molecular formula C9H7BrO B3035550 6-Bromo-3-methylbenzofuran CAS No. 33118-86-4

6-Bromo-3-methylbenzofuran

Cat. No.: B3035550
CAS No.: 33118-86-4
M. Wt: 211.05 g/mol
InChI Key: OYBVNCWGSQKOAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-methylbenzofuran is a useful research compound. Its molecular formula is C9H7BrO and its molecular weight is 211.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-methyl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBVNCWGSQKOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401311105
Record name 6-Bromo-3-methylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33118-86-4
Record name 6-Bromo-3-methylbenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33118-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-methylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-3-methylbenzofuran: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold and the Strategic Importance of 6-Bromo-3-methylbenzofuran

The benzofuran motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals. Its unique electronic and structural properties allow for diverse interactions with biological targets. Within this important class of heterocycles, this compound emerges as a particularly valuable building block for researchers, scientists, and drug development professionals.

The strategic placement of a bromine atom at the 6-position and a methyl group at the 3-position imparts a unique combination of reactivity and structural features. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions for molecular diversification. Simultaneously, the methyl group at the C3 position influences the molecule's steric and electronic profile, which can be crucial for modulating biological activity. This guide provides an in-depth exploration of the core physicochemical properties, spectroscopic characteristics, synthesis, reactivity, and applications of this compound, offering a technical resource for its effective utilization in research and development.

Part 1: Core Physicochemical and Spectroscopic Properties

Accurate characterization is the foundation of reproducible scientific research. The identity and purity of this compound are established through a combination of its physical properties and spectroscopic data.

Physicochemical Data Summary

The fundamental physical and chemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₉H₇BrO[1]
Molecular Weight 211.06 g/mol [1]
CAS Number 33118-86-4[1][2]
Appearance Liquid[1]
Purity Typically ≥98%[1][2]
Boiling Point ~234-236 °C (Predicted/Estimated for related structures)[3][4]
Density ~1.6 g/cm³ (Predicted for related structures)[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate[3]
InChIKey OYBVNCWGSQKOAH-UHFFFAOYSA-N[2]
Spectroscopic Fingerprint for Structural Verification

Spectroscopic analysis is indispensable for confirming the structure of this compound. Below are the expected spectral characteristics.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a map of the hydrogen atoms in the molecule. For this compound, dissolved in a standard solvent like CDCl₃, the following proton signals (chemical shifts, δ, in ppm) are anticipated:

  • Aromatic Protons (H4, H5, H7): Signals typically appear in the range of δ 7.2-7.8 ppm. The exact splitting patterns (singlet, doublet, doublet of doublets) depend on the coupling between adjacent protons. The proton at C7 (adjacent to the bromine) and the proton at C5 will likely appear as doublets, while the proton at C4 would be a doublet of doublets due to coupling with both H5 and the furan proton.

  • Furan Proton (H2): A singlet or a quartet (if coupled to the methyl group) around δ 7.2-7.5 ppm.

  • Methyl Protons (C3-CH₃): A singlet or a doublet appearing further upfield, typically around δ 2.2-2.5 ppm.[5]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Key expected chemical shifts are:

  • Aromatic and Furan Carbons: Multiple signals between δ 110-160 ppm. The carbon atom attached to the bromine (C6) will be influenced by the halogen's electronegativity.

  • Methyl Carbon (C3-CH₃): A signal in the upfield region, typically around δ 10-15 ppm.

FTIR (Fourier-Transform Infrared Spectroscopy): Infrared spectroscopy identifies the functional groups present. The FTIR spectrum of this compound is expected to show characteristic absorption bands (in cm⁻¹):

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic, methyl): ~2850-3000 cm⁻¹

  • C=C stretching (aromatic and furan ring): ~1450-1600 cm⁻¹

  • C-O-C stretching (ether linkage in the furan ring): A strong band around 1050-1250 cm⁻¹

  • C-Br stretching: A characteristic band in the fingerprint region, typically below 800 cm⁻¹

Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, this compound will exhibit a characteristic molecular ion peak (M⁺) cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Therefore, two peaks of nearly equal intensity at m/z 210 and 212 would be expected, confirming the presence of a single bromine atom.

Part 2: Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its application as a synthetic intermediate.

Synthesis Workflow

While numerous methods exist for constructing the benzofuran core, a common and effective strategy involves the cyclization of an appropriately substituted phenol. A plausible synthetic route to this compound starts from 4-bromophenol.

SuzukiProtocol A 1. Setup & Reagent Charging B 2. Degassing A->B Prepare inert atmosphere C 3. Catalyst Addition B->C Remove dissolved oxygen D 4. Reaction C->D Initiate catalytic cycle E 5. Work-up D->E Quench and extract F 6. Purification E->F Isolate product G 7. Characterization F->G Confirm structure & purity

References

Spectroscopic data for 6-Bromo-3-methylbenzofuran (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-3-methylbenzofuran

Foreword: The Imperative of Spectroscopic Diligence

In the landscape of drug discovery and materials science, the precise structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. The benzofuran scaffold is a privileged heterocyclic motif, appearing in numerous natural products and pharmacologically active compounds.[1] The targeted introduction of a bromine atom and a methyl group, as in this compound (CAS: 33118-86-4), creates a versatile intermediate for further chemical modification.[2] Its utility, however, is entirely dependent on the unambiguous confirmation of its structure. The absence of readily available, published experimental spectra for this specific compound necessitates a rigorous, predictive approach grounded in first principles and validated by data from analogous structures.

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the process of spectral interpretation, explain the rationale behind analytical choices, and establish a self-validating framework for researchers. The data herein are predicted based on established principles of spectroscopy and computational models, cross-referenced with empirical data from structurally similar compounds. This document serves as both a predictive reference and a methodological guide for scientists working with this or related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will provide definitive information on the substitution pattern and the electronic environment of each atom.

Predicted ¹H and ¹³C NMR Data

The chemical shifts (δ) are predicted for a solution in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.[3] Predictions are derived from computational models and comparison with known benzofuran analogs.[4][5]

Table 1: Predicted NMR Spectroscopic Data for this compound

Assignment ¹H NMR (Predicted) δ (ppm), Multiplicity, Coupling Constant J (Hz)¹³C NMR (Predicted) δ (ppm)Rationale for Prediction
H-2 7.45 (q, J ≈ 1.0)-The proton at position 2 is coupled to the methyl group protons at position 3, resulting in a narrow quartet. Its chemical shift is in the typical range for protons on the furan ring of a benzofuran.
-CH₃ 2.20 (d, J ≈ 1.0)9.5The methyl protons are coupled to H-2, resulting in a doublet. The upfield shift is characteristic of a methyl group on an electron-rich furan ring. The corresponding carbon signal is also shifted significantly upfield.
H-4 7.55 (d, J ≈ 8.5)124.0This aromatic proton shows a standard ortho-coupling to H-5. Its downfield shift is influenced by the adjacent oxygen atom of the furan ring.
H-5 7.30 (dd, J ≈ 8.5, 1.8)126.5H-5 is split by H-4 (ortho-coupling) and H-7 (meta-coupling), resulting in a doublet of doublets.
H-7 7.60 (d, J ≈ 1.8)114.0H-7 shows a small meta-coupling to H-5. The significant downfield shift is due to the deshielding effect of the adjacent bromine atom.
C-2 -143.5Vinylic carbon adjacent to the oxygen atom; its chemical shift is characteristically downfield.
C-3 -115.0Vinylic carbon bearing the methyl group.
C-3a -129.0Bridgehead carbon, part of the aromatic system.
C-4 -124.0Aromatic CH carbon.
C-5 -126.5Aromatic CH carbon.
C-6 -115.5Aromatic carbon directly bonded to the electronegative bromine, causing a characteristic shift.[6]
C-7 -114.0Aromatic CH carbon adjacent to the C-Br bond.
C-7a -154.0Bridgehead carbon bonded to the furan oxygen, resulting in a significant downfield shift.
Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and data integrity.

  • Sample Preparation: Dissolve ~10-15 mg of this compound (purity >98%) in ~0.6 mL of CDCl₃ containing 0.03% (v/v) TMS. The use of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.[7]

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse experiment.

    • Set a spectral width of 16 ppm, centered at approximately 6 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

    • Acquire 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).

    • Set a spectral width of 240 ppm, centered at approximately 120 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

    • Acquire at least 1024 scans due to the low natural abundance of the ¹³C isotope.[8]

  • Data Processing: Apply an exponential multiplying factor (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Logical Workflow for NMR Analysis

The process of analyzing NMR data follows a logical sequence from initial prediction to final structural confirmation.

NMR_Workflow cluster_pred Prediction & Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis Pred Predict Spectrum (e.g., NMRDB.org) [2] Prep Prepare High-Purity Sample in Deuterated Solvent Pred->Prep Acq_1H Acquire 1D ¹H NMR Prep->Acq_1H Acq_13C Acquire 1D ¹³C NMR Prep->Acq_13C Acq_2D Acquire 2D NMR (COSY, HSQC) (If structure is ambiguous) Acq_1H->Acq_2D Proc Process FID (FT, Phasing, Baseline Correction) Acq_1H->Proc Acq_13C->Acq_2D Acq_13C->Proc Acq_2D->Proc Assign Assign Signals (Chemical Shift, Integration, Multiplicity) Proc->Assign Compare Compare with Prediction and Analog Compounds Assign->Compare Confirm Structural Confirmation Compare->Confirm

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent technique for rapidly confirming the presence of key functional groups.

Predicted IR Absorption Data

The following table summarizes the predicted characteristic vibrational frequencies for this compound.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Interpretation
3100-3000C-H stretch (aromatic & vinylic)MediumConfirms the presence of the benzofuran ring system.
2920C-H stretch (methyl)Medium-WeakIndicates the aliphatic C-H bonds of the methyl group.
1610, 1580, 1470C=C stretch (aromatic ring)Strong-MediumThese absorptions are characteristic of the benzene portion of the molecule.
1250C-O-C stretch (aryl ether)StrongA strong band in this region is a key indicator of the furan ether linkage.[9]
880, 810C-H bend (out-of-plane)StrongThe pattern of these bands can help confirm the substitution pattern on the benzene ring.
~600C-Br stretchMedium-WeakThe presence of a carbon-bromine bond is indicated by absorption in the low-frequency region.
Experimental Protocol: IR Data Acquisition
  • Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is preferred for liquid samples as it requires minimal sample preparation.

  • Sample Application: Apply a single drop of neat this compound liquid directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 32 scans to achieve an excellent signal-to-noise ratio.

  • Data Processing: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For this compound, the presence of bromine provides a highly distinctive isotopic signature.

Predicted Mass Spectrometry Data (Electron Ionization)

Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation, providing a structural fingerprint.

Table 3: Predicted Major Mass Fragments and Their Interpretation

m/z (mass-to-charge) Proposed Fragment Interpretation
210 / 212[M]⁺• (Molecular Ion)The presence of two peaks of nearly equal intensity, separated by 2 m/z units, is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[10] This confirms the molecular formula C₉H₇BrO.
209 / 211[M-H]⁺Loss of a hydrogen radical, a common fragmentation for aromatic compounds. This is particularly noted in 3-substituted benzofurans.[11]
195 / 197[M-CH₃]⁺Loss of the methyl group radical from the molecular ion.
131[M-Br]⁺Loss of the bromine radical, resulting in the 3-methylbenzofuran cation. This is a very common and expected fragmentation.
103[M-Br-CO]⁺Subsequent loss of a carbon monoxide (CO) molecule from the [M-Br]⁺ fragment, a characteristic fragmentation pathway for benzofurans.[12]
Logical Workflow: Fragmentation Pathway

The high-energy electron beam in an EI source initiates a cascade of fragmentation events that can be logically mapped.

MS_Fragmentation cluster_frags Primary Fragments M Molecular Ion [M]⁺• m/z 210/212 M_H [M-H]⁺ m/z 209/211 M->M_H - H• M_CH3 [M-CH₃]⁺ m/z 195/197 M->M_CH3 - CH₃• M_Br [M-Br]⁺ m/z 131 M->M_Br - Br• M_Br_CO [M-Br-CO]⁺ m/z 103 M_Br->M_Br_CO - CO

Caption: Predicted major fragmentation pathway for this compound under EI conditions.

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing this compound, as it ensures sample purity prior to mass analysis.

  • Sample Preparation: Prepare a dilute solution of this compound (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source.

  • GC Method:

    • Column: Use a standard nonpolar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: Inject 1 µL of the sample solution with a split ratio of 50:1.

    • Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Data Acquisition: Acquire data in full scan mode to capture all fragment ions.

Conclusion

The structural characterization of this compound can be confidently achieved through a synergistic application of NMR, IR, and MS. While this guide is based on predictive data, it provides a robust framework for what researchers should expect to observe. The key identifying features are: the distinctive four-proton aromatic system and methyl group signals in the ¹H NMR; the nine unique carbon signals in the ¹³C NMR; a strong aryl ether C-O stretch in the IR; and the characteristic Br isotopic pattern in the mass spectrum, followed by the loss of Br and CO. Adherence to the outlined protocols will ensure the generation of high-quality, reliable data for the definitive confirmation of this valuable chemical intermediate.

References

Navigating the Synthesis and Characterization of 4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Topic: Initial searches for CAS number 33118-86-4 yielded limited publicly available information, suggesting it may be a less common or incorrectly cited compound. However, extensive data was found for the structurally significant pharmaceutical intermediate, 4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6) . This guide will focus on this well-documented compound, which is crucial in the synthesis of various therapeutic agents.

Introduction: The Significance of 4-Amino-2-(trifluoromethyl)benzonitrile

4-Amino-2-(trifluoromethyl)benzonitrile is a key building block in medicinal chemistry and pharmaceutical manufacturing.[1] Its structure, featuring an aminobenzonitrile core with a trifluoromethyl group, makes it a versatile precursor for synthesizing complex molecules, most notably non-steroidal androgen receptor modulators like Bicalutamide, an important anti-cancer drug.[2][3][4] The trifluoromethyl group enhances the metabolic stability and binding affinity of the final drug molecule, making this intermediate highly valuable in drug development.[5] This guide provides a detailed overview of a common and scalable synthesis route for this compound and the analytical techniques employed for its comprehensive characterization.

Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile: A Step-by-Step Approach

A robust and industrially scalable synthesis of 4-amino-2-(trifluoromethyl)benzonitrile often starts from m-trifluoromethyl fluorobenzene. This multi-step process is designed for high purity and yield.[6][7]

Synthetic Pathway Overview

The synthesis can be logically divided into three primary stages:

  • Regioselective Bromination: Introduction of a bromine atom at a specific position on the starting material.

  • Cyanation: Replacement of the bromine atom with a nitrile group.

  • Amination: Substitution of the fluorine atom with an amino group to yield the final product.

The overall synthetic scheme is illustrated in the diagram below.

Synthesis_Pathway start m-Trifluoromethyl fluorobenzene intermediate1 4-Fluoro-2-(trifluoromethyl)bromobenzene start->intermediate1 Positional Bromination (Dibromohydantoin, H₂SO₄, Acetic Acid) intermediate2 4-Fluoro-2-(trifluoromethyl)benzonitrile intermediate1->intermediate2 Cyanide Displacement (Cuprous Cyanide, Quinoline) product 4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6) intermediate2->product Aminolysis (Liquid Ammonia, Ethanol)

Caption: Synthetic pathway for 4-Amino-2-(trifluoromethyl)benzonitrile.

Detailed Experimental Protocol
  • Protocol:

    • Charge a reactor with m-trifluoromethyl fluorobenzene, glacial acetic acid, and concentrated sulfuric acid.

    • Initiate mixing and heat the mixture to reflux.

    • Add dibromohydantoin in portions over a period of time.

    • Maintain the reaction at reflux for 5-7 hours.[6][7]

    • Upon completion, quench the reaction by pouring it into an ice-water solution to precipitate the product.

    • Isolate the solid product, 4-fluoro-2-(trifluoromethyl)bromobenzene, by filtration and wash with water.

  • Expert Insight: The use of dibromohydantoin as the brominating agent and the acidic medium (sulfuric and acetic acid) facilitates the regioselective bromination at the position para to the fluorine atom. This selectivity is crucial for the subsequent reaction steps.

  • Protocol:

    • In a separate reactor, heat quinoline and cuprous cyanide to reflux under stirring.

    • Slowly add the 4-fluoro-2-(trifluoromethyl)bromobenzene obtained from the previous step to the refluxing mixture.

    • Continue to reflux for approximately 22 hours.[6]

    • After the reaction is complete, use steam distillation to isolate the 4-fluoro-2-(trifluoromethyl)benzonitrile.

  • Expert Insight: This reaction is a classic Rosenmund-von Braun reaction. Cuprous cyanide is the reagent of choice for converting aryl halides to nitriles. Quinoline acts as a high-boiling solvent that can withstand the high temperatures required for this reaction.

  • Protocol:

    • Dissolve the 4-fluoro-2-(trifluoromethyl)benzonitrile in ethanol in a sealed pressure reactor.

    • Introduce liquid ammonia into the reactor.

    • Heat the sealed reactor to 120°C and maintain this temperature for about 8 hours.[7]

    • Cool the reactor and vent the excess ammonia.

    • The crude product, 4-amino-2-(trifluoromethyl)benzonitrile, is obtained after solvent evaporation.

    • Recrystallize the crude product from toluene to obtain the final product with high purity.[7]

  • Expert Insight: The nucleophilic aromatic substitution of the activated fluorine atom by ammonia yields the desired amino group. The reaction is carried out under pressure and elevated temperature to facilitate the substitution. The final recrystallization step is critical for achieving the high purity required for pharmaceutical applications.[8]

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 4-amino-2-(trifluoromethyl)benzonitrile. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the final product.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis start Synthesized Product ftir FTIR start->ftir Functional Groups nmr NMR (¹H, ¹³C) start->nmr Structural Elucidation ms Mass Spectrometry start->ms Molecular Weight hplc HPLC start->hplc Purity Assessment gc GC start->gc Purity and Volatile Impurities final_product Confirmed Structure and Purity ftir->final_product nmr->final_product ms->final_product hplc->final_product gc->final_product

Caption: Workflow for the characterization of 4-Amino-2-(trifluoromethyl)benzonitrile.

Spectroscopic and Chromatographic Data
Technique Purpose Expected Observations
FTIR Spectroscopy Identification of functional groupsCharacteristic peaks for N-H stretching (amino group), C≡N stretching (nitrile group), and C-F stretching (trifluoromethyl group).[9]
¹H NMR Spectroscopy Structural confirmation and proton environmentSignals corresponding to the aromatic protons and the protons of the amino group.[9][10]
¹³C NMR Spectroscopy Carbon skeleton confirmationResonances for the aromatic carbons, the nitrile carbon, and the carbon of the trifluoromethyl group.[9]
Mass Spectrometry (GC-MS) Molecular weight and formula confirmationA molecular ion peak corresponding to the molecular weight of C₈H₅F₃N₂ (186.13 g/mol ).[9][11]
HPLC/GC Analysis Purity determinationA major peak corresponding to the product, with purity typically ≥99%.[7][8][12]
Detailed Analytical Protocols
  • Objective: To determine the purity of the final product.

  • Method: A reverse-phase HPLC method is typically used.[12]

    • Column: C18 stationary phase.

    • Mobile Phase: A gradient mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[12]

    • Detection: UV detection at a wavelength where the analyte has strong absorbance.

  • Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

  • Objective: To confirm the presence of key functional groups.

  • Method: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[9]

  • Data Interpretation: The resulting spectrum is compared with reference spectra to identify characteristic absorption bands.

  • Objective: To elucidate the precise molecular structure.

  • Method: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed using ¹H and ¹³C NMR spectroscopy.

  • Data Interpretation: The chemical shifts, splitting patterns, and integration of the peaks provide detailed information about the connectivity of atoms in the molecule.

  • Objective: To confirm the molecular weight and elemental composition.

  • Method: Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds.

  • Data Interpretation: The mass-to-charge ratio (m/z) of the molecular ion peak confirms the molecular weight. The fragmentation pattern can provide additional structural information. The top peak is observed at m/z 186.[9]

Conclusion

The synthesis and characterization of 4-amino-2-(trifluoromethyl)benzonitrile require precise control over reaction conditions and a comprehensive analytical approach to ensure the high purity and quality demanded by the pharmaceutical industry. The described multi-step synthesis from m-trifluoromethyl fluorobenzene is a proven and scalable method. The rigorous characterization using a combination of spectroscopic and chromatographic techniques provides a self-validating system to confirm the identity and purity of this critical intermediate, thereby ensuring its suitability for the synthesis of life-saving medications.

References

Biological Activity of Novel 6-Bromo-3-methylbenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The benzofuran scaffold is a privileged heterocyclic motif renowned for its presence in numerous biologically active natural products and synthetic compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This technical guide focuses on the biological potential of a specific, synthetically promising class: 6-Bromo-3-methylbenzofuran derivatives . The strategic introduction of a bromine atom at the 6-position and a methyl group at the 3-position can significantly modulate the molecule's physicochemical properties, influencing its pharmacokinetic profile and target engagement. This document provides a comprehensive overview of the synthesis, in-depth experimental protocols for evaluating biological activity, and an analysis of the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds.

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran, a bicyclic system composed of a fused benzene and furan ring, serves as a cornerstone for the design of novel therapeutic agents.[3][6] Its rigid structure and electron-rich nature provide an ideal framework for interacting with various biological targets. The versatility of the benzofuran core allows for substitutions at multiple positions, enabling chemists to fine-tune its properties for enhanced efficacy and selectivity.[7]

The Strategic Importance of 6-Bromo and 3-Methyl Substitutions
  • The 6-Bromo Group: The introduction of a halogen, such as bromine, is a well-established strategy in medicinal chemistry.[7] The bromine atom at the 6-position can enhance biological activity through several mechanisms. It increases lipophilicity, which can improve membrane permeability. Furthermore, bromine can act as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions and can form halogen bonds with biological targets, thereby increasing binding affinity.[8][9] Studies consistently show that halogenation of the benzofuran ring can lead to a significant increase in anticancer and antimicrobial activities.[10][11]

  • The 3-Methyl Group: Substitution at the C-3 position has been shown to be critical for imparting specificity and potency.[2] The 3-methyl group can influence the molecule's conformation and provide crucial steric and electronic interactions within a target's binding pocket, impacting the overall biological response.

The combination of these two substituents on the benzofuran scaffold creates a class of compounds with significant potential for drug discovery.

Synthesis of this compound Derivatives

The synthesis of functionalized benzofurans is a well-trodden path in organic chemistry. While numerous methods exist, a common approach for generating 3-methylbenzofuran derivatives involves the reaction of substituted phenols with α-haloketones. For 6-bromo derivatives, the synthesis can either start from a pre-brominated phenol or involve a later-stage bromination of the benzofuran core.

A representative synthetic pathway to access key intermediates for this class of compounds is outlined below. The rationale behind this approach is its modularity, allowing for the introduction of diverse functionalities to explore structure-activity relationships.

G A 4-Bromophenol (Starting Material) C Step 1: O-Alkylation (e.g., K2CO3, Acetone) A->C B Propargyl Bromide B->C D 1-Bromo-4-(prop-2-yn-1-yloxy)benzene (Intermediate) C->D Formation of ether linkage E Step 2: Cyclization (e.g., PdCl2(PPh3)2, CuI, Et3N) D->E Intramolecular cyclization F This compound (Core Scaffold) E->F Formation of benzofuran ring G Step 3: Further Functionalization (e.g., Vilsmeier-Haack, Friedel-Crafts) F->G Introduction of various substituents H Diverse this compound Derivatives G->H

Caption: Generalized synthetic workflow for this compound derivatives.

Anticancer Activity

Benzofuran derivatives have emerged as potent anticancer agents, often exhibiting lower toxicity profiles compared to traditional chemotherapeutics.[3][7] Their mechanisms of action are diverse, including the inhibition of key kinases, disruption of tubulin polymerization, and induction of apoptosis.[12] The presence of a bromine atom has been specifically linked to enhanced cytotoxic activity against various cancer cell lines.[8]

Experimental Evaluation: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of novel compounds.[13] It measures the metabolic activity of cells, which correlates with cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of viable cells.[15]

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, HeLa, A549) to ~80% confluency.[14]

    • Trypsinize, count, and seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16]

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations.

    • Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[14] Viable cells will form visible purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_measure Measurement & Analysis A 1. Seed Cells in 96-well Plate B 2. Prepare Compound Serial Dilutions C 3. Treat Cells with Compounds (48-72h) B->C D 4. Add MTT Reagent (2-4h Incubation) C->D E 5. Solubilize Formazan Crystals (DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate % Viability and IC50 Value F->G

Caption: Standard workflow for the MTT cytotoxicity assay.

Data Interpretation and Structure-Activity Relationship (SAR)

The anticancer efficacy of benzofuran derivatives is highly dependent on their substitution patterns. For this compound derivatives, SAR studies are crucial for lead optimization.

Compound ClassSubstitution PatternTarget Cell LineIC₅₀ (µM)Reference
Bromo-benzofuran 3-methyl, 6-bromo, 2-arylHCT116 (Colon)3.27[10]
Bromo-benzofuran 3-methyl, 6-bromo, 2-heterocycleA549 (Lung)1.48[10][17]
Halogenated Benzofuran 3-bromomethylK562 (Leukemia)5.0[7]
Halogenated Benzofuran 3-bromomethylHL60 (Leukemia)0.1[7]

Table 1: Representative cytotoxic activities of bromo-benzofuran derivatives against various cancer cell lines. Data is synthesized from studies on structurally related compounds to illustrate potential efficacy.

Key SAR Insights:

  • Position of Bromine: The position of the halogen on the benzofuran ring is a critical determinant of biological activity.[7]

  • Substituents at C-2: The nature of the substituent at the C-2 position is crucial for cytotoxic activity. Aromatic and heterocyclic rings often confer high potency.[7]

  • Hybrid Molecules: Hybrid molecules that couple the benzofuran core with other pharmacophores like oxadiazole or triazole have emerged as potent cytotoxic agents.[10]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[18] Benzofuran derivatives have shown significant promise as antimicrobial agents against a broad spectrum of bacteria and fungi.[2][5] Halogenation, particularly at the 5- or 6-position, has been shown to enhance antimicrobial potency.[11]

Experimental Evaluation: Broth Microdilution Method

The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20] The MIC is defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[21]

  • Preparation of Inoculum:

    • Culture the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) on an appropriate agar plate.

    • Pick several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[22]

    • Dilute this suspension to achieve the final target inoculum concentration (e.g., 5 x 10⁵ CFU/mL) in the assay wells.

  • Compound Dilution:

    • In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to wells 2 through 12.

    • Add 100 µL of the test compound at 2x the highest desired concentration to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, discarding 50 µL from the last dilution well. This creates a concentration gradient across the plate.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (inoculum, no compound) and a negative control (broth only).

    • Seal the plate and incubate at 35-37°C for 16-24 hours for bacteria, or as appropriate for fungi.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[22] This can be confirmed by reading the optical density with a plate reader.

Data Interpretation and SAR

The antimicrobial activity of this compound derivatives can be quantified by their MIC values.

Compound ClassTarget OrganismMIC (µg/mL)Reference
Benzofuran Amide S. aureus (Gram-positive)6.25[4]
Benzofuran Amide E. coli (Gram-negative)6.25[4]
Substituted Benzofuran C. albicans (Fungus)100[23]
Aza-benzofuran S. aureus (Gram-positive)12.5[24]

Table 2: Representative antimicrobial activities of benzofuran derivatives. The data illustrates the potential of the scaffold against diverse microbial classes.

Key SAR Insights:

  • Substitutions at the C-6 position with electron-withdrawing groups like bromo are found to greatly impact antibacterial activity.[2]

  • The presence of hydroxyl and nitro groups, in addition to halogens, at positions 4, 5, and 6 can also produce potent antimicrobial activity.[11]

  • Compounds bearing two bromo substituents, one on the benzofuran ring and another on an attached phenyl ring, have shown excellent antibacterial activity.[2]

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases.[25] Benzofuran derivatives have been investigated as anti-inflammatory agents, often acting by inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[4][26]

Experimental Evaluation: In Vitro and In Vivo Models

A dual approach using both in vitro and in vivo models provides a comprehensive assessment of anti-inflammatory potential.

This assay measures the ability of a compound to inhibit the production of NO in macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS).[24][27]

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Treatment: Pre-treat cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.

  • NO Measurement: Collect the cell supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess reagent system.

  • Analysis: Compare the nitrite levels in treated wells to the LPS-stimulated control to determine the percentage of NO inhibition.

This is a classic and reliable acute inflammation model in rodents (typically rats or mice) used to evaluate the efficacy of anti-inflammatory drugs.[25][28]

  • Acclimatization: Acclimatize animals to the laboratory conditions.

  • Compound Administration: Administer the test compound orally or intraperitoneally. A control group receives the vehicle, and a positive control group receives a standard drug like Indomethacin.

  • Induction of Inflammation: After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized edema.[29]

  • Measurement of Edema: Measure the paw volume or thickness using a plethysmometer at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Analysis: Calculate the percentage of inhibition of edema in the drug-treated groups compared to the vehicle-treated control group.

G A 1. Administer Test Compound (e.g., Oral Gavage) B 2. Measure Baseline Paw Volume A->B C 3. Inject Carrageenan (Sub-plantar) B->C D 4. Measure Paw Volume at 1, 2, 3, 4 hours C->D E 5. Calculate % Edema Inhibition D->E

Caption: Workflow for the Carrageenan-Induced Paw Edema in vivo model.

Data Interpretation and SAR

Results from these assays can reveal potent anti-inflammatory agents.

Compound ClassAssayResultReference
Aza-benzofuran In Vitro NO InhibitionIC₅₀ = 16.5 µM[24]
Benzofuran Amide In Vivo Paw Edema71.1% inhibition at 2h[4]

Table 3: Representative anti-inflammatory activities of benzofuran derivatives.

Key SAR Insights:

  • Studies have shown that benzofuran amide derivatives can be highly effective at inhibiting carrageenan-induced paw edema.[4]

  • The ability to inhibit NO production is a key indicator of anti-inflammatory potential, and certain benzofuran structures show potency comparable to or greater than standard controls like celecoxib.[24]

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The strategic placement of the bromo and methyl groups provides a foundation for potent anticancer, antimicrobial, and anti-inflammatory activities. The experimental protocols and SAR insights detailed in this guide offer a robust framework for researchers to synthesize, evaluate, and optimize new derivatives.

Future research should focus on:

  • Lead Optimization: Expanding the library of derivatives to further refine SAR and improve potency and selectivity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

  • In Vivo Efficacy and Toxicology: Advancing the most promising leads into more complex animal models of disease to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.

By leveraging the chemical tractability and proven biological potential of this scaffold, the scientific community can continue to develop innovative treatments for a range of human diseases.

References

The Ubiquitous 3-Methylbenzofuran Scaffold: A Technical Guide to its Natural Occurrence, Biosynthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-Methylbenzofuran Core

The benzofuran moiety, a heterocyclic scaffold consisting of a fused benzene and furan ring, is a privileged structure in the realm of natural products and medicinal chemistry.[1][2] Its derivatives exhibit a remarkable array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4] Among the various substituted benzofurans, those bearing a methyl group at the 3-position represent a significant and recurring motif in nature. This in-depth technical guide provides a comprehensive overview of the natural occurrence of substituted 3-methylbenzofurans, their biosynthetic origins, methodologies for their isolation and structural elucidation, and their biological significance, with a focus on providing actionable insights for researchers in drug discovery and development.

Part 1: Natural Occurrence of Substituted 3-Methylbenzofurans

Substituted 3-methylbenzofurans are found in a diverse range of natural sources, from higher plants to fungi. These compounds often play a role in the plant's defense mechanisms and have been isolated from various plant tissues, including bark, leaves, and roots.

Key Examples from the Plant Kingdom: The Eupomatenoids

A prominent class of naturally occurring substituted 3-methylbenzofurans is the eupomatenoids, which are neolignans isolated from the primitive angiosperm family Eupomatiaceae, particularly from the bark of Eupomatia laurina.[5] These compounds are characterized by a 3-methyl-2-phenyl-5-(E)-propenylbenzofuran core with varying substitution patterns on the phenyl and benzofuran rings.

Compound Structure Natural Source Reported Biological Activity
Eupomatenoid-7 2-(4-methoxyphenyl)-3-methyl-5-(E)-propenylbenzofuranEupomatia laurinaCytotoxic
Eupomatenoid-8 2-(3,4-dimethoxyphenyl)-3-methyl-5-(E)-propenylbenzofuranEupomatia laurinaCytotoxic
Eupomatenoid-13 2-(4'-hydroxyphenyl)-7-methoxy-3-methyl-5-(E)-propenylbenzofuranEupomatia laurinaAnti-inflammatory
Other Notable Examples

Beyond the eupomatenoids, other substituted 3-methylbenzofurans have been identified in various plant and fungal species, showcasing the broad distribution of this scaffold.

Compound Natural Source Reported Biological Activity
3-Methyl-benzofuran-5-ol Used in perfume compositions, potential natural sources under investigationFragrance component
Derivatives from Styrax species Various Styrax speciesAcetylcholinesterase inhibition
Fungal Metabolites Various fungal speciesAntifungal

Part 2: Biosynthesis of the 3-Methylbenzofuran Core

Understanding the biosynthetic pathway of substituted 3-methylbenzofurans is crucial for their potential biotechnological production and for derivatization studies. While the biosynthesis of many of these compounds is not fully elucidated, studies on related benzofurans in plants like Tagetes patula provide significant insights.[6] The formation of the benzofuran ring system is a multi-step process involving precursors from two major metabolic pathways: the shikimate pathway and the deoxyxylulose phosphate (DXP) pathway.

The benzenoid portion of the benzofuran ring is derived from the shikimate pathway, which produces aromatic amino acids like phenylalanine.[7][8] The furan ring, including the methyl group at the 3-position, is typically derived from the DXP pathway, which generates isoprenoid building blocks.[6]

A plausible biosynthetic pathway for a substituted 3-methylbenzofuran is depicted below:

Biosynthesis of Substituted 3-Methylbenzofuran Shikimate Shikimate Pathway Phenylalanine Phenylalanine Shikimate->Phenylalanine DXP Deoxyxylulose Phosphate Pathway DMAPP Dimethylallyl Pyrophosphate (DMAPP) DXP->DMAPP p_Coumaroyl_CoA p-Coumaroyl-CoA Phenylalanine->p_Coumaroyl_CoA Phenylalanine Ammonia-Lyase (PAL) & other enzymes Prenylated_Intermediate Prenylated Intermediate p_Coumaroyl_CoA->Prenylated_Intermediate Prenyltransferase DMAPP->Prenylated_Intermediate Cyclization_Oxidation Cyclization & Oxidation Prenylated_Intermediate->Cyclization_Oxidation Cytochrome P450 monooxygenases Substituted_3_Methylbenzofuran Substituted 3-Methylbenzofuran Cyclization_Oxidation->Substituted_3_Methylbenzofuran

Caption: Proposed biosynthetic pathway of a substituted 3-methylbenzofuran.

Part 3: Extraction and Isolation Protocol: A Representative Workflow for Eupomatenoids

The isolation of substituted 3-methylbenzofurans from their natural sources typically involves solvent extraction followed by a series of chromatographic separations. The following is a representative protocol for the isolation of eupomatenoids from the bark of Eupomatia laurina.

Step-by-Step Methodology
  • Material Preparation:

    • Collect fresh bark of Eupomatia laurina.

    • Air-dry the bark in a well-ventilated area, protected from direct sunlight.

    • Grind the dried bark into a coarse powder.

  • Solvent Extraction:

    • Macerate the powdered bark with a non-polar solvent such as hexane or dichloromethane at room temperature for 24-48 hours. This initial extraction targets the less polar eupomatenoids.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

    • Subsequently, perform a second extraction on the plant material using a more polar solvent like ethyl acetate or methanol to isolate more polar constituents.[1]

    • Filter and concentrate the second extract separately.

  • Preliminary Fractionation (VLC):

    • Subject the crude extracts to Vacuum Liquid Chromatography (VLC) on silica gel.

    • Elute with a gradient of increasing polarity, starting with hexane and gradually introducing ethyl acetate, followed by methanol.

    • Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

  • Column Chromatography (CC):

    • Combine fractions with similar TLC profiles.

    • Purify the combined fractions further using gravity-flow Column Chromatography on silica gel.

    • Employ a less polar solvent system, such as a hexane-ethyl acetate gradient, for finer separation.

  • Preparative Thin Layer Chromatography (Prep-TLC):

    • For final purification of individual compounds, use Preparative Thin Layer Chromatography.

    • Apply the partially purified fractions as a band onto a silica gel plate.

    • Develop the plate with an appropriate solvent system.

    • Visualize the separated bands under UV light (254 nm and 366 nm).

    • Scrape the bands corresponding to the target compounds, and elute the compounds from the silica gel with a suitable solvent (e.g., chloroform or ethyl acetate).

  • Crystallization:

    • If the isolated compound is a solid, attempt crystallization from a suitable solvent or solvent mixture to obtain a pure, crystalline product.

Isolation_Workflow start Dried, Powdered Plant Material extraction Solvent Extraction (e.g., Hexane, then Methanol) start->extraction vlc Vacuum Liquid Chromatography (VLC) extraction->vlc Crude Extract cc Column Chromatography (CC) vlc->cc Fractions prep_tlc Preparative TLC cc->prep_tlc Partially Purified Fractions pure_compound Pure Substituted 3-Methylbenzofuran prep_tlc->pure_compound

Caption: General workflow for the isolation of substituted 3-methylbenzofurans.

Part 4: Structural Elucidation: A Guide to Spectroscopic Techniques

The unambiguous determination of the structure of a novel substituted 3-methylbenzofuran relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. A suite of 1D and 2D NMR experiments is typically employed.[9][10]

Protocol for NMR Analysis:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.

  • 1D NMR Spectra Acquisition:

    • ¹H NMR: Acquire a proton NMR spectrum to determine the number of different types of protons, their chemical environment, and their coupling patterns.

    • ¹³C NMR and DEPT: Acquire a carbon-13 NMR spectrum, along with Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments, to determine the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): Identify proton-proton coupling networks (¹H-¹H correlations), which helps in tracing out spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton with its directly attached carbon atom (¹JCH).

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveal long-range correlations between protons and carbons (typically ²JCH and ³JCH), which is crucial for connecting different spin systems and establishing the overall molecular structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Determine the spatial proximity of protons, which is essential for elucidating the stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can offer valuable structural clues.[2][11]

Protocol for Mass Spectrometry Analysis:

  • Sample Preparation:

    • Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • High-Resolution Mass Spectrometry (HRMS):

    • Analyze the sample using an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer to obtain the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

    • The accurate mass measurement allows for the determination of the elemental composition of the molecule.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

    • The fragmentation pattern provides information about the different structural motifs within the molecule and how they are connected.[3]

Part 5: Biological Activities and Toxicological Considerations

Pharmacological Potential

Naturally occurring substituted 3-methylbenzofurans have demonstrated a range of promising biological activities, making them attractive scaffolds for drug discovery.

  • Anticancer Activity: Several eupomatenoids have exhibited cytotoxic effects against various cancer cell lines.[12] The mechanism of action is often multifactorial, involving the induction of apoptosis and the inhibition of key signaling pathways.

  • Anti-inflammatory Activity: Eupomatenoid-13 has been shown to possess anti-inflammatory properties.[3]

  • Acetylcholinesterase Inhibition: Benzofuran derivatives from Styrax species have shown inhibitory activity against acetylcholinesterase, suggesting their potential in the management of neurodegenerative diseases like Alzheimer's.[12]

  • Antifungal Activity: Some naturally occurring and synthetic 3-methylbenzofuran derivatives have demonstrated antifungal properties.[13]

Toxicological Profile

While the pharmacological potential of substituted 3-methylbenzofurans is significant, a thorough understanding of their toxicological profile is essential for their development as therapeutic agents.

  • In Vitro Cytotoxicity: Many of the reported biological activities, particularly anticancer effects, are based on in vitro cytotoxicity assays. It is crucial to assess the selectivity of these compounds for cancer cells over normal cells.

  • In Vivo Toxicity: There is a limited amount of publicly available in vivo toxicological data specifically for naturally occurring substituted 3-methylbenzofurans. Studies on the parent compound, 2,3-benzofuran, have shown that it can cause damage to the liver, kidneys, lungs, and stomach at high doses in animal models. The National Toxicology Program has classified 2,3-benzofuran as a substance that may cause cancer.

  • Future Directions: Further in-depth toxicological studies, including acute and chronic toxicity, genotoxicity, and carcinogenicity assessments, are necessary for any promising naturally occurring substituted 3-methylbenzofuran candidate that is considered for drug development.

Conclusion

The substituted 3-methylbenzofuran scaffold is a recurring and valuable motif in natural products, with a diverse and promising range of biological activities. This guide has provided a comprehensive technical overview of their natural occurrence, biosynthetic origins, and the methodologies for their isolation and structural characterization. For researchers and drug development professionals, these naturally occurring compounds represent a rich source of inspiration for the design and synthesis of novel therapeutic agents. A thorough understanding of their chemical and biological properties, coupled with rigorous toxicological evaluation, will be paramount in unlocking their full therapeutic potential.

References

The Strategic Utility of 6-Bromo-3-methylbenzofuran in Modern Medicinal Chemistry: A Precursor for Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of pharmacological activities.[1][2][3] Among the diverse array of functionalized benzofurans, 6-bromo-3-methylbenzofuran emerges as a particularly valuable precursor. Its strategic placement of a bromine atom at the C-6 position, coupled with the methyl group at C-3, offers a unique combination of stability and reactivity. This guide provides an in-depth technical exploration of this compound as a pivotal building block in drug discovery. We will delve into its synthetic accessibility, explore its versatile reactivity in key cross-coupling reactions, and showcase its application in the synthesis of biologically relevant molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their synthetic endeavors.

The Benzofuran Scaffold: A Privileged Motif in Drug Discovery

The benzofuran moiety, a bicyclic system comprising a fused benzene and furan ring, is prevalent in a multitude of natural products and synthetic pharmaceuticals.[2][3][4] Its inherent structural features contribute to favorable pharmacokinetic and pharmacodynamic properties, making it a "privileged scaffold" in medicinal chemistry. Benzofuran derivatives have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][5][6][7][8][9][10]

The enduring appeal of the benzofuran core lies in its relative metabolic stability and its capacity for diverse functionalization at multiple positions. This allows for the fine-tuning of a molecule's steric and electronic properties to optimize target engagement and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

This compound: A Chemist's Gateway to Molecular Diversity

The strategic introduction of a bromine atom onto the benzofuran scaffold, as seen in this compound, unlocks a vast landscape of synthetic possibilities. The bromine atom serves as a versatile synthetic handle, enabling the application of powerful palladium-catalyzed cross-coupling reactions.[11] These reactions are foundational in modern drug discovery, allowing for the efficient and modular construction of complex molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₇BrO[12]
Molecular Weight 211.06 g/mol [12]
Appearance Liquid[12]
Purity ≥98%[12]

The methyl group at the C-3 position provides a degree of steric hindrance that can influence the regioselectivity of certain reactions and contributes to the overall lipophilicity of the molecule, a critical parameter in drug design.

Synthetic Strategies for Accessing this compound

While commercially available, understanding the synthesis of this compound provides valuable insights into its chemistry. A common synthetic route involves the cyclization of appropriately substituted phenols.

The Power of Palladium: Cross-Coupling Reactions with this compound

The C-Br bond at the 6-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions. These transformations are indispensable tools for medicinal chemists, facilitating the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][11][13]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for creating biaryl and aryl-heteroaryl linkages.[14][15] The reaction of this compound with a variety of aryl or heteroaryl boronic acids or esters provides a direct route to a diverse library of 6-substituted-3-methylbenzofurans.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura cluster_reactants Reactants & Catalyst cluster_process Reaction Conditions cluster_product Product A This compound E Inert Solvent (e.g., Toluene, Dioxane) A->E B Aryl/Heteroaryl Boronic Acid/Ester B->E C Pd Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., K₂CO₃, Cs₂CO₃) D->E F Elevated Temperature G 6-Aryl/Heteroaryl-3-methylbenzofuran F->G

Caption: Workflow for Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[16][17] This reaction is particularly valuable for introducing linear alkynyl fragments, which can serve as handles for further transformations or as key pharmacophoric elements.

Diagram 2: Sonogashira Coupling Mechanism Overview

Sonogashira cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition (Ar-X) product_pd [Ar-Pd(II)-C≡CR]L₂ pd_complex->product_pd Transmetalation product_pd->pd0 Reductive Elimination (Ar-C≡CR) cu_x CuX cu_alkyne Cu-C≡CR cu_x->cu_alkyne + R-C≡CH - HX cu_alkyne->pd_complex cu_alkyne->cu_x Transmetalation

Caption: Simplified catalytic cycles in Sonogashira coupling.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01-0.03 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.02-0.05 eq.) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine.

  • Reagent Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[18][19][20] This reaction allows for the introduction of a wide range of primary and secondary amines at the C-6 position of the benzofuran core, a common motif in many bioactive molecules.

Diagram 3: Buchwald-Hartwig Amination Logical Flow

Buchwald_Hartwig start Inputs: This compound Amine (R₂NH) Pd Catalyst & Ligand Base process Catalytic Cycle: 1. Oxidative Addition 2. Amine Coordination & Deprotonation 3. Reductive Elimination start->process end Output: 6-(Amino)-3-methylbenzofuran process->end

Caption: Logical flow of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄).

  • Reagent Addition: Add the amine (1.1-1.5 eq.) and an anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Reaction Execution: Heat the mixture to the required temperature (typically 80-120 °C) and monitor for completion.

  • Work-up: After cooling, quench the reaction with water and extract with an appropriate organic solvent.

  • Purification: Wash the combined organic extracts, dry, and concentrate. Purify the residue by column chromatography or crystallization.

Applications in the Synthesis of Bioactive Molecules

The derivatization of this compound using the aforementioned cross-coupling reactions has led to the synthesis of compounds with promising biological activities. For instance, the introduction of various aryl and heteroaryl moieties at the C-6 position can modulate the anticancer properties of the benzofuran scaffold.[7][8][10][21] Similarly, the incorporation of specific amine functionalities can lead to compounds with activity against non-small cell lung cancer cells.[21]

Table 2: Examples of Bioactive Scaffolds Accessible from this compound

Target ScaffoldSynthetic TransformationPotential Biological Activity
6-Aryl-3-methylbenzofuransSuzuki-Miyaura CouplingAnticancer, Anti-inflammatory
6-Alkynyl-3-methylbenzofuransSonogashira CouplingAntiviral, Enzyme Inhibition
6-Amino-3-methylbenzofuransBuchwald-Hartwig AminationKinase Inhibition, CNS Activity

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile precursor in medicinal chemistry. Its amenability to a range of palladium-catalyzed cross-coupling reactions provides a robust platform for the rapid generation of diverse molecular libraries. The strategic functionalization of the C-6 position allows for the systematic exploration of structure-activity relationships, a critical aspect of modern drug discovery. As our understanding of disease biology deepens, the demand for novel and diverse chemical matter will continue to grow. Precursors like this compound, which serve as reliable and versatile starting points for complex molecule synthesis, will undoubtedly remain at the forefront of medicinal chemistry research. The continued development of novel cross-coupling methodologies will further expand the synthetic utility of this important building block, paving the way for the discovery of the next generation of therapeutic agents.

References

The Enigmatic World of Brominated Benzofurans: A Technical Guide to Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Brominated benzofuran compounds represent a compelling class of heterocyclic molecules, demonstrating a remarkable breadth of biological activities that have captured the attention of researchers in drug discovery and natural products chemistry.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of these fascinating compounds. We will navigate through their natural origins, particularly in the marine environment, explore synthetic strategies for their creation, and detail the critical chromatographic and spectroscopic techniques employed for their purification and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of brominated benzofurans.

Introduction: The Significance of Brominated Benzofurans

Benzofuran derivatives are ubiquitous in nature and have been the subject of intense research due to their wide-ranging pharmacological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory activities.[1][2][3][4][5][6][7][8] The introduction of bromine atoms into the benzofuran scaffold often enhances their biological efficacy, making brominated benzofurans particularly attractive as lead compounds in drug development.[7] These compounds are found in a variety of natural sources, from terrestrial plants to marine organisms, with the latter being a particularly rich reservoir of novel brominated metabolites.[6][9][10][11]

The inherent structural diversity and potent bioactivities of brominated benzofurans underscore their importance in medicinal chemistry. This guide will provide the foundational knowledge and practical insights necessary to navigate the intricate process of discovering, isolating, and characterizing these promising molecules.

Discovery of Brominated Benzofurans: A Tale of Natural and Synthetic Origins

The journey to obtaining brominated benzofurans can begin either by exploring the vast chemical diversity of the natural world or through targeted chemical synthesis in the laboratory.

Natural Sources: The Marine Treasure Trove

Marine organisms, particularly sponges and algae, are prolific producers of halogenated, and specifically brominated, natural products.[9][10][12][13] These organisms have evolved unique biosynthetic pathways to incorporate bromine from seawater into complex organic molecules, often as a chemical defense mechanism. The isolation of novel brominated benzofurans from marine sources continues to be a vibrant area of research, yielding compounds with potent biological activities.[9][10] For instance, halogenated furanones, structurally related to benzofurans, isolated from the marine red alga Delisea pulchra have been shown to inhibit bacterial quorum sensing and biofilm formation.[12][14]

Synthetic Methodologies: Crafting Brominated Benzofurans in the Lab

While natural sources provide a diverse array of brominated benzofurans, chemical synthesis offers the advantage of producing these compounds in larger quantities and allows for the creation of analogs with modified structures to optimize their biological activity. Several synthetic strategies have been developed for the construction of the benzofuran core and the introduction of bromine substituents.

A common approach involves the reaction of substituted salicylaldehydes with α-haloketones, known as the Rap-Stoermer reaction, to form the benzofuran ring.[15] Bromination can then be achieved using various reagents such as N-bromosuccinimide (NBS) or elemental bromine.[7] The choice of solvent and reaction conditions is crucial to control the regioselectivity of the bromination.[7] For example, the use of polar protic solvents can influence the position of bromine substitution on the benzofuran scaffold.[7]

Another powerful method is the palladium-catalyzed coupling of o-iodophenols with alkynes, a modified Larock-type coupling, which can be adapted to produce brominated benzofuran derivatives.[3] Domino reactions, such as the "ring-cleavage-deprotection-cyclization" of 2-alkylidenetetrahydrofurans with boron tribromide, offer an elegant and efficient route to functionalized benzofurans with remote bromide functionality.[15][16]

Isolation and Purification: From Complex Mixture to Pure Compound

The isolation of brominated benzofurans from either natural extracts or synthetic reaction mixtures is a critical step that relies heavily on chromatographic techniques. The choice of method depends on the polarity, stability, and quantity of the target compound.[17][18][19]

Workflow for Isolation of Natural Products

The general workflow for isolating a bioactive compound from a natural source is a multi-step process that involves extraction, fractionation, and purification.

Isolation_Workflow Source Natural Source (e.g., Marine Sponge) Extraction Extraction (e.g., Solvent Maceration) Source->Extraction Fractionation Fractionation (e.g., VLC, MPLC) Extraction->Fractionation Bioassay Bioassay-Guided Fractionation Fractionation->Bioassay Screening for Activity Purification Purification (e.g., HPLC) Bioassay->Purification Active Fractions Pure_Compound Pure Brominated Benzofuran Purification->Pure_Compound

Caption: A generalized workflow for the bioassay-guided isolation of brominated benzofurans from natural sources.

Key Chromatographic Techniques

A variety of chromatographic methods are employed in the isolation and purification of brominated benzofurans.[17][18][19][20]

Technique Principle Application in Brominated Benzofuran Isolation
Vacuum Liquid Chromatography (VLC) A rapid, preparative technique using a sintered glass funnel under vacuum to achieve separation based on polarity.[18]Initial fractionation of crude extracts to separate compounds into groups of differing polarities.
Medium Pressure Liquid Chromatography (MPLC) A column chromatography technique that uses moderate pressure to improve resolution and speed compared to gravity-fed columns.[19]Further fractionation of VLC fractions, providing better separation of complex mixtures.
High-Performance Liquid Chromatography (HPLC) A high-resolution technique that uses high pressure to force a solvent through a column packed with a stationary phase, achieving excellent separation.[17][18]Final purification of brominated benzofurans to obtain highly pure compounds. Both normal-phase and reverse-phase HPLC can be used depending on the compound's polarity.
Centrifugal Partition Chromatography (CPC) A liquid-liquid chromatography technique that uses centrifugal force to hold a stationary liquid phase while a mobile liquid phase is passed through it.[20]A preparative-scale purification method that avoids the use of solid stationary phases, which can be beneficial for labile compounds.

Structural Elucidation: Unveiling the Molecular Architecture

Once a brominated benzofuran has been isolated in its pure form, a suite of spectroscopic techniques is employed to determine its precise chemical structure.[21]

The Spectroscopic Toolkit

The combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the cornerstone of structural elucidation for novel compounds.

Elucidation_Workflow Pure_Compound Pure Brominated Benzofuran MS Mass Spectrometry (MS) (Molecular Weight & Formula) Pure_Compound->MS NMR Nuclear Magnetic Resonance (NMR) (Connectivity & Stereochemistry) Pure_Compound->NMR IR Infrared (IR) Spectroscopy (Functional Groups) Pure_Compound->IR UV UV-Vis Spectroscopy (Chromophores) Pure_Compound->UV Structure Final Structure MS->Structure NMR->Structure IR->Structure UV->Structure

Caption: The synergistic application of various spectroscopic techniques for the structural elucidation of brominated benzofurans.

Detailed Spectroscopic Analysis
  • Mass Spectrometry (MS): Provides the molecular weight of the compound and, with high-resolution mass spectrometry (HRMS), its elemental composition. The characteristic isotopic pattern of bromine (approximately a 1:1 ratio of 79Br and 81Br isotopes) is a key indicator of the presence and number of bromine atoms in the molecule.[22] Direct analysis techniques like Direct Insertion Probe (DIP)-MS can be used for rapid screening of brominated compounds in complex matrices.[22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.

    • ¹H NMR: Reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule, such as C=O (carbonyl), O-H (hydroxyl), and C-O (ether) bonds.[21]

  • UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule, which is useful for identifying chromophores like the benzofuran ring system.[21]

The combined interpretation of data from these spectroscopic methods allows for the unambiguous determination of the structure of a newly discovered brominated benzofuran.[23][24]

Conclusion and Future Perspectives

The discovery and isolation of brominated benzofuran compounds remain a promising frontier in the quest for new therapeutic agents. Their potent and diverse biological activities, coupled with the ever-expanding chemical space of natural and synthetic derivatives, ensure their continued relevance in medicinal chemistry.[1][2] Advances in chromatographic and spectroscopic techniques will undoubtedly accelerate the discovery and characterization of novel brominated benzofurans, paving the way for the development of next-generation pharmaceuticals.

References

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry.[1][2] Found in a variety of natural products and synthetic molecules, its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of benzofuran derivatives. It is designed for researchers and drug development professionals, offering field-proven insights into how specific structural modifications on the benzofuran nucleus influence biological activity. We will explore the causality behind experimental choices in derivatization, supported by authoritative references, data-driven tables, and explanatory diagrams to guide the rational design of novel, potent, and selective therapeutic agents.

The Benzofuran Core: A Privileged Scaffold

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, making them fertile ground for drug discovery. The benzofuran nucleus is a quintessential example of such a scaffold.[6] Its rigid, planar structure and the presence of an oxygen heteroatom provide a unique electronic and steric profile, facilitating diverse non-covalent interactions with biological macromolecules like enzymes and receptors.[7]

The core structure consists of a benzene ring fused to a furan ring, with numbering as shown below. The key positions for substitution, which critically dictate the resulting biological activity, are C2, C3, and the positions on the benzene ring (C4, C5, C6, and C7).[8]

Figure 1: Numbering of the core benzofuran scaffold.

The versatility of the benzofuran ring is further enhanced by the numerous synthetic methodologies available for its construction and derivatization, allowing chemists to systematically probe the SAR and optimize compounds for desired therapeutic effects.[3][9]

SAR of Benzofuran Derivatives as Anticancer Agents

Benzofuran derivatives have demonstrated significant potential in oncology, with compounds exhibiting cytotoxic activity against a wide range of human cancer cell lines.[1][10][11] The mechanism of action often involves the inhibition of critical cellular pathways, such as tubulin polymerization, protein kinases, and hypoxia-inducible factor (HIF-1).[10][12]

Substitutions at the C2 Position

The C2 position is a frequent site of modification. Early SAR studies identified that substitutions with ester or heterocyclic rings at this position were crucial for cytotoxic activity.[1]

  • 2-Arylbenzofurans: The introduction of an aryl group at C2 is a common strategy. The nature and substitution pattern of this aryl ring significantly impact potency.

  • 2-Carboxamides: Derivatives like 5-[benzyl-(4-chlorophenyl)sulfonylamino]-n-[2-(dimethylamino)ethyl]-3-methyl-1-benzofuran-2-carboxamide have been designed to inhibit the HIF-1 pathway, which is crucial in the carcinogenesis of certain malignant cancers.[10]

Substitutions at the C3 Position

The C3 position is equally important for anticancer activity.

  • 3-Acyl/Aroyl Groups: Attaching a (trimethoxy)benzoyl group at C3 has yielded potent antiproliferative agents. For instance, 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan was identified as a potent and selective agent.[7] The trimethoxyphenyl moiety is a well-known pharmacophore that interacts with the colchicine binding site of tubulin, disrupting microtubule formation and leading to cell cycle arrest.

Substitutions on the Benzene Ring

Modifications on the benzene portion of the scaffold fine-tune the electronic properties, solubility, and ultimately, the biological activity.

  • Methoxy Groups (C6 & C7): The position of methoxy groups can dramatically alter potency. One study found that a methoxy group at the C6 position, combined with a methyl at C3, resulted in 2-4 times greater potency than the unsubstituted analog and 3-10 times higher activity than a similar compound with a methoxy group at the C7 position.[7] This highlights the high degree of spatial and electronic sensitivity of the target interaction.

  • Halogenation: The introduction of halogens, particularly bromine, to methyl or acetyl groups attached to the benzofuran system has been shown to increase cytotoxicity against leukemia and carcinoma cell lines.[13]

Hybrid Benzofuran Molecules

A promising strategy in modern drug design is the creation of hybrid molecules that combine the benzofuran scaffold with other known pharmacophores.[10] Fusing or linking benzofuran with moieties like chalcone, triazole, piperazine, or imidazole has produced potent cytotoxic agents, leveraging the synergistic effects of both structural components.[10]

Table 1: SAR Summary of Selected Anticancer Benzofuran Derivatives

Compound ClassKey Structural FeaturesTarget/MechanismRepresentative ActivityReference
2-Aroyl-benzofurans2-(3',4',5'-trimethoxybenzoyl) groupTubulin Polymerization InhibitionGI50 = 8.79 µM (MCF7)[7]
Benzofuran-Sulfonamides2-carboxamide, 5-sulfonamido groupHIF-1 Pathway InhibitionPotent p53-independent activity[10]
Halogenated BenzofuransBromine on C2-acetyl groupGeneral CytotoxicitySelective toxicity for cancer cells[13]
Benzofuran-HydrazonesAcylhydrazone at C2LSD1 Enzyme InhibitionIC50 = 7.2 nM[12]

SAR of Benzofuran Derivatives as Antimicrobial Agents

With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics.[6] Benzofuran derivatives have emerged as a promising scaffold for developing novel antibacterial and antifungal agents.[14][15][16]

Key Structural Requirements for Antibacterial Activity
  • Substitutions at C3: A series of derivatives bearing aryl substituents at the C3 position linked via a methanone group were synthesized and evaluated. SAR studies revealed that hydroxyl substituents at the C3 and C4 positions of the aryl ring resulted in good antibacterial activity, whereas a hydroxyl group at the C2 position did not enhance activity.[14] Four hydrophobic analogs in this series exhibited potent activity against E. coli, S. aureus, and MRSA, with MIC80 values ranging from 0.39 to 3.12 µg/mL, outperforming control drugs.[17]

  • Hybridization with Other Heterocycles: The incorporation of other heterocyclic moieties is a powerful strategy.

    • Thiazole: 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives showed good antimicrobial activity.[14] The SAR indicates that the benzofuran, pyrazoline, and thiazole moieties are all essential for the observed activity.[14]

    • Oxadiazoles and Pyrazoles: Benzofuran derivatives containing these rings showed moderate to good inhibition against a panel of bacteria and fungi.[14]

Key Structural Requirements for Antifungal Activity
  • Substitutions at C5: Benzofuran-5-ol derivatives have been identified as potent antifungal agents. Certain compounds completely inhibited the growth of all tested fungal species at MIC levels of 1.6-12.5 μg/mL, superior or comparable to the standard drug 5-fluorocytosine.[14]

  • Ketoxime Derivatives: A series of benzofuran ketoxime derivatives were tested, with one compound being particularly active against S. aureus (MIC = 0.039 μg/mL) and others showing good activity against C. albicans.[14]

G cluster_workflow General Workflow for SAR Analysis A Design & Synthesize Benzofuran Derivatives B Characterize Structure (NMR, MS) A->B C In Vitro Biological Screening (e.g., MTT, MIC assays) B->C D Identify 'Hit' Compounds C->D Data Analysis E Analyze Structure-Activity Relationships (SAR) D->E F Lead Optimization (Iterative Redesign & Synthesis) E->F Rational Design G In Vivo Testing E->G Promising Leads F->A New Derivatives

Figure 2: A typical workflow for SAR-guided drug discovery.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Diffusion Method)

This protocol outlines a standard, self-validating system for assessing the antimicrobial activity of synthesized benzofuran derivatives.

  • Preparation of Media: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions. Sterilize by autoclaving at 121°C for 15 minutes and pour into sterile Petri dishes.[16]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) equivalent to a 0.5 McFarland standard.

  • Seeding the Plates: Uniformly swab the surface of the agar plates with the prepared inoculum.

  • Application of Compounds:

    • Dissolve the synthesized benzofuran derivatives in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 100 µg/mL).

    • Create wells (e.g., 6 mm diameter) in the seeded agar plates using a sterile borer.

    • Pipette a fixed volume (e.g., 100 µL) of the compound solution into the wells.

  • Controls:

    • Positive Control: Use a standard antibiotic (e.g., Ciprofloxacin) at a known concentration.[16]

    • Negative Control: Use the solvent (DMSO) alone to ensure it has no inhibitory effect.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity. The results are compared against the positive control.

SAR of Benzofuran Derivatives as Anti-Inflammatory Agents

Chronic inflammation is implicated in numerous diseases, and benzofuran derivatives have shown promise as anti-inflammatory agents, often by inhibiting key enzymes like cyclooxygenase (COX).[18][19]

  • Influence of Halogenation: Fluorinated benzofuran and dihydrobenzofuran derivatives have been investigated as potent anti-inflammatory agents.[19] SAR analysis suggests that the biological effects are enhanced by the presence of fluorine and bromine atoms, along with hydroxyl and/or carboxyl groups.[19][20] These compounds were shown to suppress inflammation by inhibiting the expression of COX-2 and nitric oxide synthase 2 (NOS2).[19]

  • Role of Unsaturation: A study comparing aza-benzofuran compounds indicated that the presence of a double bond between C2 and C3 conferred superior anti-inflammatory activity compared to the saturated (dihydrobenzofuran) analog.[21]

  • Hydroxyurea Moiety: Incorporating hydroxyurea fragments at the C3 position of the benzofuran ring is a strategy aimed at inhibiting leukotriene synthesis, another important pathway in inflammation.[18]

  • Arylalkanoic Acids: The anti-inflammatory activity of arylalkanoic acid derivatives of benzofuran is primarily attributed to their ability to inhibit cyclooxygenase, thereby disrupting prostaglandin biosynthesis.[18]

Table 2: SAR Summary of Selected Anti-Inflammatory Benzofuran Derivatives

Compound ClassKey Structural FeaturesTarget/MechanismRepresentative Activity (IC50)Reference
Aza-benzofuransC2=C3 double bondNO Production Inhibition17.3 µM (vs. RAW 264.7)[21]
Fluorinated BenzofuransFluorine, bromine, carboxyl groupsCOX-2, NOS2 InhibitionIL-6: 1.2-9.04 µM[19][20]
Oxadiazole HybridsOxadiazole groupGeneral Anti-inflammatorySignificant inhibition in paw oedema[22]

Conclusion and Future Directions

The benzofuran scaffold is a remarkably versatile and privileged structure in medicinal chemistry. The extensive body of research clearly demonstrates that targeted substitutions at the C2, C3, and benzene ring positions are critical for modulating pharmacological activity. The structure-activity relationships discussed in this guide highlight several key principles for the rational design of novel benzofuran-based therapeutics.

  • For Anticancer Agents: Focus on C3-aroyl groups with tubulin-targeting substituents (e.g., trimethoxy), C2-carboxamides for targeting specific pathways like HIF-1, and strategic halogenation to enhance cytotoxicity.

  • For Antimicrobial Agents: Explore hydrophobic C3-aryl methanone derivatives and hybridization with other nitrogen and sulfur-containing heterocycles like thiazole and oxadiazole.

  • For Anti-inflammatory Agents: Investigate the role of halogenation (fluorine, bromine) and the introduction of moieties that inhibit key inflammatory enzymes like COX and lipoxygenase.

The future of benzofuran research lies in the continued exploration of hybrid molecules, the use of computational docking studies to refine SAR models, and the investigation of novel biological targets.[7][14] By building upon this foundational SAR knowledge, the scientific community can continue to unlock the full therapeutic potential of this exceptional heterocyclic system.

References

Role of 6-Bromo-3-methylbenzofuran in heterocyclic chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of 6-Bromo-3-methylbenzofuran in Heterocyclic Chemistry

Abstract

The benzofuran nucleus is a privileged heterocyclic scaffold, forming the structural core of numerous natural products and synthetic compounds with significant pharmacological properties.[1][2] Within this class, this compound has emerged as a particularly valuable and versatile building block in medicinal chemistry and organic synthesis. The strategic placement of the methyl group at the 3-position and the bromine atom at the 6-position provides a unique combination of electronic properties and a reactive handle for extensive molecular elaboration. This technical guide offers an in-depth exploration of the synthesis, reactivity, and application of this compound, providing researchers, scientists, and drug development professionals with field-proven insights and detailed methodologies for its effective utilization in the construction of complex heterocyclic systems.

Introduction: The Strategic Importance of the Benzofuran Scaffold

Benzofuran derivatives are renowned for their diverse and potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] This has cemented the benzofuran ring system as a cornerstone in drug discovery programs. The utility of a specific benzofuran derivative is largely dictated by its substitution pattern, which governs its physicochemical properties and dictates the potential for further chemical modification.

This compound is a case in point. Its structure is optimized for synthetic utility:

  • The 3-Methyl Group: This group influences the electronic nature of the heterocyclic ring and provides steric hindrance that can direct the regioselectivity of certain reactions.

  • The 6-Bromo Group: This halogen atom is the key to the molecule's versatility. It serves as an exceptionally effective functional handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and predictability.[4][5] This capability allows for the systematic modification of the benzofuran core, facilitating the generation of large compound libraries for structure-activity relationship (SAR) studies.[4]

This guide will elucidate the pathways to synthesize this key intermediate and detail its subsequent transformation into more complex, high-value heterocyclic structures.

Synthesis of the this compound Core

The construction of the 3-methylbenzofuran scaffold can be achieved through several established synthetic routes. A common and reliable method involves the acid-catalyzed cyclization and dehydration of a precursor molecule, typically a substituted 2,3-dihydrobenzofuran.

A representative synthetic pathway is illustrated below. The synthesis begins with a commercially available substituted phenol, which undergoes reactions to build the furan ring, followed by dehydration to yield the aromatic benzofuran system.

cluster_synthesis Synthetic Pathway to 6-Methylbenzofuran Start 3-Hydroxy-6-methyl- 2,3-dihydrobenzofuran Product 6-Methylbenzofuran Start->Product  H₂SO₄ (cat.) Benzene, Reflux (Azeotropic removal of H₂O)  

Caption: Acid-catalyzed dehydration to form the benzofuran ring.[6]

Experimental Protocol: Synthesis of 6-Methylbenzofuran

This protocol describes the dehydration of 3-hydroxy-6-methyl-2,3-dihydrobenzofuran, a common precursor, to illustrate the final step in forming the aromatic core. The synthesis of the brominated analogue follows similar principles, starting from a brominated phenolic precursor.

Materials:

  • 3-hydroxy-6-methyl-2,3-dihydrobenzofuran (10.0 g)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.2 mL)

  • Benzene (200 mL)

  • Deionized Water

  • Diethyl Ether

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-hydroxy-6-methyl-2,3-dihydrobenzofuran (10.0 g) and benzene (200 mL).

  • Add a catalytic amount of concentrated sulfuric acid (0.2 mL) to the solution.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Continue the reflux for approximately 3 hours, or until no more water is collected.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a separatory funnel containing 500 mL of water and extract with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash sequentially with water (100 mL) and saturated aqueous sodium bicarbonate (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 6-methylbenzofuran.[6]

  • Purify the product via column chromatography on silica gel if necessary.

Chemical Reactivity: The Art of Cross-Coupling

The synthetic power of this compound is most profoundly realized in its application in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 6-position is an ideal site for oxidative addition to a palladium(0) complex, initiating a catalytic cycle that results in the formation of a new bond. This strategy is central to modern synthetic chemistry for building molecular complexity.

The Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used cross-coupling reaction involving substrates like this compound.[7] Its popularity stems from the mild reaction conditions, commercial availability of a vast array of boronic acids, and high tolerance of functional groups.

The catalytic cycle, a cornerstone of organometallic chemistry, is depicted below.

Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Ar-Br (this compound) Transmetal Transmetalation ArPdR Ar-Pd(II)L₂-R' ArPdBr->ArPdR R'-B(OH)₂ (Boronic Acid) Base ArPdR->Pd0 Ar-R' (Coupled Product) RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a representative procedure for coupling this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 mmol)[9]

  • 1,4-Dioxane or Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and the carbonate base.

  • Equip the flask with a magnetic stir bar and seal it with a septum.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvents (1,4-Dioxane and Water) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours.[8]

  • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-3-methylbenzofuran.[5]

Causality in Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) source suitable for a wide range of Suzuki couplings. Other catalysts like PdCl₂(dppf) are also highly effective, especially for challenging substrates.[9]

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid and facilitating the transmetalation step.[9] Cesium carbonate is often more effective for less reactive substrates.

  • Solvent System: A mixture of an organic solvent (Dioxane, Toluene) and water is common. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the organic reactants and catalyst.[3]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation. Therefore, performing the reaction under an inert atmosphere is critical for achieving high yields.

Expanding the Synthetic Toolbox

Beyond the Suzuki reaction, the 6-bromo substituent enables access to a host of other critical transformations, summarized in the table below.

Reaction NameCoupling PartnerBond FormedTypical Catalyst SystemSignificance
Suzuki-Miyaura Boronic Acids/EstersC-C (sp²-sp²) Pd(PPh₃)₄, PdCl₂(dppf)Access to biaryl and hetero-biaryl structures.[7]
Buchwald-Hartwig Amines (Primary/Secondary)C-N Pd₂(dba)₃ / XantphosSynthesis of arylamines, crucial in many pharmaceuticals.[8][10]
Sonogashira Terminal AlkynesC-C (sp²-sp) Pd(PPh₃)₄ / CuIConstruction of aryl-alkyne frameworks.[8]
Mizoroki-Heck AlkenesC-C (sp²-sp²) Pd(OAc)₂ / P(o-tol)₃Forms substituted alkenes.[5]
Cyanation Cyanide Source (e.g., Zn(CN)₂)C-CN Pd(PPh₃)₄Introduction of a nitrile group for further derivatization.

Table 1: Key Cross-Coupling Reactions Utilizing Aryl Bromides.

Applications in the Synthesis of Bioactive Heterocycles

The true value of this compound lies in its role as a scaffold for creating novel molecules with potential therapeutic applications. The ability to systematically and efficiently modify the 6-position allows for the targeted design of compounds that can interact with biological targets with high affinity and selectivity.

cluster_workflow Drug Discovery Workflow Start This compound (Core Scaffold) Process Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) Start->Process Intermediate 6-Aryl-3-methylbenzofuran (Intermediate Library) Process->Intermediate End Bioactive Compound (e.g., Anticancer Agent) Intermediate->End Further Functionalization & Biological Screening

Caption: Synthetic workflow from core scaffold to bioactive compounds.

Case Study: Development of Anticancer Agents

Research has consistently shown that halogenated benzofuran derivatives are promising candidates for anticancer drug development.[1][11] The presence of a halogen can enhance binding affinity to target proteins and improve pharmacokinetic properties.[1] Studies have demonstrated that derivatives synthesized from brominated benzofurans exhibit significant cytotoxicity against various cancer cell lines, including leukemia and non-small cell lung cancer.[12][13]

For instance, a library of 3-methylbenzofuran derivatives was synthesized and evaluated for antiproliferative activity against A549 lung carcinoma cells. The results, summarized below, highlight how modifications at the 6-position (achieved via cross-coupling) can dramatically influence biological activity.

Compound IDR Group at 6-Position (via Coupling)Cancer Cell LineIC₅₀ (µM)
4b 4-ChlorophenylA5494.81
4c 4-MethoxyphenylA5491.48
Staurosporine (Reference Drug)A5491.52

Table 2: Antiproliferative Activity of 6-Substituted 3-Methylbenzofuran Derivatives.[13]

The data clearly indicate that the nature of the aryl group introduced at the 6-position via a Suzuki-type reaction has a profound impact on cytotoxicity, with the 4-methoxyphenyl derivative (4c) showing potency comparable to the reference drug, staurosporine.[13] This underscores the power of using this compound as a starting point for rapid SAR exploration.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for innovation in heterocyclic chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling, provides a reliable and versatile platform for the synthesis of complex molecules. The demonstrated success in generating potent bioactive compounds, especially in oncology, ensures that this scaffold will remain a focus of research and development efforts. Future work will likely involve the exploration of novel coupling partners, the development of more sustainable (e.g., green chemistry) reaction conditions, and the application of this building block to new therapeutic areas and material science challenges. The foundational principles and protocols outlined in this guide provide a solid basis for researchers to harness the full potential of this powerful synthetic building block.

References

Methodological & Application

Application Notes & Protocols: A Two-Step Synthesis of 6-Bromo-3-methylbenzofuran from o-Iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, two-step protocol for the synthesis of 6-Bromo-3-methylbenzofuran, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthesis commences with the palladium-catalyzed Sonogashira coupling and subsequent intramolecular cyclization of o-iodophenol with a propyne surrogate to yield 3-methylbenzofuran. This intermediate is then subjected to regioselective electrophilic bromination to afford the final target compound. This guide offers in-depth procedural details, mechanistic insights, and practical advice for researchers, scientists, and professionals in drug development.

Introduction

Benzofuran derivatives are privileged heterocyclic motifs found in numerous natural products and pharmacologically active compounds. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have made them a focal point of synthetic and medicinal chemistry. The 3-methylbenzofuran core, in particular, serves as a crucial building block for more complex molecular architectures. This application note details a robust and efficient pathway to this compound, providing a key intermediate for further functionalization.

The described synthetic strategy is bifurcated into two primary stages:

  • Formation of the Benzofuran Core: A palladium-catalyzed tandem Sonogashira coupling/cyclization reaction to construct the 3-methylbenzofuran ring system from commercially available o-iodophenol.[1][2][3]

  • Regioselective Bromination: A directed electrophilic aromatic substitution to install a bromine atom at the C6 position of the benzofuran ring, yielding the desired product.

This protocol emphasizes not only the "how" but also the "why" of each procedural step, grounding the methodology in established mechanistic principles to ensure reproducibility and scalability.

Part 1: Synthesis of 3-Methylbenzofuran via Tandem Sonogashira Coupling-Cyclization

The construction of the benzofuran ring is achieved through a one-pot reaction that combines a Sonogashira cross-coupling with an intramolecular cyclization.[2][3] This approach is highly efficient, leveraging a palladium-copper co-catalytic system to couple o-iodophenol with a suitable alkyne, which then undergoes a 5-endo-dig cyclization to form the furan ring.

Mechanistic Insight: The Catalytic Cycle

The reaction proceeds through a well-established palladium catalytic cycle.[4] Initially, the active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of o-iodophenol. Concurrently, the copper(I) co-catalyst activates the terminal alkyne, forming a copper acetylide. Transmetalation between the organopalladium(II) complex and the copper acetylide, followed by reductive elimination, would typically yield the cross-coupled product. However, in this tandem process, the proximate phenol group facilitates an intramolecular nucleophilic attack on the alkyne, leading to the cyclized benzofuran product and regeneration of the Pd(0) catalyst.

Sonogashira_Cyclization_Mechanism pd0 Pd(0)L₂ pd_complex Oxidative Addition (Ar-Pd(II)-I)L₂ pd0->pd_complex oip o-Iodophenol oip->pd_complex transmetalation Transmetalation pd_complex->transmetalation alkyne Terminal Alkyne (H-C≡C-R) cu_acetylide Copper(I) Acetylide (Cu-C≡C-R) alkyne->cu_acetylide [CuI], Base cu_acetylide->transmetalation pd_alkynyl Ar-Pd(II)-(C≡C-R)L₂ transmetalation->pd_alkynyl cyclization Intramolecular 5-endo-dig Cyclization pd_alkynyl->cyclization cyclization->pd0 Reductive Elimination product 3-Methylbenzofuran cyclization->product

Caption: Catalytic cycle for the tandem Sonogashira-cyclization.

Experimental Protocol 1: Synthesis of 3-Methylbenzofuran
Reagent/ParameterAmount/ValueMolar Eq.Notes
o-Iodophenol2.20 g (10.0 mmol)1.0Starting material
2-Butyn-1-ol1.05 g (15.0 mmol)1.5Propyne surrogate
PdCl₂(PPh₃)₂140 mg (0.2 mmol)0.02Palladium catalyst
Copper(I) Iodide (CuI)76 mg (0.4 mmol)0.04Co-catalyst
Triethylamine (Et₃N)20 mL-Base and Solvent
Temperature80 °C-Reaction temperature
Time12 h-Reaction duration
Expected Yield 75-85%

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar and condenser, add o-iodophenol (2.20 g, 10.0 mmol), PdCl₂(PPh₃)₂ (140 mg, 0.2 mmol), and Copper(I) Iodide (76 mg, 0.4 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is crucial to prevent the homocoupling of the alkyne (Glaser coupling).[4]

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous triethylamine (20 mL) via syringe, followed by 2-butyn-1-ol (1.05 g, 15.0 mmol).

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether (50 mL) and filter through a pad of Celite® to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (30 mL), and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: 98:2 Hexane/Ethyl Acetate) to afford 3-methylbenzofuran as a colorless oil.

Part 2: Regioselective Bromination of 3-Methylbenzofuran

The second stage of the synthesis involves the electrophilic bromination of the 3-methylbenzofuran intermediate. The benzofuran ring system is electron-rich, making it susceptible to electrophilic attack. The regioselectivity of the bromination is directed by the activating effect of the furan oxygen and the methyl group. Theoretical studies and experimental evidence indicate that electrophilic substitution on benzofuran systems often occurs at the C2, C3, C5, or C7 positions.[5] For 3-methylbenzofuran, the C2 position is blocked, and bromination is directed to the benzene ring, primarily at the C6 position under controlled conditions.

Experimental Protocol 2: Synthesis of this compound
Reagent/ParameterAmount/ValueMolar Eq.Notes
3-Methylbenzofuran1.32 g (10.0 mmol)1.0Starting material
N-Bromosuccinimide (NBS)1.87 g (10.5 mmol)1.05Brominating agent
Acetonitrile (MeCN)40 mL-Solvent
Temperature0 °C to RT-Reaction temperature
Time4 h-Reaction duration
Expected Yield 80-90%

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylbenzofuran (1.32 g, 10.0 mmol) in acetonitrile (40 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C. Using NBS provides a mild and selective source of electrophilic bromine, minimizing over-bromination.[6]

  • Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by adding water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated aqueous sodium thiosulfate (30 mL) to remove any unreacted bromine, followed by brine (30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by flash column chromatography (eluent: 100% Hexane) to yield this compound as a white solid.

Overall Synthetic Workflow

The following diagram provides a high-level overview of the complete synthetic pathway from o-iodophenol to the final product.

Synthetic_Workflow start o-Iodophenol step1 Step 1: Pd-Catalyzed Sonogashira-Cyclization start->step1 intermediate 3-Methylbenzofuran step1->intermediate step2 Step 2: Regioselective Bromination (NBS) intermediate->step2 product This compound step2->product

Caption: Two-step synthesis of this compound.

Conclusion

This application note presents a reliable and well-documented two-step synthesis for this compound starting from o-iodophenol. The palladium-catalyzed tandem reaction provides an efficient entry to the core 3-methylbenzofuran structure, while the subsequent regioselective bromination with NBS offers a mild and high-yielding method for introducing the bromo-substituent. The detailed protocols and mechanistic discussions herein are intended to provide researchers with a comprehensive guide for the practical application of this synthetic sequence.

References

Application Notes and Protocols: Suzuki Coupling Reaction for 6-Bromo-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Benzofuran Scaffolds

The benzofuran moiety is a privileged heterocyclic scaffold frequently encountered in pharmaceuticals and biologically active compounds.[1] Its unique structural and electronic properties contribute to favorable interactions with a wide range of biological targets. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[2][3] This reaction is particularly valuable for constructing complex biaryl and heteroaryl structures, which are prevalent in drug candidates.[1] This guide provides a detailed protocol for the Suzuki coupling of 6-Bromo-3-methylbenzofuran, a key intermediate for the synthesis of a diverse array of functionalized benzofuran derivatives.[4][5]

Mechanistic Underpinnings of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide (in this case, this compound) and an organoboron compound, typically a boronic acid or its ester derivative.[6][7] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[2][6] This is often the rate-determining step of the reaction.[2]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[6][8] The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species.[9][10]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][11]

The choice of catalyst, ligand, base, and solvent are all critical parameters that can significantly influence the efficiency and outcome of the reaction.[11][12]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)(L2)-X Ar-Pd(II)(L₂)X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-R Ar-Pd(II)(L₂)R' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-R Transmetalation (R'-B(OH)₂ + Base) Ar-Pd(II)(L2)-R->Pd(0)L2 Reductive Elimination Product Ar-R' Ar-Pd(II)(L2)-R->Product Product Formation caption Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Detailed Experimental Protocol

This protocol outlines a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid. Optimization may be required for different coupling partners.

Reagents and Materials
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Notes
This compoundC₉H₇BrO211.0638-40255-257Aryl halide substrate.
Phenylboronic AcidC₆H₇BO₂121.93216-219-Representative boronic acid.
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.56100-150 (dec.)-Palladium(0) catalyst.
Potassium Carbonate (K₂CO₃)K₂CO₃138.21891-Inorganic base.
1,4-DioxaneC₄H₈O₂88.1111.8101Anhydrous solvent.
WaterH₂O18.020100Co-solvent, degassed.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equiv.).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water in a suitable ratio (e.g., 4:1 to 6:1).[4][13] The total solvent volume should be sufficient to ensure good stirring.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours).[6]

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Boronic Acid, Base B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Add Pd Catalyst & Solvents B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F Reaction Complete G Extraction F->G H Purification (Column Chromatography) G->H I Pure Product H->I caption Figure 2: Experimental Workflow for Suzuki Coupling.

Caption: Figure 2: Experimental Workflow for Suzuki Coupling.

Process Optimization and Troubleshooting

The success of a Suzuki coupling reaction is highly dependent on the careful selection of reaction parameters. Below is a guide to common issues and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently basic conditions- Poor solubility of reactants[14]- Use a fresh batch of catalyst or a pre-catalyst.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃).[10]- Try alternative solvent systems (e.g., Toluene/H₂O, DMF).[8][13]
Homocoupling of Boronic Acid - Presence of oxygen[11]- Use of a Pd(II) precatalyst without complete reduction to Pd(0)- Ensure thorough degassing of solvents and reaction vessel.- Use a Pd(0) source directly or ensure complete reduction of a Pd(II) source.
Protodeborylation of Boronic Acid - Instability of the boronic acid under reaction conditions[11]- Use a more stable boronic ester (e.g., pinacol ester).- Use milder reaction conditions (lower temperature, shorter reaction time).
Decomposition of Starting Material or Product - High reaction temperature- Prolonged reaction time- Presence of base-sensitive functional groups- Lower the reaction temperature.- Optimize reaction time by careful monitoring.- Use a milder base such as KF.[9]

Validated Literature Example

A study by Chen et al. (2018) describes the synthesis of 2-arylbenzo[b]furan derivatives via Suzuki cross-coupling reactions in an aqueous medium.[1] In their work, 2-(4-bromophenyl)benzofuran was successfully coupled with various arylboronic acids.

Reaction Scheme:

Representative Results:

EntryArylboronic AcidProductYield (%)
14-Methoxyphenylboronic acid2-(4'-(methoxy)-[1,1'-biphenyl]-4-yl)benzofuran85
24-Methylphenylboronic acid2-(4'-(methyl)-[1,1'-biphenyl]-4-yl)benzofuran82
34-Fluorophenylboronic acid2-(4'-(fluoro)-[1,1'-biphenyl]-4-yl)benzofuran78

Adapted from Chen et al., 2018.[1]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of functionalized benzofuran derivatives. By understanding the reaction mechanism and carefully selecting and optimizing the reaction conditions, researchers can efficiently construct a wide variety of complex molecules with potential applications in drug discovery and development. The protocol provided herein serves as a robust starting point for the successful implementation of this powerful transformation.

References

Application Notes & Protocols: Leveraging 6-Bromo-3-methylbenzofuran for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold in Oncology

The benzofuran nucleus is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its unique electronic and structural properties allow it to interact with a variety of biological targets, making it a cornerstone in modern drug discovery.[3][4] Several clinically approved drugs, such as the antiarrhythmic amiodarone, contain the benzofuran moiety, underscoring its therapeutic relevance.[1][4] In oncology, benzofuran derivatives have emerged as promising candidates, exerting their anticancer effects through diverse mechanisms including the inhibition of tubulin polymerization, modulation of key signaling kinases like VEGFR-2, and the induction of apoptosis.[5][6][7][8]

6-Bromo-3-methylbenzofuran serves as an exceptionally valuable and versatile starting material for the synthesis of novel anticancer agents. The bromine atom at the C-6 position is a prime functional handle for palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of a wide array of aryl, heteroaryl, or vinyl substituents. This modularity allows for the systematic exploration of the chemical space around the benzofuran core to optimize potency and selectivity against cancer-specific targets.

This document provides a detailed guide for researchers and drug development professionals on the synthetic strategies, experimental protocols, and biological evaluation workflows for creating novel anticancer agents derived from this compound.

Part 1: Synthetic Strategies & Core Protocols

The transformation of this compound into potent anticancer compounds primarily relies on palladium-catalyzed cross-coupling reactions. These methods offer a robust and efficient means to construct carbon-carbon bonds under relatively mild conditions.

Strategy 1: Suzuki-Miyaura Coupling for Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of a C-C bond between an organohalide and an organoboron species.[9][10] This reaction is ideal for coupling this compound with various aryl- or heteroarylboronic acids to generate a library of 6-aryl-3-methylbenzofuran derivatives.

Causality of Experimental Choices:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)): The Pd(0) species is the active catalyst. It undergoes oxidative addition into the C-Br bond of the benzofuran. Ligands like triphenylphosphine (PPh₃) or dppf stabilize the palladium center and modulate its reactivity.

  • Base (e.g., K₂CO₃, Cs₂CO₃): The base is crucial for activating the boronic acid. It forms a boronate complex (-B(OR)₃⁻), which enhances the nucleophilicity of the organic group on the boron atom, facilitating the transmetalation step onto the palladium center.[10]

  • Solvent System (e.g., Dioxane/Water, Toluene/Water): A biphasic solvent system is often employed. The organic solvent (dioxane, toluene) solubilizes the organic starting materials and the catalyst, while the aqueous phase dissolves the inorganic base.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and a base such as potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 eq).

    • Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%).

    • Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total volume), via syringe.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath and heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A Combine Reactants: This compound Arylboronic Acid Base (K₂CO₃) B Inert Atmosphere: Evacuate & Backfill with Argon (3x) A->B C Add Catalyst (Pd(PPh₃)₄) & Degassed Solvents (Dioxane/H₂O) B->C D Heat & Stir (90-100 °C, 8-16h) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool to RT & Dilute (EtOAc) E->F G Aqueous Wash (H₂O & Brine) F->G H Dry (Na₂SO₄) & Concentrate G->H I Purify: Column Chromatography H->I J Characterize Product I->J

Workflow for Suzuki-Miyaura Coupling.
Strategy 2: Mizoroki-Heck Coupling for Alkenyl Derivatives

The Heck reaction is a powerful method for forming a C-C bond between an unsaturated halide and an alkene, producing a substituted alkene.[11][12] This strategy can be used to introduce vinyl groups onto the 6-position of the benzofuran core, which can serve as versatile intermediates for further functionalization or as final products themselves.

  • Reaction Setup:

    • In an oven-dried Schlenk flask under an argon atmosphere, add the palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%), and a phosphine ligand like triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%).

    • Add an anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) (10 mL).

  • Reagent Addition:

    • Add this compound (1.0 mmol, 1.0 eq), the desired alkene (e.g., styrene, butyl acrylate) (1.2 mmol, 1.2 eq), and a base, typically a tertiary amine like triethylamine (NEt₃) (2.0 mmol, 2.0 eq).

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction's progress by TLC or Gas Chromatography (GC).

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., diethyl ether) and wash thoroughly with water to remove the triethylammonium bromide salt and residual DMF.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

    • Purify the crude product by flash column chromatography.[12]

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A Combine Catalyst (Pd(OAc)₂) & Ligand (PPh₃) in Anhydrous Solvent B Inert Atmosphere (Argon) A->B C Add Reactants: This compound Alkene Base (NEt₃) B->C D Heat & Stir (80-100 °C) C->D E Monitor Progress (TLC / GC) D->E F Cool to RT & Dilute E->F G Aqueous Wash F->G H Dry (MgSO₄) & Concentrate G->H I Purify: Column Chromatography H->I J Characterize Product I->J

Workflow for Mizoroki-Heck Coupling.

Part 2: Biological Evaluation Protocols

Once a library of 6-substituted-3-methylbenzofuran derivatives is synthesized and characterized (using standard techniques like NMR and Mass Spectrometry), the next critical phase is to evaluate their anticancer activity.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[13][14]

  • Cell Culture:

    • Culture human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37 °C with 5% CO₂.

  • Assay Procedure:

    • Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow them to adhere overnight.

    • Prepare serial dilutions of the synthesized benzofuran compounds in culture media.

    • Remove the old media from the wells and add 100 µL of the media containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: Apoptosis Assessment (Annexin V-FITC/PI Staining)

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V/Propidium Iodide (PI) dual staining assay can be performed followed by flow cytometry analysis.[15]

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the benzofuran compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Staining: Harvest the cells (both adherent and floating) and wash with cold PBS. Resuspend the cells in Annexin V binding buffer.

  • Analysis: Add Annexin V-FITC and PI to the cell suspension, incubate in the dark for 15 minutes, and analyze immediately using a flow cytometer. This allows for the quantification of live, early apoptotic, late apoptotic, and necrotic cells.

Bio_Evaluation_Workflow cluster_vitro In Vitro Screening cluster_mechanism Mechanism of Action Studies Start Synthesized Benzofuran Derivatives MTT MTT Cytotoxicity Assay (A549, MCF-7, etc.) Start->MTT IC50 Determine IC₅₀ Values MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Select Potent Compounds CellCycle Cell Cycle Analysis Apoptosis->CellCycle Kinase Kinase Inhibition Assay (e.g., VEGFR-2) CellCycle->Kinase

Workflow for Biological Evaluation.

Part 3: Anticancer Activity & Mechanistic Insights

Derivatives of 3-methylbenzofuran have demonstrated significant anticancer activity across a range of human cancer cell lines. The strategic modifications at the 6-position, enabled by the bromo precursor, are key to this activity.

Table 1: Representative Anticancer Activity of 3-Methylbenzofuran Derivatives

Compound ClassModificationCancer Cell LineIC₅₀ (µM)Reference
3-Methylbenzofuran6-(4-methoxyphenyl)A549 (Lung)1.48[15]
3-Methylbenzofuran6-(4-chlorophenyl)A549 (Lung)3.69[7][16]
3-Methylbenzofuran AmideAryl Sulfonamide PiperazineA549 (Lung)0.858[13]
3-Methylbenzofuran AmideAryl Sulfonamide PiperazineMCF-7 (Breast)2.07[13]
Benzofuran-Carbohydrazidep-Methoxy GroupA549 (Lung)1.48[6][17]
Benzofuran-Chalcone-HCC1806 (Breast)5.93[14]
Common Mechanisms of Action
  • VEGFR-2 Inhibition: A prominent mechanism for many benzofuran-based agents is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7] VEGFR-2 is a critical tyrosine kinase involved in angiogenesis, the process by which tumors form new blood vessels to sustain their growth. By blocking the ATP-binding site of VEGFR-2, these compounds inhibit downstream signaling, leading to reduced tumor vascularization, proliferation, and survival. Several 3-methylbenzofuran derivatives have shown potent VEGFR-2 inhibitory activity with IC₅₀ values in the nanomolar range.[7]

  • Induction of Apoptosis: Potent benzofuran derivatives often trigger programmed cell death, or apoptosis. Studies have shown that treatment with these compounds leads to cell cycle arrest, typically in the G2/M phase, followed by apoptosis.[6] This is often confirmed by observing an increase in the expression of pro-apoptotic markers like cleaved PARP and a decrease in anti-apoptotic proteins such as Bcl-2.[5]

  • Tubulin Polymerization Inhibition: Some benzofuran structures can interfere with the dynamics of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these agents disrupt mitotic spindle formation, leading to cell cycle arrest and subsequent apoptosis.[6]

Mechanism_Pathway cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 PLC PLCγ VEGFR2->PLC PI3K PI3K/Akt VEGFR2->PI3K RAS Ras/Raf/MEK/ERK VEGFR2->RAS Proliferation Cell Proliferation, Survival, Angiogenesis PLC->Proliferation PI3K->Proliferation RAS->Proliferation Inhibitor 6-Aryl-3-methylbenzofuran Derivative Inhibitor->VEGFR2 Inhibition

Simplified VEGFR-2 inhibition mechanism.

Conclusion and Future Directions

This compound is a powerful and versatile platform for the development of novel anticancer agents. The synthetic accessibility via robust cross-coupling reactions allows for the creation of diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for synthesizing and evaluating these compounds.

Future research should focus on:

  • Expanding Chemical Diversity: Exploring a broader range of boronic acids and alkenes in coupling reactions to further probe the structure-activity relationship (SAR).

  • Hybrid Molecule Design: Conjugating the benzofuran scaffold with other known anticancer pharmacophores to potentially achieve synergistic effects or multi-target activity.[4][5]

  • In-Depth Mechanistic Studies: For lead compounds, elucidating the precise molecular interactions with their targets through techniques like X-ray crystallography and conducting comprehensive pathway analysis.

  • In Vivo Evaluation: Progressing the most promising candidates from in vitro studies into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

The benzofuran scaffold continues to be a rich source of inspiration for medicinal chemists, and derivatives from this compound are poised to contribute significantly to the pipeline of next-generation oncology therapeutics.

References

Introduction: The Benzofuran Scaffold and the Strategic Importance of the C-6 Position

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of the 6-Bromo Position in Benzofurans

Benzofuran derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2][3] These activities include antimicrobial, antitumor, anti-inflammatory, and potent anti-Alzheimer's disease properties.[1][3][4] The versatility of the benzofuran core allows for substitutions at various positions, leading to a wide array of derivatives with distinct pharmacological profiles, making it a "privileged scaffold" in drug discovery.[5]

The functionalization of the benzene ring portion of the scaffold is crucial for tuning the electronic properties and biological interactions of the molecule. Specifically, the 6-position serves as a key handle for derivatization. Starting with 6-bromobenzofuran, a commercially available or readily synthesized intermediate, researchers can access a diverse library of compounds. The bromine atom is an exceptionally versatile functional group, amenable to a wide range of powerful and reliable transformations, most notably palladium-catalyzed cross-coupling reactions and lithium-halogen exchange.[5][6]

This guide provides an in-depth overview of the primary synthetic protocols for the functionalization of the 6-bromo position on the benzofuran nucleus, offering detailed, step-by-step methodologies and explaining the causality behind experimental choices for researchers in drug development and synthetic organic chemistry.

Core Methodologies for C-6 Functionalization

The transformation of the C-Br bond at the 6-position is dominated by two powerful strategies: palladium-catalyzed cross-coupling and organolithium chemistry. The choice of method depends on the desired final functionality.

G cluster_0 Starting Material cluster_1 Synthetic Pathways cluster_2 Functionalized Products start 6-Bromobenzofuran pd_coupling Palladium-Catalyzed Cross-Coupling start->pd_coupling li_chem Lithiation & Electrophilic Quench start->li_chem cc_bond C-C Bond (Aryl, Alkyl, Alkenyl, Alkynyl) pd_coupling->cc_bond Suzuki / Heck / Sonogashira cn_bond C-N Bond (Amines, Amides) pd_coupling->cn_bond Buchwald-Hartwig ccn_bond C-CN Bond (Nitriles) pd_coupling->ccn_bond Cyanation li_chem->cc_bond other_bonds C-O, C-S, C-Si, etc. li_chem->other_bonds Various Electrophiles

Caption: General workflow for the functionalization of 6-bromobenzofuran.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[7][8] For 6-bromobenzofuran, these methods provide reliable access to a wide range of derivatives.

A. Suzuki-Miyaura Coupling: C-C Bond Formation (Aryl & Vinyl)

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron species, typically a boronic acid or ester.[9][10] It is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.[9][11] The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the generally low toxicity of the boron-containing reagents.[10]

Mechanistic Causality: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[10][12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 6-bromobenzofuran to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and is facilitated by a base (e.g., K₂CO₃, Cs₂CO₃), which activates the boronic acid to form a more nucleophilic boronate species.[13]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[12]

G pd0 Pd(0)L₂ start R¹-X (6-Bromobenzofuran) pd_complex R¹-Pd(II)L₂-X pd_trans R¹-Pd(II)L₂-R² pd_complex->pd_trans Transmetalation pd_trans->pd0 Regenerates Catalyst product R¹-R² pd_trans->product Reductive Elimination start->pd_complex Oxidative Addition boronic R²-B(OH)₂ + Base G pd0 Pd(0)L start Ar-X (6-Bromobenzofuran) pd_complex Ar-Pd(II)L-X pd_amide Ar-Pd(II)L-NR¹R² pd_complex->pd_amide Amine Coordination & Deprotonation pd_amide->pd0 Regenerates Catalyst product Ar-NR¹R² pd_amide->product Reductive Elimination start->pd_complex Oxidative Addition amine HNR¹R² + Base G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-X pd0->pd_complex Oxidative Addition pd_alkynyl Ar-Pd(II)L₂-C≡CR pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd_alkynyl->product cu_halide Cu(I)X cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide Base, R-C≡CH cu_acetylide->pd_complex cu_acetylide->cu_halide Transfers to Pd start Ar-X start->pd_complex alkyne R-C≡CH

References

Experimental procedure for N-arylation of 6-Bromo-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Procedure for the N-Arylation of 6-Bromo-3-methylbenzofuran via Palladium-Catalyzed Cross-Coupling

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the N-arylation of this compound, a key transformation for synthesizing compounds with significant potential in medicinal chemistry and materials science. We focus on the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds with high efficiency and broad functional group tolerance.[1] This guide details the underlying mechanism, explains the critical roles of the catalyst, ligand, base, and solvent, and provides a detailed, step-by-step protocol for the coupling of this compound with morpholine as a representative secondary amine. Included are best practices for reaction setup under inert conditions, product purification, and troubleshooting, designed to be a self-validating system for researchers.

Introduction: The Significance of N-Aryl Benzofurans

The benzofuran scaffold is a privileged heterocycle found in numerous natural products and pharmacologically active molecules.[2] Functionalization of this core, particularly through the introduction of a nitrogen-containing substituent on the benzene ring, gives rise to N-aryl benzofurans. This class of compounds is of high interest in drug discovery, with derivatives exhibiting anti-inflammatory, anticancer, and anti-Alzheimer's activities.[2][3]

Historically, the synthesis of aryl amines was hampered by harsh reaction conditions and limited substrate scope, often requiring nucleophilic aromatic substitution on highly activated rings or high-temperature, copper-mediated Ullmann condensations.[4] The development of the palladium-catalyzed Buchwald-Hartwig amination in the 1990s revolutionized C-N bond formation, allowing for the facile coupling of a wide array of aryl halides with various amines under relatively mild conditions.[1][4] This reaction's robustness and reliability have made it an indispensable tool in modern organic synthesis.

This guide focuses on applying this transformative methodology to this compound, providing researchers with the foundational knowledge and a practical protocol to access novel N-arylated derivatives.

The Buchwald-Hartwig Amination: Mechanism and Key Parameters

The success of a Buchwald-Hartwig amination hinges on the careful selection of its components. The reaction proceeds via a catalytic cycle involving a palladium(0) species. Understanding this mechanism is crucial for rational optimization and troubleshooting.

The Catalytic Cycle

The generally accepted mechanism involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5]

  • Oxidative Addition: A coordinatively unsaturated Pd(0) complex, generated in situ, reacts with the aryl bromide (this compound), inserting into the carbon-bromine bond. This forms a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine (e.g., morpholine) coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex.[6]

  • Reductive Elimination: This is the final, product-forming step. The N-arylated benzofuran is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br Amido Palladium Amido Complex OxAdd->Amido 1. Amine (R₂NH) 2. Base Amido->Pd0 Reductive Elimination Product (Ar-NR₂)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Causality Behind Experimental Choices
  • Palladium Precursor: The active catalyst is a Pd(0) species. While one can use a direct Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), it is often more convenient to use a stable Pd(II) precatalyst such as palladium(II) acetate (Pd(OAc)₂).[5] In the latter case, the phosphine ligand or the amine itself can act as a reductant to generate the active Pd(0) catalyst in situ.[7]

  • Ligand: The ligand is arguably the most critical component, as it stabilizes the palladium center and modulates its reactivity. For aryl bromides, bulky, electron-rich phosphine ligands are highly effective.[7] Biarylphosphine ligands, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are excellent choices as their steric bulk promotes the reductive elimination step and prevents the formation of inactive palladium dimers.[1][8] The choice of ligand is highly dependent on the amine; for instance, ligands like BrettPhos are often preferred for primary amines.[8][9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in other side reactions. Sodium tert-butoxide (NaOt-Bu) is the most common choice for coupling secondary amines with aryl bromides.[7][10] Its bulk prevents it from acting as a nucleophile, and its strength is sufficient to facilitate the formation of the palladium amido complex. Weaker bases like carbonates can be used but often require higher temperatures.[10]

  • Solvent: The reaction must be conducted in an anhydrous, aprotic solvent to prevent quenching the base and deactivating the catalyst. Toluene and 1,4-dioxane are common choices due to their ability to dissolve the reactants and their high boiling points, which allow for effective heating.[7][9] It is imperative to use anhydrous solvents, as water can significantly hinder the reaction.[7]

Experimental Protocol: N-(3-methylbenzofuran-6-yl)morpholine

This section provides a detailed procedure for the N-arylation of this compound with morpholine.

Reagents and Equipment
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equiv.Notes
This compound211.06211 mg1.01.0Substrate
Morpholine87.12105 µL1.21.2Nucleophile
Pd₂(dba)₃915.7218.3 mg0.020.02Palladium Precursor
XPhos476.6623.8 mg0.050.05Ligand
Sodium tert-butoxide96.10135 mg1.41.4Base
Anhydrous Toluene-5 mL--Solvent
Schlenk flask / Oven-dried vial-1--Reaction Vessel
Magnetic stir bar-1--
Septa, needles, balloons-various--For inert atmosphere
Argon or Nitrogen gas----Inert gas source

Experimental Workflow Diagram

Workflow start Start setup 1. Assemble & Flame-Dry Glassware start->setup inert 2. Establish Inert Atmosphere (Ar/N₂) setup->inert reagents 3. Add Solids: Substrate, Pd₂(dba)₃, XPhos, NaOtBu inert->reagents purge 4. Evacuate & Backfill with Inert Gas (3x) reagents->purge solvents 5. Add Anhydrous Toluene & Morpholine purge->solvents react 6. Heat Reaction (e.g., 100 °C) solvents->react monitor 7. Monitor by TLC react->monitor workup 8. Quench, Extract, & Dry monitor->workup Reaction Complete purify 9. Purify by Column Chromatography workup->purify end End purify->end

Caption: General workflow for the Buchwald-Hartwig amination.

Step-by-Step Methodology

Note: This reaction is highly sensitive to air and moisture. All steps must be performed using proper inert atmosphere techniques (e.g., Schlenk line or glovebox).

  • Preparation: Place a magnetic stir bar into a 25 mL Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.[11]

  • Charging the Flask: Under a positive flow of inert gas, add this compound (211 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (23.8 mg, 0.05 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to the flask.

  • Inerting the System: Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[12]

  • Addition of Liquids: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe. Begin stirring the mixture. Then, add morpholine (105 µL, 1.2 mmol) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Let the reaction stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC). To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly take a small aliquot via syringe under a positive flow of inert gas. Elute the TLC plate with a suitable solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the starting material (this compound) and the appearance of a new, more polar spot indicates product formation.

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by carefully adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the final product.

Product Characterization

The final product, N-(3-methylbenzofuran-6-yl)morpholine, should be characterized to confirm its identity and purity using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

  • Expected ¹H NMR: Signals corresponding to the morpholine protons, the methyl group on the benzofuran, and the aromatic protons. The aromatic splitting pattern will differ from the starting material due to the new substituent.

  • Expected ¹³C NMR: Peaks for all unique carbons in the molecule.

  • Expected Mass Spec (HRMS): A molecular ion peak corresponding to the exact mass of the product (C₁₃H₁₅NO₂), confirming the elemental composition.

Safety Precautions

  • Palladium Catalysts: Finely divided palladium catalysts can be pyrophoric, especially after the reaction when they may be saturated with hydrogen or coated in organic material.[13][14] Never add a dry palladium catalyst to an organic solvent in the presence of air.[13] Used catalyst waste should be quenched carefully by keeping it wet with water and disposed of according to institutional guidelines.[13][15]

  • Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle it in a fume hood under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]

  • Solvents: Toluene is flammable and has associated health risks. Morpholine is corrosive. Handle all organic solvents and reagents in a well-ventilated fume hood.[15]

  • Inert Atmosphere: Reactions under an inert atmosphere should always be vented to prevent pressure buildup. A simple balloon setup maintains a slight positive pressure, while a bubbler is used with a Schlenk line.[16][17]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or low conversion 1. Inactive catalyst due to oxygen or moisture.[7]2. Impure reagents or solvents.3. Insufficient temperature.[10]1. Ensure rigorous inert atmosphere technique. Use freshly dried glassware and anhydrous solvents.2. Purify starting materials if necessary.3. Increase reaction temperature (e.g., to 110 °C).
Side product formation (hydrodehalogenation) The amine may be undergoing β-hydride elimination, leading to the removal of the bromine without C-N bond formation.[1]This is often ligand-dependent. Consider switching to a different ligand system, such as one from the Josiphos family or a different biarylphosphine ligand.[1]
Poor solubility of reagents The chosen solvent may not be appropriate for the specific substrates.Ensure all components are soluble at the reaction temperature. Consider switching to a different solvent like 1,4-dioxane or THF, but be mindful of their different boiling points.[7]
Difficulty in purification Product and starting material have similar polarity.If TLC shows poor separation, try a different solvent system for column chromatography. Ensure the reaction has gone to completion to minimize starting material in the crude product.

References

Application of 6-Bromo-3-methylbenzofuran in the Creation of LSD1 Inhibitors: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Targeting LSD1 with Benzofuran Scaffolds

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent enzyme that plays a pivotal role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] Its activity is crucial for modulating gene expression, and its overexpression has been implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML), small-cell lung cancer, and various solid tumors.[1][2] By silencing tumor suppressor genes and promoting oncogenic pathways, LSD1 has emerged as a high-value therapeutic target in oncology.[2]

The benzofuran motif is a privileged heterocyclic structure in medicinal chemistry, forming the core of many biologically active compounds.[3][4] Its rigid, planar structure and synthetic tractability make it an ideal scaffold for the design of enzyme inhibitors. Recent research has highlighted the potential of benzofuran derivatives as potent and selective inhibitors of LSD1.[5][6] This guide provides a detailed technical overview of the application of a key starting material, 6-Bromo-3-methylbenzofuran , in the synthesis and evaluation of novel LSD1 inhibitors, tailored for researchers and drug development professionals.

The Role of LSD1 in Oncogenesis: A Rationale for Inhibition

LSD1 functions within large multiprotein complexes to regulate gene transcription. Its primary oncogenic roles are:

  • Transcriptional Repression: As part of complexes like CoREST, LSD1 demethylates H3K4me2, a mark associated with active transcription, leading to the silencing of tumor suppressor genes.[1]

  • Transcriptional Activation: LSD1 can also demethylate H3K9me2, a repressive mark, thereby activating androgen receptor-dependent transcription in cancers like prostate cancer.[7]

  • Non-Histone Substrate Demethylation: LSD1 also targets non-histone proteins such as p53 and DNMT1, further contributing to cancer progression by affecting their stability and function.[1]

Pharmacological inhibition of LSD1 aims to reverse this epigenetic silencing, leading to the re-expression of tumor suppressor genes, induction of differentiation, and ultimately, cancer cell death.

Part 1: Synthetic Strategy - From Starting Material to Potent Inhibitor

The bromine atom at the 6-position of this compound serves as a versatile synthetic handle for introducing the necessary pharmacophoric elements for LSD1 inhibition. A common strategy involves linking the benzofuran core to a basic amine moiety, which is crucial for interacting with the enzyme's active site. Palladium-catalyzed cross-coupling reactions are the cornerstone of this approach.

Conceptual Synthetic Workflow

The following diagram outlines a plausible and efficient synthetic route to a representative benzofuran-based LSD1 inhibitor, leveraging a Buchwald-Hartwig amination reaction.

G cluster_synthesis Synthetic Workflow A This compound (Starting Material) C Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) A->C B Piperazine (or other amine) B->C D 6-(Piperazin-1-yl)-3-methylbenzofuran (Key Intermediate) C->D F Acylation/Alkylation Reaction D->F E Acylating/Alkylating Agent (e.g., R-COCl) E->F G Final LSD1 Inhibitor (Target Molecule) F->G

Caption: Synthetic workflow for an LSD1 inhibitor.

Protocol 1: Synthesis of a Representative Benzofuran-Based LSD1 Inhibitor

This protocol details the synthesis of a target molecule analogous to potent inhibitors reported in the literature, such as compound 17i .[5][6] The key step is a Buchwald-Hartwig amination to install a piperazine moiety, which is then further functionalized.

Step 1: Buchwald-Hartwig Amination of this compound

  • Rationale: This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming carbon-nitrogen bonds, directly linking the benzofuran core to the amine-containing side chain.[8][9]

  • Procedure:

    • To an oven-dried Schlenk tube, add this compound (1.0 mmol), piperazine (1.2 mmol), sodium tert-butoxide (1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a suitable phosphine ligand (e.g., BINAP, 0.04 mmol).

    • Evacuate and backfill the tube with argon or nitrogen three times.

    • Add anhydrous toluene (5 mL) via syringe.

    • Heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield 6-(piperazin-1-yl)-3-methylbenzofuran .

Step 2: Acylation of the Piperazine Intermediate

  • Rationale: This step appends a final group to the piperazine nitrogen, which can be optimized to enhance binding affinity and selectivity for the LSD1 active site.

  • Procedure:

    • Dissolve 6-(piperazin-1-yl)-3-methylbenzofuran (1.0 mmol) in dichloromethane (10 mL) and cool to 0 °C in an ice bath.

    • Add triethylamine (1.5 mmol) followed by the dropwise addition of the desired acyl chloride (e.g., benzoyl chloride, 1.1 mmol).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by recrystallization or column chromatography to obtain the final LSD1 inhibitor.

Part 2: Biological Evaluation - Assessing Inhibitor Potency and Cellular Activity

Once synthesized, the novel benzofuran derivatives must be rigorously tested to determine their efficacy as LSD1 inhibitors. This involves a combination of biochemical assays to measure direct enzyme inhibition and cellular assays to confirm target engagement and downstream biological effects.

Protocol 2: In Vitro LSD1 Enzymatic Assay (HRP-Coupled)
  • Principle: This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic substrate (e.g., Amplex Red) to produce a fluorescent signal. The rate of fluorescence increase is directly proportional to LSD1 activity.[10][11]

  • Procedure:

    • Prepare serial dilutions of the synthesized benzofuran inhibitor in assay buffer (e.g., 50 mM HEPES, pH 7.5).

    • In a 96-well black plate, add recombinant human LSD1 enzyme (e.g., 30 nM) to each well containing the inhibitor dilutions. Pre-incubate for 15-30 minutes at room temperature.

    • Initiate the enzymatic reaction by adding a dimethylated H3K4 peptide substrate (e.g., 10 µM).

    • Incubate for a defined period (e.g., 20-60 minutes) at 25°C or 37°C.

    • Add the detection reagent containing HRP and Amplex Red to quench the reaction and initiate fluorescence development.

    • Measure the fluorescence using a microplate reader (e.g., excitation ~535 nm, emission ~590 nm).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Cellular Target Engagement via Western Blot
  • Principle: Effective LSD1 inhibition in cells should lead to an accumulation of its substrate, H3K4me2. This change can be detected by western blotting using an antibody specific for this histone mark, thus confirming that the compound is engaging its target in a cellular context.[1][2]

  • Procedure:

    • Cell Treatment: Seed cancer cell lines known to be sensitive to LSD1 inhibition (e.g., MGC-803, H460, THP-1) and treat with various concentrations of the benzofuran inhibitor for 24-72 hours.

    • Histone Extraction: Lyse the cells using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Isolate total protein or perform an acid extraction to enrich for histones.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (10-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate the membrane overnight at 4°C with a primary antibody specific for H3K4me2.

      • Incubate with a primary antibody for a loading control (e.g., total Histone H3 or β-actin).

      • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the H3K4me2 band intensity relative to the loading control indicates successful LSD1 inhibition.

Biological Assay Workflow

G cluster_bioassay Biological Evaluation Workflow A Synthesized Benzofuran Inhibitor B Biochemical Assay (HRP-Coupled) A->B D Cellular Assay (Western Blot) A->D F Phenotypic Assays (Proliferation, Apoptosis) A->F C Determine IC₅₀ Value B->C E Measure H3K4me2 Levels D->E G Assess Anti-Cancer Efficacy F->G

References

Application Notes & Protocols: Agar Well Diffusion Method for Antimicrobial Screening of Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Novel Antimicrobials and the Role of Benzofurans

The escalating crisis of antimicrobial resistance necessitates an urgent and continuous search for new therapeutic agents.[1] Benzofuran, a heterocyclic organic compound, and its derivatives have emerged as a promising scaffold in medicinal chemistry due to their wide spectrum of biological activities, including significant antimicrobial properties against various bacterial and fungal pathogens.[2][3][4] The unique structural features of the benzofuran nucleus make it a privileged structure for designing novel antimicrobial candidates.[1]

The agar well diffusion assay is a widely used, preliminary in vitro screening method to evaluate the antimicrobial activity of chemical compounds.[5][6][7] This technique is valued for its simplicity, cost-effectiveness, and ability to provide a qualitative or semi-quantitative assessment of a substance's ability to inhibit microbial growth.[8][9] The principle of this method relies on the diffusion of the test substance from a well, through a solidified agar medium seeded with a target microorganism. If the substance possesses antimicrobial properties, it will create a zone of inhibition—a clear area around the well where microbial growth is visibly suppressed.[10][11] The diameter of this zone is proportional to the susceptibility of the microorganism to the tested compound.[9][12]

These application notes provide a detailed, field-proven protocol for utilizing the agar well diffusion method to screen benzofuran derivatives for antimicrobial activity. The subsequent sections will elaborate on the necessary materials, a step-by-step experimental workflow, data interpretation, and troubleshooting, grounded in established scientific principles and standards.

Scientific Rationale and Experimental Design

The efficacy of the agar well diffusion assay is contingent upon several critical parameters. The choice of growth medium, inoculum density, and incubation conditions are standardized to ensure reproducibility and comparability of results. For antimicrobial susceptibility testing, Mueller-Hinton Agar (MHA) is the recommended medium by the Clinical and Laboratory Standards Institute (CLSI) due to its batch-to-batch reproducibility and its non-inhibitory effect on most common pathogens.[13][14][15]

A crucial consideration when testing benzofurans is their solubility. Many organic compounds, including some benzofuran derivatives, are poorly soluble in aqueous media.[16][17] Therefore, a suitable solvent must be chosen to dissolve the compound without exhibiting antimicrobial activity itself. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.[18] It is imperative to include a solvent control to ensure that any observed zone of inhibition is attributable to the benzofuran compound and not the solvent.

The experimental design must also incorporate positive and negative controls to validate the assay. A positive control, typically a standard antibiotic with known efficacy against the test organism, confirms the susceptibility of the microorganism and the proper execution of the assay.[10] A negative control (the solvent alone) ensures that the vehicle for the test compound does not interfere with microbial growth.[10]

Experimental Workflow: Agar Well Diffusion Method

The following diagram outlines the key stages of the agar well diffusion method for screening benzofuran compounds.

AgarWellDiffusion cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Analysis Phase media_prep Prepare and Sterilize Mueller-Hinton Agar inoculum_prep Prepare Standardized Microbial Inoculum (0.5 McFarland) sample_prep Prepare Benzofuran Solutions and Controls sample_loading Load Benzofuran Solutions and Controls into Wells sample_prep->sample_loading plate_inoculation Inoculate MHA Plates with Microbial Suspension well_creation Create Wells in Agar (6-8 mm diameter) incubation Incubate Plates at Optimal Temperature and Time sample_loading->incubation measurement Measure Zones of Inhibition (in mm) interpretation Interpret and Record Results

Caption: Workflow for antimicrobial screening of benzofurans using the agar well diffusion method.

Detailed Protocol

Materials and Reagents
  • Benzofuran derivatives: Synthesized and purified.

  • Test microorganisms: Pure cultures of relevant bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[19]

  • Mueller-Hinton Agar (MHA): For bacteria.

  • Sabouraud Dextrose Agar (SDA): For fungi.

  • Nutrient Broth or Tryptic Soy Broth: For preparing microbial inoculum.

  • Solvent: Dimethyl sulfoxide (DMSO), sterile.

  • Positive Control: Standard antibiotic solution (e.g., Ciprofloxacin, Ampicillin).[18][20]

  • Sterile Petri dishes (90-100 mm)

  • Sterile swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Incubator

  • 0.5 McFarland turbidity standard

  • Calipers or a ruler

  • Laminar flow hood or biosafety cabinet

Step-by-Step Methodology

Part 1: Preparation

  • Media Preparation: Prepare MHA or SDA according to the manufacturer's instructions.[3] Sterilize by autoclaving at 121°C for 15 minutes.[18] Allow the agar to cool to 45-50°C in a water bath before pouring approximately 20-25 mL into each sterile Petri dish to achieve a uniform depth of about 4 mm. Let the plates solidify in a laminar flow hood.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, pick several morphologically similar colonies and suspend them in sterile broth.

    • Vortex the suspension to ensure homogeneity.

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[21] This standardization is critical for result consistency.

  • Benzofuran Sample Preparation:

    • Prepare stock solutions of the benzofuran derivatives by dissolving them in a minimal amount of DMSO.[18]

    • From the stock solutions, prepare the desired test concentrations (e.g., 25 µg/mL, 50 µg/mL) using sterile broth or distilled water.[22] Ensure the final concentration of DMSO is low (typically ≤1%) to avoid toxicity to the microorganisms.

    • Prepare the positive control antibiotic solution at a known effective concentration.

    • The solvent (e.g., DMSO diluted to the same final concentration as in the test samples) will serve as the negative control.[10]

Part 2: Assay Procedure

  • Plate Inoculation:

    • Dip a sterile swab into the standardized inoculum suspension. Rotate the swab against the inside of the tube to remove excess fluid.

    • Evenly streak the swab over the entire surface of an MHA plate to ensure a uniform lawn of growth.[7][10] Rotate the plate approximately 60 degrees and repeat the streaking process two more times to ensure complete coverage.

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar in a sterile environment.

  • Well Creation:

    • Using a sterile cork borer, create uniform wells (6-8 mm in diameter) in the inoculated agar.[23] Aseptically remove the agar plugs.[24]

    • Arrange the wells equidistantly to prevent the zones of inhibition from overlapping.

  • Sample Loading:

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of each benzofuran solution, the positive control, and the negative control into separate wells.[23] Ensure the solution does not overflow from the wells.

    • Allow the plates to stand for at least 30 minutes at room temperature to permit pre-diffusion of the compounds into the agar before microbial growth begins.[23]

Part 3: Incubation and Data Analysis

  • Incubation:

    • Invert the plates and incubate them under appropriate conditions. For most bacteria, this is 37°C for 18-24 hours.[10] For fungi, incubation may be at 25-30°C for 24-48 hours or longer, depending on the species.

  • Measurement and Interpretation:

    • Following incubation, observe the plates for zones of inhibition around the wells.[10]

    • Measure the diameter of the clear zones (including the well diameter) in millimeters (mm) using calipers or a ruler.[11]

    • The absence of a zone of inhibition indicates that the compound is inactive against the test microorganism at that concentration, or that the microorganism is resistant.[12]

    • A larger zone of inhibition generally indicates greater antimicrobial activity.[9][10]

Data Presentation and Interpretation

The results of the agar well diffusion assay should be systematically recorded. A clear table is the most effective way to present the quantitative data.

Compound ID Concentration (µg/mL) Test Microorganism Zone of Inhibition (mm)
Benzofuran-A50S. aureus18
Benzofuran-A25S. aureus12
Benzofuran-B50S. aureus0
Ciprofloxacin10S. aureus25
DMSO (1%)-S. aureus0
Benzofuran-A50E. coli15
Benzofuran-A25E. coli9
Benzofuran-B50E. coli0
Ciprofloxacin10E. coli28
DMSO (1%)-E. coli0

Interpretation Guidelines:

  • No Zone of Inhibition (0 mm): The benzofuran derivative exhibits no detectable antimicrobial activity at the tested concentration.

  • Small Zone of Inhibition: Indicates weak to moderate activity.

  • Large Zone of Inhibition: Suggests strong antimicrobial activity. The potency can be compared to the positive control.

  • Solvent Control: The zone of inhibition for the negative (solvent) control should be 0 mm. Any zone indicates that the solvent is contributing to the antimicrobial effect and may invalidate the results.

  • Positive Control: A clear and expected zone of inhibition around the positive control well validates the experimental setup and the susceptibility of the microorganism.

It is important to note that the agar well diffusion method is a preliminary screening tool.[10] The size of the inhibition zone is influenced by factors such as the compound's diffusion rate in agar, its molecular weight, and its solubility, not just its intrinsic antimicrobial potency.[21] Therefore, results should be confirmed with quantitative methods like the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[23]

Troubleshooting Common Issues

Problem Possible Cause(s) Recommended Solution(s)
No zone of inhibition for any test compound 1. Benzofuran compound is inactive. 2. Compound is insoluble or has poor diffusion in agar.[16][17] 3. Test microorganism is resistant. 4. Inoculum is too dense.1. Test a broader range of concentrations. 2. Try a different solvent system or add a small amount of a non-inhibitory surfactant. Confirm solubility before the assay. 3. Verify the susceptibility of the strain with a standard antibiotic (positive control). 4. Ensure the inoculum is standardized to a 0.5 McFarland turbidity.
Inconsistent or irregular zone edges 1. Uneven inoculation of the agar plate. 2. Inconsistent agar depth. 3. Test compound precipitated in the well.1. Refine the swabbing technique to create a uniform lawn. 2. Pour a consistent volume of agar into each plate. 3. Ensure the benzofuran compound is fully dissolved in the solvent before loading into the well.
Zone of inhibition around the negative control well 1. The solvent (e.g., DMSO) is at a concentration that is inhibitory to the microorganism.1. Perform a solvent toxicity test to determine the highest non-inhibitory concentration. Ensure the final solvent concentration in the test wells is below this level.
No zone of inhibition for the positive control 1. The antibiotic has degraded. 2. The test microorganism is resistant to the antibiotic. 3. The inoculum is too dense.1. Use a fresh, properly stored antibiotic solution. 2. Use a known susceptible quality control strain to verify the antibiotic's activity. 3. Re-standardize the inoculum to 0.5 McFarland.
Overlapping zones of inhibition 1. Wells are placed too close to each other.1. Ensure adequate spacing between wells (at least 24 mm from center to center). Use fewer wells per plate if necessary.

Conclusion

The agar well diffusion method is a robust and valuable technique for the initial screening of benzofuran derivatives for antimicrobial properties. When performed with meticulous attention to standardized procedures, appropriate controls, and an understanding of its limitations, this assay can effectively identify promising lead compounds for further development. The protocols and insights provided in these application notes are designed to equip researchers with the necessary tools to generate reliable and reproducible data in the critical search for next-generation antimicrobial agents.

References

Title: Quantifying Cytostatic Effects: Cell Cycle Analysis of Cancer Cells Treated with Novel Benzofuran Compounds via Propidium Iodide-Based Flow Cytometry

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in oncology and cell biology.

Introduction

The eukaryotic cell cycle is a tightly regulated series of events that governs cell growth and division into two daughter cells. This process consists of four distinct phases: Gap 1 (G1), DNA Synthesis (S), Gap 2 (G2), and Mitosis (M).[1] Progression through these phases is driven by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin partners.[1][2][3] Cell cycle checkpoints are critical surveillance mechanisms that ensure the fidelity of DNA replication and chromosome segregation.[2][4][5] In cancer, the dysregulation of cell cycle control is a fundamental hallmark, leading to uncontrolled proliferation.[3][6] Consequently, targeting cell cycle machinery has become a promising strategy in cancer therapy.

Benzofuran scaffolds are privileged structures in medicinal chemistry, with many derivatives exhibiting potent anticancer activities.[7][8][9] These compounds can exert their effects through diverse mechanisms, including the inhibition of protein kinases like CDKs, disruption of tubulin polymerization, or induction of apoptosis, often resulting in cell cycle arrest at specific phases.[7][8][10][11]

This application note provides a comprehensive guide to analyzing the effects of novel benzofuran compounds on the cancer cell cycle. We detail a robust, validated protocol using propidium iodide (PI) staining and flow cytometry to accurately quantify the distribution of cells in each phase of the cell cycle, enabling the characterization of compound-induced cytostatic effects.

Principle of the Assay

Flow cytometry is a powerful technique for cell cycle analysis, primarily based on the precise measurement of cellular DNA content.[6][12] Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[13][14] This means the fluorescence intensity emitted by a PI-stained cell is directly proportional to its DNA content.[13][15]

  • G0/G1 Phase: Cells have a normal diploid (2N) DNA content.

  • S Phase: Cells are actively replicating their DNA, resulting in a DNA content between 2N and 4N.

  • G2/M Phase: Cells have completed DNA replication and possess a tetraploid (4N) DNA content before dividing.[15]

To allow PI to enter the cell and access the nucleus, cells must first be fixed and permeabilized, typically with cold ethanol.[13][16][17] Because PI can also bind to double-stranded RNA, treatment with RNase is a critical step to ensure that the fluorescent signal originates exclusively from DNA.[13][14] By analyzing the distribution of fluorescence intensity across a large population of cells, a DNA content histogram can be generated, revealing the percentage of cells in the G0/G1, S, and G2/M phases.[15]

Visualizing the Workflow & Rationale

Understanding the experimental flow is crucial for successful execution. The following diagram outlines the key stages from cell treatment to data interpretation.

G_Workflow cluster_prep Phase 1: Cell Preparation & Treatment cluster_stain Phase 2: Sample Processing & Staining cluster_analysis Phase 3: Data Acquisition & Analysis A Seed Cancer Cells (e.g., HeLa, MCF-7) B Incubate (24h) for adherence A->B C Treat with Benzofuran Compound (Vehicle Control, Dose-Response) B->C D Incubate for Treatment Duration (e.g., 24h, 48h) C->D E Harvest Cells (Trypsinization) D->E End of Treatment F Wash with PBS E->F G Fix Cells (Cold 70% Ethanol) F->G H Wash & Treat with RNase A G->H I Stain with Propidium Iodide (PI) H->I J Acquire on Flow Cytometer (Linear Scale, FL2/FL3) I->J Ready for Analysis K Gate on Single Cells (FSC-A vs FSC-H) J->K L Generate DNA Content Histogram K->L M Model Cell Cycle Phases (e.g., Watson, Dean-Jett-Fox) L->M N Quantify & Report Results M->N

Caption: Experimental workflow for cell cycle analysis.

Detailed Protocol

This protocol is optimized for adherent cancer cell lines. Appropriate modifications may be required for suspension cells.

Materials and Reagents
  • Cell Lines: Human cancer cell line of interest (e.g., HeLa, MCF-7, HCT-116).

  • Culture Medium: Appropriate complete medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS) and antibiotics.

  • Benzofuran Compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Trypsin-EDTA: 0.25% or 0.05% as required for the cell line.

  • Ethanol (EtOH): 100%, molecular biology grade. Prepare fresh ice-cold 70% (v/v) ethanol in distilled water.

  • RNase A Solution: 100 µg/mL in PBS.

  • Propidium Iodide (PI) Staining Solution: 50 µg/mL in PBS.

  • Equipment:

    • Cell culture incubator (37°C, 5% CO₂).

    • Laminar flow hood.

    • Centrifuge with a swinging-bucket rotor.

    • Flow cytometer (e.g., equipped with a 488 nm laser).

    • Flow cytometry tubes (5 mL).

    • Vortex mixer.

Step-by-Step Methodology

1. Cell Seeding and Treatment a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count. c. Seed cells into 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency by the end of the experiment (e.g., 2.5 x 10⁵ cells/well). d. Incubate for 24 hours to allow for cell attachment. e. Prepare serial dilutions of the benzofuran compound in complete culture medium. Include a vehicle-only control (e.g., 0.1% DMSO). f. Replace the medium in each well with the compound-containing medium or vehicle control medium. g. Incubate for the desired treatment period (e.g., 24 or 48 hours). The duration should be at least one full cell cycle length for the chosen cell line.

2. Cell Harvesting and Fixation a. Aspirate the medium from each well. b. Wash the cells once with 1 mL of PBS. c. Add 200 µL of Trypsin-EDTA to each well and incubate for 2-5 minutes until cells detach. d. Neutralize the trypsin by adding 1 mL of complete medium. e. Transfer the cell suspension to a labeled 5 mL flow cytometry tube. f. Centrifuge the cells at 300 x g for 5 minutes.[13] g. Aspirate the supernatant carefully, leaving the cell pellet. h. Resuspend the pellet in 400 µL of cold PBS. i. Fixation: While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol dropwise.[13][16] This critical step prevents cell clumping and properly permeabilizes the cells. j. Incubate the cells on ice for at least 30 minutes. For long-term storage, cells can be kept at 4°C for several weeks.[13][16]

3. Staining a. Pellet the fixed cells by centrifugation at a higher speed (e.g., 500-800 x g) for 5 minutes. Fixed cells are more buoyant.[13][16] b. Carefully aspirate the ethanol supernatant. c. Wash the cell pellet by resuspending in 2 mL of PBS and centrifuging again at 500-800 x g for 5 minutes. d. Aspirate the supernatant. e. RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL).[13][16] This step is essential to degrade RNA, which PI can also bind to. f. PI Staining: Add 400 µL of PI staining solution (50 µg/mL) to each tube.[13][16] Mix gently. g. Incubate at room temperature in the dark for 15-30 minutes.[13]

4. Flow Cytometry Acquisition and Analysis a. Set up the flow cytometer. Ensure the PI fluorescence signal (typically from the FL2 or FL3 channel) is collected on a linear scale.[13][16] b. Use an untreated, stained sample to adjust voltage and gain settings so that the G0/G1 peak is centered around a specific channel number (e.g., 200 on a 1024-channel scale). c. Use a low flow rate to improve data resolution and reduce the coefficient of variation (CV) of the peaks.[13] d. Doublet Discrimination: Create a plot of pulse area (FSC-A) versus pulse height (FSC-H) or pulse width (FSC-W). Gate on the main diagonal population to exclude cell doublets and larger aggregates, which can be mistaken for G2/M cells.[16] e. Collect data for at least 10,000 single-cell events for each sample.[13][16] f. Analyze the resulting data using appropriate software (e.g., FlowJo, FCS Express). Apply a cell cycle model (e.g., Watson Pragmatic, Dean-Jett-Fox) to the DNA content histogram to deconvolute the G0/G1, S, and G2/M populations and calculate the percentage of cells in each phase.[18]

Data Interpretation & Expected Outcomes

Treatment with an effective cytostatic benzofuran compound is expected to cause an accumulation of cells in a specific phase of the cell cycle.

G_CellCycleArrest G1 G1 S S G1->S G1/S Checkpoint G2 G2 S->G2 M M G2->M G2/M Checkpoint Block G2->Block M->G1 Block->M Benzofuran Benzofuran Compound Benzofuran->Block

Caption: Benzofuran compound inducing a G2/M phase arrest.

Example Data:

A successful experiment will yield clear DNA histograms. An increase in the G2/M peak and a corresponding decrease in the G0/G1 peak relative to the vehicle control would indicate a G2/M arrest.

Treatment% G0/G1% S Phase% G2/M
Vehicle Control (0.1% DMSO)65.222.512.3
Benzofuran Cmpd. X (1 µM)55.820.124.1
Benzofuran Cmpd. X (5 µM)35.115.649.3
Benzofuran Cmpd. X (10 µM)20.710.269.1

Table 1: Hypothetical dose-dependent effect of a benzofuran compound inducing G2/M arrest in a cancer cell line after 24 hours of treatment.

Sub-G1 Peak: A significant population of events appearing to the left of the G0/G1 peak (with <2N DNA content) is often indicative of apoptotic cells with fragmented DNA. This can provide additional mechanistic insight into the compound's activity.

Troubleshooting

IssuePossible Cause(s)Solution(s)
High CV (>7%) for G0/G1 Peak - Inconsistent staining- Fast flow rate- Cell clumping- Ensure thorough mixing after adding PI.- Use a slow acquisition flow rate.- Filter cell suspension if necessary.[13]
Excessive Debris / Low Events - Cells were unhealthy before treatment- Over-trypsinization- Use cells in the exponential growth phase.- Optimize trypsinization time and concentration.
No Clear G2/M Peak - Low proliferation rate- Insufficient cell number- Ensure cells are actively dividing.- Acquire a higher number of events (e.g., 20,000-30,000).
Cell Clumping After Fixation - Centrifugation too harsh- Ethanol added too quickly- Resuspend pellet gently.- Add cold 70% ethanol dropwise while vortexing.[13][16]

Conclusion

Analyzing the cell cycle distribution by flow cytometry is an indispensable tool for characterizing the mechanism of action of potential anticancer agents like benzofuran compounds. The protocol detailed here provides a reliable and reproducible method to quantify drug-induced cell cycle arrest. The resulting data is crucial for lead compound selection and for guiding further mechanistic studies into the specific molecular targets within the cell cycle machinery.

References

Application Notes & Protocols: 6-Bromo-3-methylbenzofuran as a Versatile Synthon for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 6-Bromo-3-methylbenzofuran

The benzofuran scaffold is a privileged heterocyclic motif found in a multitude of natural products and pharmacologically active compounds, exhibiting activities ranging from anticancer to antimicrobial.[1][2] Among the various substituted benzofurans, this compound stands out as a particularly strategic building block for synthetic and medicinal chemists. Its structure offers two primary, orthogonal sites for chemical modification: the nucleophilic C2 position and the C6 position activated for cross-coupling by the bromo substituent.

This guide provides an in-depth exploration of this compound's application in constructing complex molecular architectures. We move beyond simple procedural lists to dissect the causality behind experimental choices, offering robust protocols grounded in established mechanistic principles. The methodologies detailed herein focus on high-yield, versatile transformations that leverage the unique reactivity of this synthon.

Key Properties of this compound:

Property Value Reference
Molecular Formula C₉H₇BrO [3]
Molecular Weight 211.06 g/mol [3]
Appearance Colorless to light yellow liquid/oil [3][4]

| CAS Number | 33118-86-4 |[3] |

Foundational Safety & Handling Protocols

Trustworthiness in experimental science begins with safety. The following protocols are a synthesis of best practices for handling this compound and associated reagents.

  • Personal Protective Equipment (PPE): Always operate in a well-ventilated chemical fume hood.[5] Standard PPE includes a flame-retardant lab coat, safety goggles with side shields (or a face shield), and chemically resistant gloves (e.g., nitrile).[6]

  • Handling: Avoid all contact with skin, eyes, and clothing.[5] Do not breathe vapors or mists.[7] This compound is an irritant and may be harmful if swallowed or inhaled.[6] Use spark-proof tools and take precautionary measures against static discharge, as many solvents used in its reactions are flammable.[8][9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Keep away from heat, sparks, open flames, and strong oxidizing agents.[7][8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9] Avoid release into the environment.[5]

Core Synthetic Transformations & Workflow

The bromine atom at the C6 position is the primary reactive handle for building molecular complexity via palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their reliability, functional group tolerance, and predictable outcomes.[10]

G cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_products Product Scaffolds cluster_end Final Products start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Pd-Catalyst Base, Ligand sonogashira Sonogashira Coupling (C-C sp Bond Formation) start->sonogashira Pd-Catalyst Base, Ligand heck Heck Reaction (C-C sp2 Bond Formation) start->heck Pd-Catalyst Base, Ligand biaryl 6-Aryl-3-methylbenzofurans suzuki->biaryl alkynyl 6-Alkynyl-3-methylbenzofurans sonogashira->alkynyl alkenyl 6-Alkenyl-3-methylbenzofurans heck->alkenyl end Complex Bioactive Molecules, Functional Materials biaryl->end Further Functionalization (e.g., C2-H Activation) alkynyl->end Further Functionalization (e.g., C2-H Activation) alkenyl->end Further Functionalization (e.g., C2-H Activation)

Caption: General workflow for elaborating this compound.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction is arguably the most versatile method for creating C(sp²)-C(sp²) bonds.[11] It involves the coupling of an organoboron species (boronic acid or ester) with an organohalide. The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving a Pd(0) species.[12] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound.

  • Transmetalation: The organic group from the activated boronic acid (as a boronate complex) is transferred to the palladium center. This step is facilitated by a base.[11]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[12]

G pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-Br pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L₂-R pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R (Product) pd2_trans->product boronic R-B(OH)₂ + Base boronic->pd2_ox halide Ar-Br (this compound) halide->pd2_ox G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-Br pd0->pd2_ox Oxidative Addition (Ar-Br) pd2_trans Ar-Pd(II)L₂-C≡CR pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination (Ar-C≡CR) cu1 Cu(I)X cu_acetylide Cu(I)-C≡CR cu1->cu_acetylide R-C≡CH Base cu_acetylide->pd2_ox cu_acetylide->cu1 Transmetalation G pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-Br pd0->pd2_ox Oxidative Addition (Ar-Br) pd2_alkene Alkene Complex pd2_ox->pd2_alkene Coordination pd2_alkyl σ-Alkyl-Pd(II) pd2_alkene->pd2_alkyl Migratory Insertion pd_hydride H-Pd(II)L₂-Br pd2_alkyl->pd_hydride β-Hydride Elimination product Substituted Alkene pd2_alkyl->product pd_hydride->pd0 Regeneration alkene Alkene alkene->pd2_alkene base Base base->pd_hydride

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-3-methylbenzofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while achievable through various routes, can present challenges in achieving high yields and purity. This guide will focus on the prevalent and effective methods, particularly those involving palladium-catalyzed cross-coupling and subsequent cyclization reactions, which are widely adopted for their efficiency and functional group tolerance.[1][2][3][4] We will delve into the mechanistic underpinnings of these reactions to provide a rational basis for troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prominent and versatile methods for synthesizing substituted benzofurans, including the 6-bromo-3-methyl derivative, typically involve a two-step sequence: a palladium-catalyzed cross-coupling reaction followed by an intramolecular cyclization. The Sonogashira coupling of a terminal alkyne with an aryl halide is a cornerstone of this approach.[5][6][7] Specifically, the reaction of a suitably substituted o-halophenol with propyne, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst, is a direct route.[8] Alternative strategies include the intramolecular cyclization of o-alkynylphenols, which can be synthesized via various methods.[9][10] Gold-catalyzed cyclizations have also emerged as powerful alternatives.[11][12][13]

Q2: Why is a palladium catalyst typically required?

A2: Palladium catalysts are central to many modern cross-coupling reactions due to their ability to cycle between different oxidation states (typically Pd(0) and Pd(II)), facilitating the key steps of oxidative addition, transmetalation, and reductive elimination that form the new carbon-carbon bond.[5] In the context of benzofuran synthesis, the palladium catalyst is crucial for the initial coupling of the aryl halide and the alkyne (e.g., in a Sonogashira reaction).[7]

Q3: What is the role of the copper co-catalyst in the Sonogashira coupling?

A3: In the traditional Sonogashira coupling, a copper(I) salt, such as CuI, acts as a co-catalyst. Its primary role is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex, which is formed after oxidative addition of the aryl halide to the Pd(0) catalyst. This transmetalation step is generally faster than the direct reaction of the alkyne with the palladium complex, thus accelerating the overall catalytic cycle.[7] While copper-free Sonogashira protocols exist, the classic Pd/Cu system remains widely used for its efficiency.[6]

Q4: Can I use a different halogen on my phenol starting material instead of iodine or bromine?

A4: The reactivity of the aryl halide in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl. Aryl iodides are the most reactive and often give the best results under milder conditions. Aryl bromides are also widely used and are a good balance of reactivity and stability.[7] While protocols for using aryl chlorides exist, they often require more specialized and electron-rich phosphine ligands and potentially higher reaction temperatures to achieve efficient oxidative addition. For the synthesis of this compound starting from a di-halogenated phenol, selective coupling at the more reactive halogen site (e.g., iodine over bromine) can be achieved.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Low or No Product Formation 1. Inactive Catalyst: The Pd(0) catalyst may have oxidized. Phosphine ligands can be sensitive to air. 2. Inhibitors in Reagents: Trace impurities in solvents or starting materials can poison the catalyst. 3. Insufficient Base: The base is crucial for deprotonating the terminal alkyne and neutralizing the HX formed. 4. Low Reaction Temperature: The activation energy for oxidative addition or other steps may not be met.1. Catalyst Handling: Use fresh catalyst and ligands. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Consider using a pre-catalyst that is activated in situ. 2. Reagent Purity: Use freshly distilled and degassed solvents. Purify starting materials if necessary. 3. Base Selection and Stoichiometry: Ensure the base is anhydrous and used in sufficient excess (typically 2-3 equivalents). Triethylamine is commonly used and also acts as a solvent in some protocols.[5] 4. Temperature Optimization: Gradually increase the reaction temperature. Monitor the reaction by TLC or GC-MS to find the optimal temperature.
Formation of Side Products (e.g., Glaser Coupling of Alkyne) 1. Absence of Palladium Catalyst Activity: If the palladium-catalyzed cycle is slow or stalled, the copper-catalyzed homocoupling of the alkyne (Glaser coupling) can become a significant side reaction. 2. Excess Copper Co-catalyst: A high concentration of the copper catalyst can promote alkyne dimerization.1. Check Palladium Catalyst: Ensure the palladium catalyst is active and the ligands are not degraded. 2. Optimize Catalyst Loading: Reduce the amount of copper co-catalyst. Typically, 1-5 mol% of CuI is sufficient.
Incomplete Cyclization 1. Reaction Conditions Not Favorable for Cyclization: The conditions for the initial cross-coupling may not be optimal for the subsequent intramolecular cyclization. 2. Steric Hindrance: Bulky substituents near the reacting centers can disfavor the cyclization step.1. One-Pot vs. Two-Step: Consider if a one-pot procedure is appropriate. Sometimes, isolating the coupled intermediate and then subjecting it to specific cyclization conditions (e.g., heating in a different solvent, addition of an acid or base) can improve the yield of the final product.[3] 2. Modify Reaction Conditions: For the cyclization step, higher temperatures or the use of a different solvent might be necessary to overcome the activation barrier.
Difficulty in Product Purification 1. Co-elution with Starting Materials or Side Products: The desired product may have a similar polarity to unreacted starting materials or byproducts. 2. Residual Catalyst: Palladium and copper residues can contaminate the final product.1. Chromatography Optimization: Use a different solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization can also be an effective purification method. 2. Catalyst Removal: After the reaction, wash the organic layer with an aqueous solution of a chelating agent like EDTA or ammonium chloride to remove metal residues. Filtration through a plug of Celite can also be beneficial.[14]

Experimental Protocols

Protocol 1: One-Pot Sonogashira Coupling and Cyclization

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 4-Bromo-2-iodophenol

  • Propyne (gas or condensed liquid)

  • (PPh₃)₂PdCl₂ (bis(triphenylphosphine)palladium(II) chloride)

  • CuI (Copper(I) iodide)

  • Triethylamine (Et₃N), anhydrous

  • Toluene, anhydrous and degassed

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 4-Bromo-2-iodophenol (1.0 eq), (PPh₃)₂PdCl₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed toluene and triethylamine (ratio of toluene:triethylamine can be optimized, e.g., 5:1).

  • Cool the mixture to 0 °C.

  • Bubble propyne gas through the solution for 15-20 minutes, or add a pre-determined amount of condensed propyne.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Visualizing the Workflow

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_sm Verify Starting Material Purity (TLC, NMR) start->check_sm check_reagents Check Reagent Quality (Solvents, Base, Catalyst) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions sm_impure Impure Starting Materials check_sm->sm_impure reagents_bad Degraded Reagents check_reagents->reagents_bad conditions_wrong Suboptimal Conditions check_conditions->conditions_wrong sm_impure->check_reagents No purify_sm Purify Starting Materials sm_impure->purify_sm Yes reagents_bad->check_conditions No use_fresh Use Fresh/Purified Reagents reagents_bad->use_fresh Yes optimize_conditions Optimize Temperature and Reaction Time conditions_wrong->optimize_conditions Yes re_run Re-run Experiment conditions_wrong->re_run No purify_sm->re_run use_fresh->re_run optimize_conditions->re_run

Caption: A decision tree for troubleshooting low yields.

General Synthetic Pathway

Synthetic_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Halophenol Halophenol Sonogashira_Coupling Sonogashira Coupling Halophenol->Sonogashira_Coupling Propyne Propyne Propyne->Sonogashira_Coupling Intramolecular_Cyclization Intramolecular Cyclization Sonogashira_Coupling->Intramolecular_Cyclization Pd/Cu catalyst, Base Product This compound Intramolecular_Cyclization->Product

Caption: A generalized workflow for the synthesis.

References

Technical Support Center: Bromination of 3-Methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are working with or planning the bromination of 3-methylbenzofuran. Given the high reactivity of the benzofuran scaffold, achieving high selectivity and yield can be challenging. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you navigate the complexities of this transformation and mitigate common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the electrophilic bromination of 3-methylbenzofuran?

The major product is 2-bromo-3-methylbenzofuran. The benzofuran ring system is electron-rich, making it highly susceptible to electrophilic aromatic substitution. Theoretical and experimental studies show that electrophilic attack preferentially occurs at the C2 position.[1][2][3] This is because the carbocation intermediate (a σ-complex) formed by attack at C2 is effectively stabilized by resonance with the lone pair of the adjacent oxygen atom and the fused benzene ring.[2]

Q2: Why is this reaction particularly prone to side reactions?

The high electron density of the benzofuran ring, which makes it reactive, is also the primary reason for the prevalence of side reactions. Key factors include:

  • High Ring Activation: The oxygen heteroatom strongly activates the heterocyclic ring towards electrophilic attack, often more so than a simple benzene ring. This can lead to a lack of selectivity and over-bromination.

  • Kinetic vs. Thermodynamic Control: Under harsh conditions, addition-elimination pathways can compete with the standard electrophilic aromatic substitution (SEAr) mechanism, potentially leading to ring-opened byproducts.[4]

  • Benzylic Position: The methyl group at the C3 position introduces a benzylic site, which can undergo radical bromination, especially if radical initiators (like light or AIBN) are present or if certain brominating agents (like NBS) are used under conditions that favor radical pathways.[5][6]

Q3: What are the most common brominating agents for this reaction, and what are the trade-offs?

The choice of brominating agent is critical for controlling selectivity.

Brominating AgentAdvantagesDisadvantages & Common Side Reactions
Molecular Bromine (Br₂) Inexpensive and readily available.Highly reactive, often leading to over-bromination (di- and tri-brominated products). Can form adducts that decompose into various products.[4] Requires careful control of stoichiometry and temperature.
N-Bromosuccinimide (NBS) Milder and easier to handle than Br₂.[7] Provides a low, steady concentration of electrophilic bromine, which helps to minimize over-bromination.[5]Can initiate radical benzylic bromination at the 3-methyl group under certain conditions (e.g., in CCl₄ with light or radical initiators).[6][8] Reaction outcome can be highly solvent-dependent.
Phenyltrimethylammonium Tribromide (PTT) A stable, crystalline, and selective brominating agent that is safer to handle than liquid bromine.[9]May require specific solvent systems like acetic acid and can have different kinetic profiles compared to other agents.[9]
Dioxane Dibromide A milder complex of bromine that can offer better selectivity in some cases.The reaction mechanism can be complex and third-order, making it sensitive to reaction conditions.[1]

Troubleshooting Guide: Diagnosing and Solving Side Reactions

Problem 1: My characterization (NMR, MS) shows a mixture of di-brominated products. How can I improve mono-selectivity?

Cause: This is a classic case of over-bromination, where the mono-brominated product is sufficiently activated to react again with the electrophile. This is common when using highly reactive agents like molecular bromine or when the reaction temperature is too high.

Solutions:

  • Switch to a Milder Reagent: The most effective solution is to use N-Bromosuccinimide (NBS) instead of Br₂.[7][10][11] NBS provides a low equilibrium concentration of bromine, which favors the mono-bromination of the more reactive starting material over the product.

  • Control Stoichiometry: Use a slight sub-stoichiometric amount or exactly 1.0 equivalent of the brominating agent. Slowly add the reagent as a solution to maintain a low concentration throughout the reaction.

  • Lower the Temperature: Perform the reaction at 0 °C or even lower (e.g., -78 °C in a solvent like CH₂Cl₂ or CS₂).[4] Lower temperatures decrease the reaction rate and improve selectivity by favoring the pathway with the lowest activation energy, which is typically the initial bromination.

  • Choose a Non-Polar Solvent: Solvents like dichloromethane (DCM), carbon tetrachloride (CCl₄), or hexane are preferred. Polar, protic solvents can sometimes accelerate the reaction and reduce selectivity.

Problem 2: I'm isolating a product where the bromine is on the methyl group (2-bromo-3-(bromomethyl)benzofuran or 3-(bromomethyl)benzofuran). What went wrong?

Cause: You have inadvertently initiated a radical reaction pathway (a Wohl-Ziegler reaction) instead of the desired electrophilic aromatic substitution.[5] This is a very common side reaction when using NBS.

Solutions:

  • Exclude Radical Initiators: Ensure your reaction is run in the dark, excluding ambient light. Check your starting materials and solvent for any peroxide impurities, which can act as radical initiators. Avoid using known radical initiators like AIBN or benzoyl peroxide unless benzylic bromination is the goal.[6]

  • Solvent Choice is Critical: The solvent plays a key role in dictating the reaction pathway for NBS. For electrophilic aromatic substitution on the ring, polar aprotic solvents like acetonitrile or DMF are often used. For radical benzylic bromination, non-polar solvents like CCl₄ are typically employed.[6] Therefore, to avoid benzylic bromination, avoid CCl₄.

  • Add a Radical Inhibitor: In difficult cases, a small amount of a radical scavenger like hydroquinone can be added to suppress the unwanted side reaction.

Problem 3: My reaction yields a complex mixture, and some products seem to result from addition to the furan ring or even ring opening.

Cause: Under certain conditions, especially with strong electrophiles and at low temperatures, the initial electrophilic attack can form a stable adduct by addition across the 2,3-double bond of the furan ring.[4] The decomposition of this adduct can be non-selective and lead to a variety of products, including those from ring opening.

Solutions:

  • Use a Lewis Acid Catalyst Judiciously: While Lewis acids like FeBr₃ or AlCl₃ are often used to activate bromine for less reactive aromatics, they can be too harsh for the highly activated benzofuran system, promoting adduct formation and decomposition.[12] A milder protocol without a strong Lewis acid is recommended.

  • Temperature Control: As discussed, maintaining a consistent, low temperature is crucial. Allowing the reaction to warm up prematurely can cause uncontrolled decomposition of any formed intermediates.

  • Milder Reagents: This issue again highlights the benefit of using milder brominating agents like NBS, which are less prone to forming stable, problematic adducts.

Mechanism Spotlight & Troubleshooting Workflow

The following diagrams illustrate the desired reaction pathway and the two most common side reactions.

G cluster_main Desired Pathway: Electrophilic Substitution at C2 start 3-Methylbenzofuran + Br+ intermediate σ-Complex (Resonance Stabilized) start->intermediate Attack at C2 product 2-Bromo-3-methylbenzofuran intermediate->product -H+ G cluster_side1 Side Reaction 1: Over-bromination cluster_side2 Side Reaction 2: Radical Benzylic Bromination product1 2-Bromo-3-methylbenzofuran product2 2,X-Dibromo-3-methylbenzofuran product1->product2 + Br+ -H+ start 3-Methylbenzofuran product3 3-(Bromomethyl)benzofuran start->product3 NBS, Light/Initiator (Radical Pathway) G start Analyze Crude Reaction Mixture (TLC, LCMS, 1H NMR) q1 Major Impurity Type? start->q1 over_brom Di/Poly-brominated Species (Higher Mass) q1->over_brom Over-bromination benzylic_brom Benzylic Bromide (Characteristic -CH2Br Signal ~4.5-5.0 ppm) q1->benzylic_brom Benzylic Bromination complex_mix Complex Mixture / Degradation q1->complex_mix Degradation sol_over 1. Use NBS instead of Br2. 2. Lower Temp (0 °C or below). 3. Use exact stoichiometry (1.0 eq). 4. Slow addition of reagent. over_brom->sol_over Solution sol_benzylic 1. Run reaction in the dark. 2. Use polar aprotic solvent (e.g., MeCN). 3. Avoid CCl4. 4. Ensure no peroxide contamination. benzylic_brom->sol_benzylic Solution sol_complex 1. Use milder conditions (NBS, low temp). 2. Avoid strong Lewis acids. 3. Ensure inert atmosphere. complex_mix->sol_complex Solution

References

Technical Support Center: Purification of 6-Bromo-3-methylbenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-bromo-3-methylbenzofuran and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your purification strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the purification of this compound derivatives.

Q1: What are the typical physical properties and stability of this compound?

A1: this compound is typically a liquid at room temperature.[1] Its solubility profile is characteristic of many benzofuran derivatives; it is generally insoluble in water but miscible with common organic solvents like dichloromethane, ethyl acetate, hexane, and ethanol.[2] While the benzofuran core is relatively stable, the presence of the bromo-substituent and the methyl group can influence its reactivity. Some derivatives may be sensitive to strongly acidic conditions, which could potentially lead to degradation or ring-opening.[2] It is advisable to test the stability of your specific derivative on a small scale if you plan to use harsh conditions (e.g., prolonged exposure to silica gel).[3]

Q2: What are the most common impurities encountered during the synthesis of this compound derivatives?

A2: The impurity profile is highly dependent on the synthetic route. However, common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding phenol or bromo-precursor.

  • Over-brominated or Under-brominated Species: If the synthesis involves a bromination step, it's possible to have dibromo- or non-brominated benzofuran impurities.[4]

  • Regioisomers: Depending on the synthetic strategy, other isomers (e.g., 4-bromo, 5-bromo, or 7-bromo) could be formed.

  • Reaction Byproducts: These are specific to the reaction used (e.g., residual coupling reagents, decomposition products).

Q3: Which purification techniques are most effective for this class of compounds?

A3: The two most prevalent and effective techniques are flash column chromatography and recrystallization.[2]

  • Flash Column Chromatography on silica gel is the workhorse method for separating mixtures with different polarities, such as isomers or products from starting materials.

  • Recrystallization is an excellent choice for final purification to obtain high-purity, crystalline material, especially if the crude product is already of moderate purity (>85-90%). Common solvents include ethanol, methanol, or mixed solvent systems like hexane/ethyl acetate.[5][6]

Part 2: In-Depth Troubleshooting Guide

This section provides solutions to specific problems you may encounter during purification.

Q4: My crude product is an oil, and the TLC shows multiple spots with close Rf values. How do I approach purification?

A4: This is a classic scenario for flash column chromatography. Close-running spots require a carefully optimized solvent system and proper column packing to achieve separation.

  • Causality: The close Rf values indicate that the components of your mixture have very similar polarities. This is common with isomeric impurities. A standard solvent system may not have sufficient resolving power.

  • Solution: High-Resolution Flash Chromatography

    • TLC Optimization: The key is to find a solvent system where the Rf of your target compound is between 0.2 and 0.35.[3] Test various ratios of a non-polar solvent (e.g., hexane, petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane). A lower percentage of the polar solvent will generally increase the separation between spots.

    • Column Preparation: Use a long, narrow column for better separation. Pack the column as a slurry to ensure it is homogenous and free of air bubbles.[7]

    • Loading Technique: For oils, dissolve the crude product in a minimal amount of the chromatography eluent or a slightly stronger solvent like dichloromethane. If solubility is an issue or to ensure a tight band, use the "dry loading" method: adsorb your compound onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column.[7][8]

    • Elution: Run the column with the optimized solvent system. If separation is still challenging, a very shallow gradient (e.g., increasing the polar solvent by 0.5-1% every few column volumes) can be effective.

Q5: I am attempting to recrystallize my this compound derivative, but it keeps "oiling out" instead of forming crystals. What is happening and how can I fix it?

A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when its solubility is exceeded too rapidly for an ordered crystal lattice to form.

  • Causality: This is often caused by using a solvent in which the compound is too soluble, or by cooling the solution too quickly. The presence of impurities can also disrupt crystal formation.

  • Troubleshooting Protocol:

    • Re-dissolve and Slow Cool: Gently heat the solution to re-dissolve the oil. Ensure everything is fully dissolved. Then, allow the flask to cool to room temperature very slowly (you can insulate it with glass wool or a towel). Once at room temperature, move it to a refrigerator, and finally to a freezer. Slow cooling is critical.

    • Change Solvent System: Your current solvent is likely too good. Find a solvent in which your compound is soluble when hot but poorly soluble when cold.[9] You can test this on a small scale in vials.[9] Alternatively, use a two-solvent system:

      • Dissolve your compound in a small amount of a "good" solvent (e.g., dichloromethane or ethyl acetate).

      • Slowly add a "poor" solvent (e.g., hexane or pentane) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point).

      • Add a drop or two of the "good" solvent to make it clear again, then allow it to cool slowly.

    • Scratch and Seed: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a pure crystal from a previous batch, add a tiny "seed crystal" to the cooled, saturated solution.

Q6: My compound appears to be decomposing on the silica gel column, leading to low recovery and streaky fractions. What are my options?

A6: Benzofurans can be sensitive to the acidic nature of standard silica gel, leading to degradation.[3][7]

  • Causality: The surface of silica gel is covered in acidic silanol (Si-OH) groups. These can catalyze decomposition, particularly for electron-rich or acid-labile compounds.

  • Solutions:

    • Deactivate the Silica: Neutralize the silica gel by pre-eluting the packed column with your chosen eluent containing a small amount (0.1-1%) of a non-nucleophilic base like triethylamine.[7] This will neutralize the most acidic sites.

    • Use an Alternative Stationary Phase:

      • Neutral Alumina: This is a good alternative for compounds that are sensitive to acid.[7] Note that the elution order may differ from silica, so you will need to re-optimize your solvent system with TLC.

      • Florisil®: This is a magnesium silicate gel that is less acidic than silica and can be useful for sensitive compounds.[3]

    • Avoid Chromatography: If the crude purity is high enough, consider recrystallization as the sole purification method. An acid/base wash during the aqueous workup can also help remove impurities that might otherwise necessitate chromatography.[7]

Part 3: Standard Purification Protocols & Data

Protocol 1: Flash Column Chromatography Workflow

This protocol outlines a standard procedure for purifying this compound derivatives.

Step-by-Step Methodology:

  • Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides an Rf value of ~0.2-0.3 for the target compound.

  • Column Packing:

    • Select a column with a diameter appropriate for your sample size (see table below).

    • Plug the bottom with glass wool and add a layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar eluent.

    • Pour the slurry into the column and use gentle air pressure to pack it uniformly, ensuring no air bubbles are trapped.[7]

    • Add a protective layer of sand on top.[8]

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in the minimum amount of eluent and carefully pipette it onto the top layer of sand.[8]

    • Dry Loading: Dissolve the sample in a volatile solvent (e.g., DCM), add 5-10 times its mass in silica gel, and evaporate the solvent to get a dry, free-flowing powder.[8] Carefully add this powder to the top of the column.[8]

  • Elution & Fraction Collection:

    • Carefully add the eluent and begin applying pressure.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Table: Column Selection and Solvent Systems

Crude Sample MassColumn Diameter (cm)Silica Gel (g)Typical Solvent System (v/v)Gradient Profile Example
< 50 mg1.05-10Hexane:EtOAc (98:2)Start with 100% Hexane, then 99:1, 98:2...
50-250 mg2.020-40Hexane:EtOAc (95:5)Isocratic or stepwise gradient
250-1000 mg4.080-120Petroleum Ether:DCM (80:20)Step gradient (e.g., 100% Hex -> 5% EtOAc -> 10% EtOAc)
> 1 g5.0+200+Varies widelyGradient elution is highly recommended
Protocol 2: Recrystallization Workflow

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add ~20 mg of your crude product. Add a potential solvent dropwise. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Part 4: Visualized Workflows

Diagram 1: Purification Method Selection

Purification_Decision_Tree start Crude Product Analysis (TLC, NMR) purity_check Purity > 85%? start->purity_check physical_state Is the product a solid? purity_check->physical_state Yes tlc_check Spots well-separated on TLC? purity_check->tlc_check No recrystallize Attempt Recrystallization physical_state->recrystallize Yes column Perform Column Chromatography physical_state->column No (Oil) column_first Column Chromatography First tlc_check->column_first recrystallize_final Recrystallize for Final Purity column_first->recrystallize_final

Caption: Decision tree for selecting the primary purification technique.

Diagram 2: Troubleshooting a Failed Recrystallization

Recrystallization_Troubleshooting start Problem: No Crystals or Oiled Out check_saturation Is solution supersaturated? start->check_saturation check_cooling Was cooling slow? check_saturation->check_cooling Yes action_concentrate Concentrate Solution (Evaporate some solvent) check_saturation->action_concentrate No check_solvent Is solvent appropriate? check_cooling->check_solvent Yes action_cool_slower Re-dissolve and Cool Slower (Insulate flask) check_cooling->action_cool_slower No action_scratch Scratch Flask / Add Seed Crystal check_solvent->action_scratch Yes action_new_solvent Find New Solvent or Use Co-Solvent System check_solvent->action_new_solvent No action_concentrate->check_saturation success Pure Crystals Obtained action_cool_slower->success action_scratch->success action_new_solvent->success

Caption: Flowchart for troubleshooting common recrystallization failures.

References

Overcoming poor solubility of benzofuran compounds in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Benzofuran Compound Solubility >

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for benzofuran compounds. The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] However, its inherent hydrophobicity frequently presents a significant hurdle: poor aqueous solubility.[1][2] This guide provides in-depth, practical solutions to overcome this challenge, ensuring the reliability of your experimental data and the successful progression of your research.

Part 1: Foundational Science & Frequently Asked Questions (FAQs)

Q1: Why are my benzofuran compounds consistently crashing out of aqueous solutions?

A1: The root cause lies in the physicochemical properties of the benzofuran core.

  • High Lipophilicity: The fused benzene and furan ring system is inherently nonpolar and hydrophobic.[3] The parent compound, benzofuran, is insoluble in water and has a calculated LogP of 2.67, indicating a strong preference for lipid-like environments over aqueous media.[4][5][6]

  • Strong Crystal Lattice Energy: The planar nature of the aromatic system facilitates efficient molecular packing into a stable crystal lattice. A significant amount of energy is required to break these intermolecular bonds and allow the compound to be solvated by water molecules. This is a common reason for the solid-state limited solubility of many drug-like molecules.

  • Lack of Ionizable Groups: Unless your specific benzofuran derivative has been synthesized to include acidic or basic functional groups, it will likely be a neutral molecule across the physiological pH range.[1] This neutrality prevents the use of simple pH adjustments to form more soluble salt versions of the compound. Benzofuran itself has very weak basicity, with protonation only occurring under extremely acidic conditions (pKa of conjugate acid ≈ -3.5), making it non-ionizable in typical experimental buffers.[7]

Part 2: Troubleshooting Guides & Experimental Protocols

This section is designed to address specific problems you may encounter. Follow the decision-making workflow to select the appropriate strategy for your experimental context.

Workflow: Selecting a Solubilization Strategy

Solubility_Workflow cluster_simple For In Vitro Assays cluster_advanced For In Vivo Studies start Problem: Benzofuran Precipitation in Aqueous Media in_vitro Is the experiment for in vitro screening? start->in_vitro in_vivo Is the experiment for in vivo studies? start->in_vivo No ph_adjust Does the compound have an ionizable group (pKa)? in_vitro->ph_adjust Yes formulation Advanced Formulations in_vivo->formulation Yes cosolvent Strategy 1: Co-solvents (e.g., DMSO, Ethanol, PEG 400) See Protocol 1 advanced Are co-solvents insufficient or causing toxicity? cosolvent->advanced ph_adjust->cosolvent No ph_protocol Strategy 2: pH Adjustment See Protocol 2 ph_adjust->ph_protocol Yes cyclodextrin Strategy 3: Cyclodextrins (e.g., HP-β-CD) See Protocol 3 advanced->cyclodextrin Yes surfactant Strategy 4: Surfactants (e.g., Tween 80, Polysorbates) See Protocol 4 advanced->surfactant Yes, alternative solid_disp Strategy 5: Solid Dispersion formulation->solid_disp nanosus Strategy 6: Nanosuspension formulation->nanosus

Caption: Decision tree for selecting an appropriate solubility enhancement method.

Issue 1: My compound precipitates when diluting my DMSO stock into aqueous buffer.

This is a classic sign that you have exceeded the thermodynamic solubility limit in the final aqueous system. The initial high concentration in 100% DMSO does not guarantee solubility upon dilution.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8] This reduction in polarity lowers the interfacial tension between the aqueous medium and the hydrophobic benzofuran compound, making solvation more favorable.[8][9][10]

Table 1: Common Co-solvents for In Vitro Use

Co-solvent Typical Starting % (v/v) in final solution Considerations
DMSO < 1% Gold standard for initial screening; can be cytotoxic above 1-2%.[3]
Ethanol 1-5% Less toxic than DMSO for many cell lines, but more volatile.
Polyethylene Glycol 400 (PEG 400) 5-20% Generally low toxicity; higher viscosity can be a factor.

| Propylene Glycol | 5-20% | Good safety profile; often used in oral formulations. |

Experimental Protocol 1: Co-solvent Optimization

  • Stock Preparation: Prepare a high-concentration stock solution of your benzofuran compound in 100% DMSO (e.g., 10-50 mM). Ensure it is fully dissolved, using gentle warming or sonication if necessary.[3]

  • Serial Dilution: Create a serial dilution of your compound in your final aqueous assay buffer.

  • Test Matrix: Prepare test solutions with varying final DMSO concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0%) at your desired final compound concentration.

  • Observation: Incubate the solutions under your experimental conditions (e.g., 37°C) for a relevant period. Visually inspect for any signs of precipitation (cloudiness, particulates).

  • Validation: Always run a vehicle control containing the highest concentration of the co-solvent used in your experiment to account for any effects of the solvent on the biological system.

Causality: If your benzofuran derivative contains an ionizable functional group (e.g., a carboxylic acid or an amine), its solubility will be pH-dependent. The Henderson-Hasselbalch equation governs the ratio of the ionized (more soluble) to the non-ionized (less soluble) form of the drug.[11][12][13][14] By adjusting the buffer pH to be approximately 2 units away from the compound's pKa, you can maximize the concentration of the more soluble, ionized species.

Experimental Protocol 2: pH-Solubility Profile

  • pKa Determination: Determine the pKa of your compound, either through computational prediction or experimental titration.

  • Buffer Preparation: Prepare a series of buffers with a range of pH values centered around the pKa (e.g., from pKa - 3 to pKa + 3).

  • Equilibrium Solubility Measurement: Add an excess amount of the solid compound to a small volume of each buffer.

  • Incubation: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Quantification: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant, filter it (using a filter compatible with your compound), and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: Plot the measured solubility against the pH to identify the optimal pH range for maximum solubility.

Issue 2: Co-solvents are not effective enough or are causing cellular toxicity.

When simple co-solvents fail, more sophisticated formulation approaches that encapsulate the hydrophobic molecule are required.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble molecules like benzofuran, forming a water-soluble "inclusion complex."[15][16][17] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and excellent safety profile.[18][19]

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

Experimental Protocol 3: Preparation of a Cyclodextrin Formulation

  • Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).

  • Compound Addition: Add the benzofuran compound (either as a solid or from a minimal volume of a concentrated organic stock) to the HP-β-CD solution.

  • Complexation: Vigorously mix the solution (vortexing, sonicating, or stirring) at room temperature or with gentle heat for several hours to facilitate the formation of the inclusion complex. The solution should become clear as the complex forms.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter.

  • Validation: As with co-solvents, always include a vehicle control with the same concentration of HP-β-CD to test for any intrinsic biological activity of the cyclodextrin itself.

Causality: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[20][21][22] These micelles have a hydrophobic core and a hydrophilic shell.[21][22] Poorly soluble drugs like benzofurans can partition into the hydrophobic core, effectively being solubilized within the aqueous medium.[20][21] Non-ionic surfactants like Tween® 80 or Polysorbate 80 are commonly used.[22]

Experimental Protocol 4: Micellar Formulation

  • Surfactant Solution: Prepare a solution of the surfactant (e.g., Tween 80) in your aqueous buffer at a concentration well above its CMC (the CMC of Tween 80 is ~0.012 mM). A starting concentration of 0.5-2% (w/v) is common.

  • Compound Addition: Add the benzofuran compound to the surfactant solution.

  • Solubilization: Mix thoroughly, using sonication or gentle heating to aid the partitioning of the drug into the micelles.

  • Equilibration: Allow the solution to equilibrate for at least one hour.

  • Control: A vehicle control with the surfactant alone is critical, as surfactants can have biological effects, such as altering cell membrane permeability.

Issue 3: I need a scalable formulation with high bioavailability for in vivo studies.

For animal studies, achieving sufficient drug exposure is paramount. This often requires advanced formulation strategies that improve not just solubility, but also the dissolution rate in the gastrointestinal tract.

Causality: A solid dispersion is a system where the drug is dispersed, ideally at a molecular level, within a hydrophilic solid carrier or matrix (e.g., polyvinylpyrrolidone (PVP) or polyethylene glycols (PEGs)).[23][24][25][26] This process prevents the drug from crystallizing, keeping it in a higher-energy, amorphous state.[24] When administered, the hydrophilic carrier dissolves rapidly, releasing the drug as fine, amorphous particles with a high surface area, leading to enhanced dissolution and absorption.[23][24]

Preparation Method (Solvent Evaporation):

  • Co-dissolution: Dissolve both the benzofuran compound and a hydrophilic carrier (e.g., PVP K30) in a suitable common organic solvent (e.g., methanol or acetone).[27]

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This leaves a thin film of the solid dispersion.

  • Drying and Milling: Further dry the solid mass in a vacuum oven to remove residual solvent. Then, grind the resulting solid into a fine powder.[27] This powder can be used for preclinical studies.

Causality: A nanosuspension consists of pure, crystalline drug particles reduced to the sub-micron size range (typically 200-600 nm), stabilized by surfactants and polymers in an aqueous vehicle.[28][29] According to the Noyes-Whitney equation, reducing the particle size dramatically increases the surface area, which in turn leads to a much faster dissolution rate.[28] This enhanced dissolution velocity can significantly improve bioavailability, especially for BCS Class II compounds (low solubility, high permeability).[29][30][31]

Preparation Method (Wet Media Milling):

  • Premix: Create a slurry of the micronized benzofuran compound in an aqueous solution containing stabilizers (e.g., HPMC) and surfactants (e.g., Vitamin E TPGS).[32]

  • Milling: Process this slurry in a high-energy media mill. The milling chamber contains small, dense beads (e.g., zirconium oxide) that collide with the drug particles, fracturing them down to the nanometer scale.

  • Separation: After milling for a sufficient time, the nanosuspension is separated from the milling media.

  • Characterization: The final nanosuspension must be characterized for particle size, zeta potential (to assess stability), and dissolution performance.

References

Technical Support Center: Preventing Debromination in Reactions with 6-Bromo-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-3-methylbenzofuran. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a common and often frustrating side reaction: the undesired cleavage of the C-Br bond (debromination), leading to the formation of 3-methylbenzofuran. This document provides in-depth, mechanistically grounded advice to help you optimize your reaction conditions and maximize the yield of your desired product.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the C-Br bond in this compound susceptible to cleavage?

The bromine atom on the 6-position of the benzofuran ring serves as a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions.[1] However, the reactivity of this C(sp²)–Br bond also makes it susceptible to undesired reductive cleavage, often called hydrodebromination or protodebromination. This reaction replaces the bromine with a hydrogen atom, yielding the parent 3-methylbenzofuran. The susceptibility arises from the ability of the aryl bromide to participate in catalytic cycles, particularly with low-valent transition metals like Palladium(0), where off-cycle pathways can lead to the formation of palladium-hydride (Pd-H) species that cause the unwanted reduction.[2]

Q2: What is the primary mechanism of undesired debromination in cross-coupling reactions?

In palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), the most prevalent mechanism for debromination involves the formation of a palladium-hydride (Pd-H) species.[2] After the initial oxidative addition of this compound to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br intermediate is at a critical juncture.[3][4] Instead of proceeding down the desired pathway (transmetalation or alkene/alkyne insertion), it can react with a hydride source to form an Ar-Pd(II)-H intermediate. Subsequent reductive elimination releases the debrominated product (3-methylbenzofuran) and regenerates a Pd(0) species, perpetuating this parasitic cycle.[2]

Q3: What are the most common sources of protons or hydrides for this side reaction?

Identifying and eliminating the hydride source is critical. Common culprits include:

  • Water: Trace amounts of water in solvents, bases, or starting materials are a primary source.[2][5]

  • Solvents: Protic solvents like alcohols are direct hydrogen donors.[2][6] Aprotic solvents can also be problematic; for example, DMF can decompose at high temperatures to generate dimethylamine and carbon monoxide, with the amine acting as a potential hydride source.

  • Bases: Certain bases or their impurities can act as hydride donors. For instance, formate salts are explicitly used as hydride sources in some reductive dehalogenation reactions.[7] Alkali metal hydroxides present in carbonate bases due to moisture can also contribute.

  • Reagents: The amine coupling partner in Buchwald-Hartwig aminations or additives can sometimes serve as a hydride source.[6][8]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

A major application for this compound is as an electrophile in cross-coupling reactions. The formation of 3-methylbenzofuran as a byproduct is a frequent challenge that significantly lowers the yield of the desired coupled product.[6]

Root Cause Analysis: Desired Coupling vs. Undesired Debromination

The diagram below illustrates the catalytic cycle for a generic cross-coupling reaction. The desired pathway is shown in green, while the competing hydrodebromination side reaction is highlighted in red. The key to success is to accelerate the rate-limiting step of the productive cycle (often transmetalation or reductive elimination) to outcompete the debromination pathway.

Cross_Coupling_vs_Debromination Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr Transmetal Transmetalation (+ R-M) ArPdBr->Transmetal R-M DebromCycle Protonolysis/ Hydride Attack ArPdBr->DebromCycle ArPdR Ar-Pd(II)L₂(R) Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R (Desired Product) RedElim->Product Hydride Hydride Source (H⁻) Hydride->DebromCycle ArPdH Ar-Pd(II)L₂(H) DebromCycle->ArPdH RedElim_Debrom Reductive Elimination ArPdH->RedElim_Debrom RedElim_Debrom->Pd0 Regenerates Catalyst DebromProduct Ar-H (Debrominated Byproduct) RedElim_Debrom->DebromProduct Metal_Halogen_Exchange ArBr This compound (Ar-Br) Exchange Metal-Halogen Exchange (-78°C to 0°C) ArBr->Exchange Reagent n-BuLi or Mg⁰ Reagent->Exchange ArM Organometallic Intermediate (Ar-Li or Ar-MgBr) Exchange->ArM Electrophile Add Electrophile (E⁺) (e.g., CO₂, Aldehyde) ArM->Electrophile Successful Path Quench Premature Quenching ArM->Quench Failure Path Product Desired Product (Ar-E) Electrophile->Product ProtonSource Proton Source (H₂O, glassware moisture, THF) ProtonSource->Quench Byproduct 3-methylbenzofuran (Ar-H) Quench->Byproduct

References

Enhancing the stability of 6-Bromo-3-methylbenzofuran under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-3-methylbenzofuran. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling and reacting with this valuable synthetic building block. Our goal is to provide you with field-proven insights and troubleshooting strategies to enhance the stability of this compound and ensure the success of your experiments.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[1][2] Its utility stems from the versatile reactivity of the C-Br bond, which is amenable to various cross-coupling reactions, and the inherent properties of the benzofuran scaffold. However, like many substituted heterocycles, its stability can be a critical parameter influencing reaction outcomes. This guide addresses common challenges and provides robust solutions to maintain the integrity of the molecule throughout your synthetic workflows.

Troubleshooting Guide: Reaction Failures & Degradation

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is resulting in low yield, significant starting material decomposition, and the formation of a dark, tarry substance. What is the likely cause?

Answer: This is a common issue that typically points to one of three culprits: overly harsh reaction conditions, oxygen contamination, or an unsuitable choice of base/catalyst system, leading to substrate degradation.

Causality: The benzofuran ring system can be sensitive to high temperatures and strong bases. The ether linkage makes the ring susceptible to certain degradation pathways that are not as prevalent in simple bromoarenes. Furthermore, palladium-catalyzed reactions are highly sensitive to oxygen, which can lead to the formation of palladium black and catalyze oxidative degradation of the substrate.

Troubleshooting Protocol:

  • Oxygen Exclusion is Critical:

    • Ensure all glassware is oven- or flame-dried before use.

    • Thoroughly degas your reaction solvent(s) by sparging with an inert gas (Argon or Nitrogen) for at least 30-45 minutes or by using several freeze-pump-thaw cycles.

    • Assemble your reaction under a positive pressure of inert gas. Use a Schlenk line or a glovebox for the most sensitive reactions.

  • Re-evaluate Your Base and Temperature:

    • Strong bases like NaOH, KOH, or alkoxides (e.g., NaOtBu) can sometimes attack the benzofuran ring, especially at elevated temperatures.

    • Recommendation: Switch to a milder inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often excellent choices for sensitive substrates.

    • Lower the reaction temperature. Many modern palladium catalysts with specialized ligands are highly active at lower temperatures (60-80 °C). A screening of temperatures is advisable.

  • Optimize the Catalyst System:

    • The choice of ligand is crucial. Highly electron-rich and bulky phosphine ligands can stabilize the palladium center and promote efficient oxidative addition and reductive elimination, minimizing side reactions.[3][4][5]

    • The oxidative addition of the palladium catalyst into the C-Br bond is the key step. The stability of the resulting intermediate is paramount to preventing degradation.[6]

Recommended Starting Conditions for Suzuki Coupling:

ComponentRecommendationRationale
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Well-behaved, commercially available catalysts with good stability.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands that promote fast catalysis, often at lower temperatures.
Base K₃PO₄, K₂CO₃, or Cs₂CO₃Mild bases that are less likely to cause substrate degradation.
Solvent Dioxane/H₂O, Toluene, or 2-MeTHFEnsure solvents are anhydrous (except for the water component) and thoroughly degassed.
Temperature 70 - 90 °CStart lower and increase only if the reaction is sluggish.

Question 2: I am observing significant debromination, resulting in the formation of 3-methylbenzofuran as a major byproduct. How can I prevent this?

Answer: Debromination is a hydrodehalogenation side reaction that can be promoted by several factors within a cross-coupling cycle or during other transformations.

Causality:

  • Protic Sources: Trace amounts of water or alcohol in the presence of a base and a palladium catalyst can serve as a hydride source.

  • Organoboron Reagents: In Suzuki couplings, β-hydride elimination from certain boronic acids or hydrolysis of the boronic acid can generate hydrides that lead to debromination.

  • Ligand Degradation: Some phosphine ligands can degrade under thermal stress, leading to species that facilitate the reductive cleavage of the C-Br bond.

Preventative Measures:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. If a biphasic system is required (e.g., Suzuki), ensure the water is degassed.

  • Use High-Purity Boronic Acids: Use freshly purchased or purified boronic acids/esters to minimize impurities that could be hydride sources.

  • Select a Stable Ligand: Consider using more robust biarylphosphine ligands (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands, which are often more thermally stable than simple triphenylphosphine.

  • Add a Sacrificial Additive: In some cases, adding a small amount of a sacrificial halide (e.g., 1,2-dibromoethane) can help regenerate the active catalyst and suppress debromination, although this should be used judiciously.

Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for this compound? A: To ensure long-term stability, this compound, which is a liquid at room temperature[7], should be stored in an amber glass vial under an inert atmosphere (argon or nitrogen). It should be kept in a cool, dark location, preferably refrigerated (2-8 °C). Sealing the vial with paraffin film provides an extra barrier against atmospheric moisture and oxygen.

Q: Is the 3-methyl group susceptible to side reactions? A: Yes, under specific conditions. The 3-methyl group is a benzylic position and can be susceptible to radical reactions. For instance, reactions involving radical initiators like AIBN or benzoyl peroxide, particularly in the presence of sources like N-bromosuccinimide (NBS), can lead to bromination at the methyl group rather than the desired reaction elsewhere.[8][9] Care must be taken to avoid unintentional radical initiation by light or heat.

Q: How does this compound behave under strongly acidic or basic conditions? A: The benzofuran scaffold is generally sensitive to both strong acids and bases.

  • Strong Acids: The lone pair of electrons on the furan oxygen can be protonated by strong acids (e.g., H₂SO₄, HCl). This can activate the ring towards nucleophilic attack or lead to acid-catalyzed polymerization or ring-opening, especially with heat.[10]

  • Strong Bases: Strong, nucleophilic bases (e.g., hydroxides, primary alkoxides) can potentially lead to ring-opening or other decomposition pathways. For reactions requiring a base, it is highly recommended to use non-nucleophilic, hindered organic bases or mild inorganic bases like carbonates.[11]

Visualized Workflows and Pathways

Troubleshooting Logic for Failed Cross-Coupling Reactions

This decision tree provides a logical workflow for diagnosing and solving common issues in cross-coupling reactions involving this compound.

G start Low Yield / Decomposition in Cross-Coupling check_purity Check Purity of Starting Materials (NMR, GC-MS) start->check_purity decomposition Significant Decomposition (Dark Color, Tar) start->decomposition debromination Debromination Observed? start->debromination check_atmosphere Was a Strict Inert Atmosphere Used? check_purity->check_atmosphere Purity OK optimize_conditions Screen Ligands and Solvents check_atmosphere->optimize_conditions Yes implement_inert Implement Proper Inert Technique (Degas Solvents, Use Schlenk Line) check_atmosphere->implement_inert No check_temp_base Review Temperature and Base Strength decomposition->check_temp_base anhydrous_check Were Anhydrous Conditions Used? debromination->anhydrous_check lower_temp Lower Temperature to 70-80°C check_temp_base->lower_temp Temp > 90°C? milder_base Switch to Milder Base (K₃PO₄, Cs₂CO₃) check_temp_base->milder_base Strong Base Used? ligand_check Consider More Robust Ligand (e.g., SPhos, XPhos) anhydrous_check->ligand_check Yes use_dry Use Anhydrous Solvents/Reagents anhydrous_check->use_dry No

Caption: Troubleshooting Decision Tree for Cross-Coupling Reactions.

Potential Oxidative Degradation Pathway

This diagram illustrates a hypothetical pathway for the degradation of the benzofuran ring under oxidative conditions, leading to ring-opened byproducts.

Caption: Hypothetical Oxidative Degradation Pathway.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low conversion rates and yields. The content is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments, grounded in mechanistic principles and field-proven insights.

Initial Diagnosis: A Systematic Troubleshooting Workflow

Low conversion in a palladium-catalyzed reaction is rarely due to a single isolated factor. More often, it is an interplay of several variables. A systematic approach to troubleshooting is the most efficient path to identifying the root cause and resolving the issue. The following workflow provides a logical sequence for your investigation.

Troubleshooting_Workflow Start Low Conversion Observed Catalyst_Check Step 1: Catalyst Integrity & Activity Start->Catalyst_Check Ligand_Check Step 2: Ligand Selection & Ratio Catalyst_Check->Ligand_Check Catalyst OK? Catalyst_Sub • Visible Pd black? • Inefficient precatalyst reduction? • Potential poisoning? Catalyst_Check->Catalyst_Sub Reagent_Check Step 3: Reagent & Substrate Quality Ligand_Check->Reagent_Check Ligand OK? Ligand_Sub • Appropriate for the coupling? • Correct Pd:L ratio? • Ligand degradation? Ligand_Check->Ligand_Sub Conditions_Check Step 4: Reaction Conditions Reagent_Check->Conditions_Check Reagents OK? Reagent_Sub • Substrate/reagent purity? • Solvent anhydrous & degassed? • Base solubility & strength? Reagent_Check->Reagent_Sub Resolution Optimized Reaction Conditions_Check->Resolution Conditions Optimized Conditions_Sub • Optimal temperature? • Sufficient reaction time? • Proper mixing? Conditions_Check->Conditions_Sub

Caption: A systematic workflow for troubleshooting low conversion.

Frequently Asked Questions (FAQs)

Part 1: Catalyst-Related Issues
Q1: My reaction mixture turned black, and the conversion stalled. What does this mean?

The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst deactivation.[1] This occurs when the soluble, active Pd(0) catalyst aggregates into insoluble, inactive palladium clusters.[2]

Causality:

  • High Temperature: While heat accelerates reactions, excessive temperatures can speed up catalyst decomposition pathways.[2]

  • Insufficient Ligand: The ligand's primary role is to stabilize the Pd(0) center. If the ligand concentration is too low or the ligand is unstable, the "naked" Pd(0) species will rapidly aggregate.[1][2]

  • Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents or a poor inert atmosphere can lead to oxidation to inactive Pd(II) species, which can then precipitate as palladium black.[2][3]

  • Inefficient Pre-catalyst Reduction: Many reactions start with a more stable Pd(II) pre-catalyst (e.g., Pd(OAc)₂), which must be reduced in situ to the active Pd(0) species. If this reduction is slow or incomplete, the catalytic cycle cannot initiate efficiently, and side reactions leading to aggregation can occur.[4][5]

Troubleshooting Steps:

  • Lower the Temperature: Screen a range of temperatures. A reaction may be more efficient over a longer period at 80 °C than for a shorter time at 120 °C.[4]

  • Increase Ligand Loading: For a monoligated active species, a Pd:Ligand ratio of 1:1.1 to 1:1.5 is a good starting point. For some systems, a 1:2 or higher ratio may be necessary.

  • Ensure Inert Conditions: Rigorously degas all solvents and ensure the reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.

Q2: I'm using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. How do I know if it's being activated correctly?

This is a critical and often overlooked issue. The efficient generation of the active Pd(0)Lₙ species is paramount for the catalytic cycle to begin.[5] Inefficient reduction leads to a low concentration of the active catalyst, resulting in poor conversion.[5]

Causality:

  • Reducing Agent: The reduction of Pd(II) to Pd(0) can be accomplished by various species in the reaction, including phosphine ligands, amines, bases, or even solvents at high temperatures.[5][6] The efficiency of this process depends on the specific combination of these components.

  • Ligand Effects: The steric and electronic properties of the ligand influence the formation and stability of the active Pd(0) species.[5]

  • Counter-ions: The counter-ion on the Pd(II) salt affects the reduction potential. For example, reducing Pd(OAc)₂ is often much faster than reducing PdCl₂.[5]

Troubleshooting Steps:

  • Consider a Pd(0) Source: As a diagnostic test, try a direct Pd(0) source like Pd₂(dba)₃. If the reaction proceeds well, it strongly suggests your issue was with the in situ reduction step. Note that Pd₂(dba)₃ itself can be of variable quality and may contain nanoparticles.[5]

  • Add a Reducing Agent: Some protocols include a mild reducing agent, like a primary alcohol, to facilitate pre-catalyst reduction.[5]

  • Use a Pre-formed Catalyst: Modern, well-defined Pd(II) pre-catalysts (e.g., Buchwald or Fu pre-catalysts) are designed for rapid and clean conversion to the active monoligated Pd(0) species upon activation with a base, bypassing many of the issues seen with simple salts.[7]

Q3: My reaction involves a pyridine or another N-heterocycle, and it's not working. Why?

Nitrogen-containing heterocycles, particularly pyridines, are notorious for inhibiting palladium catalysts.[2][8]

Causality:

  • Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center.[2][8] This coordination can either form a stable, inactive complex or block the vacant site needed for the next step in the catalytic cycle (e.g., oxidative addition), effectively poisoning the catalyst.[8]

Troubleshooting Steps:

  • Switch to Bulky Ligands: The most common solution is to use sterically hindered ligands. Bulky phosphine ligands (e.g., XPhos, RuPhos, SPhos) or N-heterocyclic carbene (NHC) ligands create a protective pocket around the palladium atom, physically preventing the pyridine nitrogen from coordinating while still allowing the substrates to access the metal center.[2][7]

  • Optimize the Base: Use a non-coordinating, strong base to avoid further competition for the metal center.

  • Adjust Stoichiometry: In some cases, using a slight excess of the non-heterocyclic coupling partner can help favor the productive catalytic cycle.

Part 2: Ligand-Related Issues
Q4: How do I choose the right ligand for my reaction?

Ligand selection is arguably the most critical variable in optimizing a cross-coupling reaction. There is no "one-size-fits-all" solution; the ideal ligand depends on the specific coupling partners and reaction type.

Causality:

  • Steric Bulk: Bulky ligands generally accelerate the reductive elimination step, which is often the turnover-limiting step of the catalytic cycle. They are essential for coupling sterically demanding substrates and preventing catalyst poisoning by heteroatoms.[7]

  • Electron-Donating Ability: Electron-rich ligands (like dialkylbiarylphosphines) increase the electron density on the palladium center. This facilitates the oxidative addition step, which is particularly important for less reactive electrophiles like aryl chlorides.[9]

  • Bite Angle (for bidentate ligands): The natural angle formed by the P-Pd-P bond in bidentate ligands (e.g., Xantphos, dppf) influences reactivity and selectivity in complex ways.[5]

Common Ligand Classes and Applications

Ligand ClassExample(s)Key CharacteristicsTypical Applications
TriarylphosphinesPPh₃, P(o-tol)₃Standard, robust, inexpensiveHeck, Suzuki (for reactive substrates)
DialkylbiarylphosphinesXPhos, SPhos, RuPhosBulky, electron-richBuchwald-Hartwig, Suzuki (aryl chlorides), coupling of hindered substrates[2][7]
FerrocenylphosphinesdppfRobust, good for electron-rich and electron-poor substratesSuzuki, Negishi
N-Heterocyclic Carbenes (NHCs)IPr, IMesStrong σ-donors, often thermally stableSuzuki, Heck (for challenging substrates)[7]
Wide Bite-Angle LigandsXantphosBidentate, large bite angle, flexibleCarbonylation, Buchwald-Hartwig, Suzuki[5]
Q5: What is the optimal Palladium-to-Ligand (Pd:L) ratio?

The optimal Pd:L ratio is crucial and depends on the nature of the active catalytic species. For many modern cross-coupling reactions, the active species is a monoligated Pd(0)L complex.[7]

Causality:

  • Excess Ligand Inhibition: Using a large excess of ligand can be detrimental. If the active species is monoligated, excess ligand can lead to the formation of inactive, coordinatively saturated Pd(0)L₂ or Pd(0)L₃ species, which must first dissociate a ligand before entering the catalytic cycle. This can shut down the reaction, especially in Heck couplings.[10]

  • Insufficient Ligand: As discussed in Q1, too little ligand fails to stabilize the Pd(0) center, leading to the formation of palladium black.[2]

Troubleshooting Steps:

  • Start with 1:1 to 1:2: For monoligated systems using monodentate phosphines, a Pd:L ratio of 1:1.1 to 1:1.5 is a good starting point. For bidentate ligands, a 1:1.1 ratio is typically sufficient.

  • Screen Ratios: If conversion is low, systematically screen ratios from 1:1 up to 1:4. An optimal window of reactivity will often be found.

  • Use Pre-catalysts: Using a well-defined pre-catalyst with a fixed 1:1 Pd:L ratio is the most reliable way to control the stoichiometry and generate the active species cleanly.[7]

Part 3: Reagent & Reaction Condition Issues
Q6: I'm running a Suzuki reaction, and it's failing. Could my boronic acid be the problem?

Yes, the quality and stability of the boronic acid are frequent sources of failure in Suzuki-Miyaura couplings.

Causality:

  • Protodeboronation: This is a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source (like water), replacing it with a C-H bond. This effectively destroys your nucleophile. The reaction is often base-catalyzed and accelerated by heat.[2]

  • Anhydride Formation: Boronic acids can dehydrate to form cyclic boroxine trimers. While often in equilibrium with the monomeric acid, the formation of boroxines changes the stoichiometry and can affect reactivity.

  • Purity: Impurities from the synthesis of the boronic acid can act as catalyst poisons.

Troubleshooting Steps:

  • Check Purity: Confirm the purity of your boronic acid by NMR before use.

  • Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching from NaOH or K₃PO₄ to a milder base like K₂CO₃ or Cs₂CO₃.[11]

  • Protect the Boronic Acid: If the boronic acid is particularly unstable, consider converting it to a more robust potassium trifluoroborate salt (R-BF₃K) or a pinacol (BPin) or MIDA boronate ester.[12] These are generally more stable to storage and reaction conditions.

  • Minimize Water: While many Suzuki reactions tolerate or even require some water to dissolve the base, using rigorously dried solvents can sometimes suppress protodeboronation if it is the primary issue.[13]

Q7: How critical are the solvent and base?

The choice of solvent and base are deeply interconnected and can make or break a reaction. Their roles go far beyond simply providing a medium and a proton acceptor.

Causality & Key Considerations:

  • Solvent Polarity & Degassing: The solvent must dissolve all reaction components, at least to some extent.[3] For Suzuki reactions, a polar aprotic solvent (e.g., dioxane, DMF) often mixed with water is used to dissolve the organic substrates and the inorganic base, respectively.[3] Crucially, the solvent must be rigorously degassed to remove dissolved oxygen, which deactivates the Pd(0) catalyst.[3][14]

  • Base Strength & Solubility: The base is essential for the transmetalation step in Suzuki couplings and for regenerating the Pd(0) catalyst in Heck and Buchwald-Hartwig cycles.[15] The base must be strong enough for the required step but not so strong that it degrades sensitive functional groups on the substrates.[8] The base's solubility is also critical; an insoluble base can lead to poor reproducibility and slow reaction rates.[11]

Solvent and Base Selection Guide

Reaction TypeCommon SolventsCommon BasesKey Considerations
Suzuki-Miyaura Dioxane/H₂O, Toluene/H₂O, THF, DMFK₂CO₃, K₃PO₄, Cs₂CO₃Base solubility in the aqueous phase is key.[3]
Buchwald-Hartwig Toluene, Dioxane, THF, t-BuOHNaOtBu, KOtBu, LHMDS, Cs₂CO₃Strong, non-nucleophilic bases are needed. Anhydrous conditions are critical.[8][11]
Heck DMF, NMP, AcetonitrileEt₃N, DIPEA, K₂CO₃A base is needed to neutralize the HX generated.[14]
Q8: My reaction is clean but very slow. Should I just increase the temperature?

Increasing the temperature is a common strategy to accelerate a slow reaction, but it should be done cautiously and systematically.

Causality:

  • Rate vs. Decomposition: Reaction rates generally increase with temperature. However, the rate of catalyst decomposition also increases with temperature.[2][4] There is often an optimal temperature where the catalytic turnover is fast, but the catalyst lifetime is still sufficient to achieve high conversion. Exceeding this temperature will lead to rapid catalyst death and a stalled reaction.

  • Side Reactions: Higher temperatures can also promote undesired side reactions, such as protodeboronation in Suzuki couplings or β-hydride elimination from product-catalyst complexes.[2][15]

Troubleshooting Steps:

  • Incremental Increase: Increase the temperature in small increments (e.g., 10 °C) and monitor the reaction progress closely by TLC or LC-MS.

  • Switch to a More Active Catalyst System: Instead of forcing a sluggish system with heat, it is often better to switch to a more active catalyst. This usually means selecting a more electron-rich and/or bulky ligand that can promote the rate-limiting step at a lower temperature.[7]

  • Increase Reaction Time: If the reaction is clean (no side products or decomposition), simply extending the reaction time at a moderate temperature may be the simplest solution.

Experimental Protocols

Protocol 1: Systematic Small-Scale Reaction Screen

This protocol allows for the parallel screening of multiple reaction parameters (e.g., ligand, solvent, base) to quickly identify improved conditions.

Materials:

  • Array of small reaction vials (e.g., 2 mL screw-cap vials with septa)

  • Heating block with stirring capabilities

  • Inert atmosphere glovebox or Schlenk line

  • Stock solutions of catalyst, ligands, and starting materials

Procedure:

  • Preparation (in a glovebox):

    • To each reaction vial, add the appropriate base (e.g., K₂CO₃, 2-3 equivalents).

    • Add the limiting reagent (e.g., aryl halide, 0.1 mmol, 1.0 eq) and the coupling partner (e.g., boronic acid, 1.2-1.5 eq).

  • Catalyst/Ligand Addition:

    • Prepare stock solutions of your palladium pre-catalyst (e.g., Pd₂(dba)₃) and a variety of ligands in an anhydrous, degassed solvent (e.g., dioxane).

    • Add the appropriate volume of the Pd pre-catalyst solution to each vial (e.g., 1-2 mol%).

    • Add the appropriate volume of the specific ligand being tested in that vial (e.g., to achieve a 1:2 Pd:L ratio).

  • Solvent Addition & Reaction:

    • Add the degassed reaction solvent (e.g., 1.0 mL) to each vial via syringe.

    • Seal the vials tightly.

    • Place the vials in the pre-heated stirring block set to the desired temperature (e.g., 80 °C).

  • Analysis:

    • After a set time (e.g., 2, 8, 24 hours), cool the vials to room temperature.

    • Take a small aliquot from each vial, dilute it with a suitable solvent (e.g., acetonitrile), filter, and analyze by LC-MS or GC-MS to determine the conversion and identify the most promising conditions.[2]

Protocol 2: Solvent Degassing (Sparging Method)

This is a critical step to ensure an inert reaction atmosphere.

Procedure:

  • Obtain the required volume of your reaction solvent in a flask sealed with a septum.

  • Insert a long needle connected to an inert gas source (Argon or Nitrogen) so that its tip is below the solvent surface.

  • Insert a second, shorter needle through the septum to act as a gas outlet.

  • Bubble the inert gas through the solvent at a moderate rate for 30-60 minutes.[3] This process, known as sparging, displaces dissolved oxygen.

  • Once complete, remove the needles and store the solvent under a positive pressure of inert gas until use.

Visualizing the Catalytic Cycle

Understanding the fundamental steps of the reaction can aid in troubleshooting. A failure at any point in this cycle will result in low conversion.

Catalytic_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Ar-Pd(II)-X(L) Oxidative Adduct Pd0->OxAdd Oxidative Addition (Ar-X) Deactivation Pd Black (Inactive) Pd0->Deactivation Aggregation/ Oxidation Trans Ar-Pd(II)-R(L) Transmetalation Complex OxAdd->Trans Transmetalation (R-M + Base) RedElim Product Complex Trans->RedElim Reductive Elimination RedElim->Pd0 Product Release (Ar-R)

Caption: A generalized catalytic cycle for cross-coupling reactions.

References

Technical Support Center: Method Refinement for Selective C-C Bond Formation at the 6-Position

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced methodologies in selective C-C bond formation. This guide is designed for researchers, scientists, and drug development professionals engaged in the complex task of functionalizing N-heterocyclic cores, a cornerstone of modern medicinal chemistry.[1][2] The selective introduction of carbon-based fragments at the 6-position of scaffolds like pyridines and quinolines is a formidable challenge due to the intrinsic electronic properties and coordination behavior of the nitrogen heteroatom.[2][3]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate the intricacies of these reactions, optimize for C6-selectivity, and overcome common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level issues encountered during C6-selective functionalization experiments.

Question 1: My reaction shows low or no conversion to the desired C6-functionalized product. What are the initial checks?

Answer: Low or zero conversion is a frequent starting problem that can often be traced back to fundamental reaction parameters.[4][5] Before attempting a complex re-optimization, perform the following systematic checks:

  • Integrity of the Inert Atmosphere: Many transition metal catalysts, particularly in their active Pd(0) or Rh(I) states, are highly sensitive to oxygen.[4] Ensure your solvents and reagents were rigorously degassed and that the reaction is maintained under a positive pressure of a high-purity inert gas like argon or nitrogen.

  • Catalyst and Precatalyst Activity: Has your catalyst degraded? Solid catalysts can degrade over time with improper storage. If using a precatalyst, ensure the activation conditions are appropriate. Consider using a fresh batch of catalyst from a reliable supplier.[4]

  • Reagent Purity and Stoichiometry: Verify the purity of your starting materials, coupling partners, and reagents. Impurities, particularly water or other nucleophiles, can poison the catalyst or lead to unwanted side reactions.[5][6] Double-check all measurements and stoichiometry.

  • Base and Solvent Quality: The choice and quality of the base are critical.[4] It must be strong enough for the catalytic cycle but not so strong as to cause substrate decomposition. Ensure it is anhydrous if the reaction is moisture-sensitive. The solvent must be dry and capable of solubilizing all reaction components at the target temperature.

  • Reaction Temperature: C-H activation is often the rate-limiting step and may require significant thermal energy.[7] If conversion is low, a modest increase in temperature may be beneficial. Conversely, excessively high temperatures can lead to catalyst decomposition.[4]

Question 2: I'm observing poor regioselectivity with significant formation of C2, C4, or other isomers. How can I improve C6 selectivity?

Answer: Achieving high regioselectivity is the central challenge. The C2 position is often electronically favored for functionalization.[3] Steering the reaction to the C6 position requires precise control over the catalytic system.

  • Directing Group (DG) Strategy: The most powerful tool for achieving C6 selectivity is the use of a directing group.[8][9] This involves installing a chelating group on the nitrogen atom (e.g., N-pyridyl) or at the C2-position which physically blocks C2 and guides the metal catalyst to the C6 C-H bond.[8] If you are already using a DG, its efficacy may be compromised by steric or electronic factors on your substrate.

  • Ligand Modification: The ligand bound to the metal catalyst has a profound impact on regioselectivity.[10][11] Bulky ligands can sterically disfavor the C2 position. Bidentate ligands can alter the geometry of the cyclometalated intermediate, favoring C6 activation.[12] Experimenting with a panel of ligands is a crucial optimization step.

  • Steric Hindrance: If your synthetic route allows, installing a sterically bulky group at the C2 position can effectively block it, making the C6 position the next most accessible site for the catalyst.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically more stable C6-metallacycle intermediate over kinetically formed alternatives.

Question 3: My starting material or product appears to be decomposing under the reaction conditions. What are the likely causes?

Answer: Decomposition points to overly harsh reaction conditions or inherent instability.

  • Excessively High Temperature: While heat is often required, prolonged exposure to high temperatures can degrade complex organic molecules. Try running the reaction at a lower temperature for a longer duration.

  • Incompatible Base: A base that is too strong can deprotonate sensitive functional groups, leading to side reactions or decomposition. Consider a milder base (e.g., switching from Cs₂CO₃ to K₂CO₃ or an organic base).

  • Oxidant Sensitivity: Some C-H functionalizations require a stoichiometric oxidant (e.g., Ag₂CO₃, Cu(OAc)₂).[13] Your substrate may be sensitive to this oxidant. Screening alternative oxidants or catalyst systems that operate under oxidant-free conditions may be necessary.

Section 2: In-Depth Troubleshooting & Optimization
Guide 1: Mastering Regioselectivity - The Role of Directing Groups and Ligands

The cornerstone of selective C6 C-H activation is chelation assistance, where a directing group (DG) forms a stable metallacycle intermediate that positions the catalyst for selective C-H cleavage.[8][14]

The Causality Behind Directing Groups: A DG functions by providing a secondary coordination site for the transition metal. This creates a pre-organized conformational arrangement, transforming an intermolecular C-H activation event into a less entropically demanding intramolecular one. The size and geometry of the resulting metallacycle dictate which C-H bond is cleaved. For C6 functionalization, a DG is typically placed on the heterocyclic nitrogen to form a large metallacycle that can only be accommodated by activating the distal C6-H bond.

Troubleshooting Scenario: "I am using an N-pyridyl directing group, but still see a 1:1 mixture of C2 and C6 products."

  • Analysis: This suggests that the energetic barrier for C2 versus C6 activation is still comparable. The directing group's control is insufficient.

  • Solution Pathway:

    • Enhance Steric Blockade: Switch from an unsubstituted N-pyridyl DG to one with substitution at its own 6-position (e.g., 6-methyl-N-pyridyl). This added bulk can create a steric clash that strongly disfavors the formation of the C2-metallacycle.

    • Modify Ligands: The electronic and steric properties of the ancillary ligands on the metal are critical.[10][15] Switching to a bulkier phosphine ligand or an N-heterocyclic carbene (NHC) ligand can further penalize the more sterically congested C2 position.

    • Utilize Additives: Lewis acidic additives can sometimes coordinate to the directing group or substrate, subtly altering the electronic landscape and favoring one isomer.[16]

Table 1: Comparison of Common Directing Groups and Ligands for C6-Selectivity

Directing Group (DG) / LigandMetal CatalystTypical C6:C2 SelectivityKey Considerations
N-Pyridyl DG Rh(III), Co(III)Moderate to HighA foundational DG. Selectivity is substrate-dependent.[8][17]
N-Picolinamide DG Pd(II), Ru(II)HighThe amide carbonyl provides a strong chelation point. Often removable.[18]
C2-Carboxylic Acid DG Pd(II)HighForms a stable 6-membered palladacycle to activate C6. Removable via decarboxylation.[9]
Bulky Phosphine Ligands (e.g., XPhos) Pd(II)Improves SelectivityUsed in conjunction with a DG to sterically block the C2 position.
N-Heterocyclic Carbene (NHC) Ligands Ni(II), Pd(II)Improves SelectivityStrong σ-donors that can influence catalyst activity and steric environment.[19]
Guide 2: The Catalytic Cycle and Troubleshooting Low Yield

Low yields are often a symptom of an inefficient or interrupted catalytic cycle. Understanding the key steps can help diagnose the problem.

DOT Diagram: Generalized Catalytic Cycle for DG-Assisted C6-Arylation

C6_Functionalization cluster_0 Catalytic Cycle A [M]-L Active Catalyst B Coordination Intermediate A->B + Substrate-DG C C6-Metallacycle (C-H Activation) B->C - HX D Oxidative Addition Intermediate C->D + R-X E Reductive Elimination D->E E->A + Base Product C6-Functionalized Product E->Product - Product

Caption: Simplified catalytic cycle for C6-selective C-H activation.

Troubleshooting_Yield Start Low Yield (<20%) Check_Conversion Is Starting Material Consumed? (Check by TLC/GC-MS) Start->Check_Conversion No_Conversion No Conversion Check_Conversion->No_Conversion No Some_Conversion Partial Conversion Check_Conversion->Some_Conversion Yes No_Conversion_Reason Problem with C-H Activation: - Catalyst Inactive? - Temp Too Low? - Base Ineffective? No_Conversion->No_Conversion_Reason Some_Conversion_Reason Problem with Catalyst Turnover: - Catalyst Decomposition? - Product Inhibition? - Oxidant Consumed? Some_Conversion->Some_Conversion_Reason Sol1 1. Use fresh catalyst/ligand. 2. Increase temperature by 10-20°C. 3. Screen alternative bases. No_Conversion_Reason->Sol1 Solutions Sol2 1. Lower reaction temperature. 2. Use higher catalyst loading. 3. Add oxidant in portions. Some_Conversion_Reason->Sol2 Solutions

References

Validation & Comparative

Introduction: The Strategic Choice of Halogen in Benzofuran Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 6-Bromo-3-methylbenzofuran and 6-Chloro-3-methylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds.[1] Its functionalization is a cornerstone of medicinal chemistry and materials science, enabling the synthesis of novel drug candidates and advanced organic materials. Within this framework, halogenated benzofurans such as this compound and 6-chloro-3-methylbenzofuran serve as versatile building blocks, primarily for the construction of more complex architectures via carbon-carbon and carbon-heteroatom bond-forming reactions.[2]

The choice between a bromo or chloro substituent at the 6-position is not arbitrary; it is a critical strategic decision that profoundly impacts reaction efficiency, required conditions, and even the feasibility of certain transformations. This guide provides a detailed, evidence-based comparison of the reactivity of these two key substrates. We will delve into the fundamental chemical principles governing their differential reactivity and provide practical, data-driven insights into their performance in pivotal synthetic reactions, empowering researchers to make informed decisions in their synthetic design.

Part 1: Core Reactivity Principles - The Halogen's Influence

The disparate reactivity of 6-bromo- and 6-chloro-3-methylbenzofuran is fundamentally rooted in the intrinsic properties of the carbon-halogen bond. Understanding these differences is key to predicting their behavior in chemical reactions.

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond.[3] This lower BDE means less energy is required to cleave the C-Br bond, a critical factor in reactions where this bond is broken, such as the oxidative addition step in palladium-catalyzed cross-coupling reactions.[3]

  • Oxidative Addition Kinetics: In palladium-catalyzed reactions, the insertion of the palladium(0) catalyst into the carbon-halogen bond is often the rate-determining step. The rate of this oxidative addition is generally faster for aryl bromides than for aryl chlorides (I > Br > OTf > Cl).[3][4] This is attributed to the greater polarizability and lower bond strength of the C-Br bond, which facilitates the interaction with the electron-rich metal center.[3]

  • Electronegativity and Inductive Effects: Chlorine is more electronegative than bromine, leading to a stronger electron-withdrawing inductive effect. This renders the attached carbon atom more electron-deficient and can influence the overall electron density of the aromatic ring, making the chloro-substituted ring slightly more deactivated towards electrophilic aromatic substitution compared to the bromo-substituted analogue.

Part 2: Comparative Analysis in Key Synthetic Transformations

The theoretical principles outlined above manifest in tangible differences in reaction outcomes. Below, we compare the performance of the two title compounds in three major classes of synthetic reactions.

A. Palladium-Catalyzed Cross-Coupling Reactions

These reactions are arguably the most common application for these substrates and highlight their reactivity differences most vividly. Palladium-catalyzed cross-coupling reactions have become indispensable tools for C-C and C-N bond formation in pharmaceutical synthesis. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.

G Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0:e->ArPdX:w ArPdR Ar-Pd(II)-R(Ln) ArPdX:e->ArPdR:w ArPdR:n->Pd0:s Reductive Elimination ArR Ar-R (Coupled Product) ArX Ar-X (6-Bromo/Chloro-3-methylbenzofuran) NuM R-M (e.g., Ar'-B(OH)₂) Base Base Base->ArPdX MX M-X

Figure 1: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a premier method for constructing biaryl structures.[5][6] The higher reactivity of the C-Br bond allows this compound to couple under significantly milder conditions than its chloro counterpart.

ParameterThis compound6-Chloro-3-methylbenzofuranRationale for Difference
Catalyst System Pd(PPh₃)₄ or Pd(OAc)₂/SPhosPd(OAc)₂/tBu₃P or XPhosThe stronger C-Cl bond requires more electron-rich, bulky phosphine ligands to promote the difficult oxidative addition step.[3]
Typical Temp. 80 - 100 °C100 - 120 °CHigher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage.
Reaction Time 2 - 8 hours12 - 24 hoursThe slower rate of oxidative addition for the chloride leads to longer reaction times.
Typical Yield >90%70 - 85%Higher reactivity of the bromide generally leads to more efficient conversion and higher yields.

2. Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, a crucial transformation in pharmaceutical chemistry.[7][8] Similar to the Suzuki coupling, the bromo derivative is substantially more reactive, allowing for a broader substrate scope and milder conditions.

ParameterThis compound6-Chloro-3-methylbenzofuranRationale for Difference
Catalyst System Pd₂(dba)₃/BINAPPd₂(dba)₃/XPhos or RuPhosHighly active, sterically hindered biaryl phosphine ligands are often necessary to achieve good yields with less reactive aryl chlorides.[9]
Base NaOtBu or K₃PO₄NaOtBu or LiHMDSA stronger base is often required to facilitate the catalytic cycle with the more challenging chloride substrate.
Typical Temp. 80 - 100 °C100 - 110 °CIncreased temperature is required to facilitate the rate-limiting oxidative addition of the C-Cl bond.
Reaction Time 4 - 12 hours18 - 36 hoursThe kinetic barrier of C-Cl activation results in significantly longer reaction times.
Typical Yield >85%65 - 80%Incomplete conversion and potential side reactions at higher temperatures can lower the yield for the chloro-substrate.
B. Lithiation via Halogen-Metal Exchange

Halogen-metal exchange using organolithium reagents (e.g., n-BuLi, t-BuLi) is a powerful method for generating an aryllithium species, which can then be trapped with various electrophiles. The rate of this exchange follows the trend I > Br > Cl.[10] Consequently, lithiating the 6-chloro derivative is more challenging.

G cluster_0 Halogen-Metal Exchange cluster_1 Electrophilic Quench ArX 6-Halo-3-methylbenzofuran (Ar-X) ArLi 6-Lithio-3-methylbenzofuran (Ar-Li) ArX->ArLi THF, -78 °C RLi n-BuLi or t-BuLi RLi->ArLi RX R-X ArLi->ArLi_ref Electrophile Electrophile (E+) e.g., DMF, CO₂ Product Ar-E Electrophile->Product ArLi_ref->Product Quench

Figure 2: Workflow for lithiation and electrophilic quench.

ParameterThis compound6-Chloro-3-methylbenzofuranRationale for Difference
Reagent n-BuLi or s-BuLis-BuLi or t-BuLiA more reactive (and less stable) organolithium reagent is often needed for the less facile C-Cl exchange.
Temperature -78 °C-78 °C to -40 °CWhile initiated at low temperature, warming may be required to drive the slower exchange with the chloride, increasing the risk of side reactions.
Reaction Time < 1 hour1 - 4 hoursThe exchange is significantly faster for the bromide.
Side Reactions MinimalPotential for competing deprotonation at C7 or the C3-methyl group, or decomposition of the organolithium reagent at higher temperatures.[11]The harsher conditions required for the chloride can lead to reduced selectivity.
Yield (Quench) Typically >80%50 - 75%The combination of slower reaction and potential side reactions often results in lower yields.
C. Electrophilic Aromatic Substitution (EAS)

In EAS, the benzofuran ring system is generally activated towards attack by electrophiles.[12] The directing effects on the benzene portion are governed by the interplay between the activating, ortho, para-directing ether oxygen and C3-methyl group, and the deactivating, ortho, para-directing halogen at C6. The primary sites for substitution are C7, C5, and C4.

  • Reactivity: The greater electronegativity of chlorine makes it more deactivating than bromine via the inductive effect. Therefore, This compound is expected to be slightly more reactive towards electrophiles than 6-chloro-3-methylbenzofuran. This may manifest as requiring slightly milder conditions or achieving higher yields.

  • Regioselectivity: The directing effects of Br and Cl are very similar, so significant differences in the ratio of isomeric products are not anticipated. The outcome will be primarily dictated by the powerful ortho-directing effect of the furan oxygen towards the C7 position and steric hindrance.

ParameterThis compound6-Chloro-3-methylbenzofuranRationale for Difference
Relative Rate FasterSlowerThe C-Cl bond has a stronger deactivating inductive effect, slowing the rate of electrophilic attack on the aromatic ring.[13]
Conditions e.g., Br₂, AcOH, RTe.g., Br₂, AcOH, 40 °CSlightly more forcing conditions may be needed to achieve a comparable reaction rate with the more deactivated chloro-substrate.
Typical Yield Good to ExcellentGoodThe higher reactivity of the bromo-compound can lead to cleaner reactions and better yields.

Part 3: Experimental Protocols

The following are generalized, representative protocols. Note: Optimal conditions are substrate-dependent and may require optimization. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

G start Start step1 Combine Ar-X (1 mmol), Boronic Acid (1.2 mmol), Base (2-3 mmol) in vial start->step1 step2 Evacuate & Backfill with Inert Gas (3x) step1->step2 step3 Add Solvent (e.g., Dioxane/H₂O) step2->step3 step4 Add Pd Catalyst & Ligand step3->step4 step5 Heat Reaction (e.g., 80-120 °C) step4->step5 step6 Cool to RT, Dilute & Wash step5->step6 step7 Dry, Concentrate & Purify (Chromatography) step6->step7 end End step7->end

Figure 3: Experimental workflow for Suzuki-Miyaura coupling.

  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 6-halo-3-methylbenzofuran (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃; 2.5 mmol).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Reagent Addition: Through the septum, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and ligand if required, followed by the degassed solvent system (e.g., a mixture of dioxane and water).

  • Reaction: Heat the reaction mixture in an oil bath at the desired temperature (e.g., 90 °C for the bromo-substrate, 110 °C for the chloro-substrate) with vigorous stirring for the required time. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[5]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Vessel Preparation: In a glovebox or under a strong flow of inert gas, add to an oven-dried reaction vessel the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the appropriate phosphine ligand (e.g., XPhos, 0.08 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Reagent Addition: Add the 6-halo-3-methylbenzofuran (1.0 mmol) and a magnetic stir bar. Seal the vessel.

  • Solvent and Amine: Remove the vessel from the glovebox. Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the amine coupling partner (1.2 mmol).

  • Reaction: Heat the mixture in an oil bath at the specified temperature (e.g., 100 °C) until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and pass it through a short plug of celite, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude material by flash column chromatography to yield the desired N-aryl product.[14][15]

Conclusion and Strategic Recommendations

  • For Versatility and Mild Conditions: this compound is the superior choice. It participates reliably in a wide range of palladium-catalyzed cross-coupling reactions under relatively mild conditions, with shorter reaction times, and often requires less expensive and more user-friendly catalyst systems. Its higher reactivity in halogen-metal exchange also provides a more efficient entry into 6-lithio-3-methylbenzofuran intermediates.

  • When to Consider the Chloro-Analogue: The primary advantage of 6-chloro-3-methylbenzofuran lies in its lower cost and potentially higher availability as a starting material. For large-scale industrial syntheses where cost is a dominant factor, the development of a robust, albeit more forcing, protocol using the chloro-substrate may be economically advantageous.[3] Furthermore, in complex molecules with multiple reactive sites, the lower reactivity of the C-Cl bond can be exploited for selective, sequential cross-coupling reactions, where a more reactive C-Br or C-I bond is addressed first.[16]

Ultimately, the selection between these two valuable building blocks is a trade-off between reactivity and cost. For most discovery and process development applications, the reliability and efficiency of This compound make it the recommended starting point for chemical synthesis.

References

A Comparative Analysis of 6-Bromo-3-methylbenzofuran Derivatives and Standard Chemotherapeutic Agents in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Within the vast landscape of heterocyclic compounds, the benzofuran scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities, including potent antitumor properties.[1] This guide provides a detailed comparative analysis of a specific subclass, 6-Bromo-3-methylbenzofuran derivatives, against established standard-of-care anticancer drugs such as Doxorubicin and Cisplatin. Our objective is to furnish researchers, scientists, and drug development professionals with a synthesized overview of their comparative efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.

Comparative In Vitro Cytotoxicity

The initial evaluation of any potential anticancer agent hinges on its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of this cytotoxicity. Below is a compilation of experimental data comparing the IC₅₀ values of various benzofuran derivatives, including those with bromo- and methyl- substitutions, against standard drugs across several human cancer cell lines.

It is a well-documented trend that the inclusion of halogen atoms, such as bromine, into the benzofuran ring often results in a significant enhancement of anticancer activities.[2] The data presented showcases derivatives where this structural modification leads to cytotoxicity that is, in some cases, comparable or even superior to conventional chemotherapeutics.

Compound Cancer Cell Line IC₅₀ (µM) Standard Drug IC₅₀ (µM) Reference
Benzofuran Derivative 16b (3-methyl)A549 (Lung)1.48Staurosporine1.52[3]
Benzofuran Derivative 30a HepG2 (Liver)-Doxorubicin-[3]
Benzofuran Derivative 44b MDA-MB-231 (Breast)2.52Doxorubicin2.36[3]
Bromo Derivative 14c HCT116 (Colon)3.27--[4]
Benzofuran Derivative 91m (dichloro)HeLa (Cervical)0.60Doxorubicin1.10[3]
Benzofuran Derivative 16 (N-aryl piperazine)A549 (Lung)0.12Cisplatin (DDP)-[5]
Benzofuran Derivative 16 (N-aryl piperazine)SGC7901 (Gastric)2.75Cisplatin (DDP)-[5]
Bromo Derivative VIII K562 (Leukemia)5.0--[6]
Bromo Derivative VIII HL-60 (Leukemia)0.1--[6]

Note: The table includes various substituted benzofurans to illustrate the general potency of the scaffold. Data for a single, specific "this compound" across multiple cell lines in one publication is not available; however, the efficacy of bromo- and methyl- substituted derivatives is demonstrated.

Mechanistic Insights: A Divergence in Cellular Targeting

While raw cytotoxicity data is crucial, understanding the underlying mechanism of action (MoA) provides the rationale for a compound's therapeutic potential. This compound derivatives and standard anticancer drugs often achieve cell death through distinct molecular pathways.

Mechanism of Action of Benzofuran Derivatives

Research indicates that benzofuran derivatives exert their anticancer effects through a multi-pronged approach, often involving the induction of apoptosis, disruption of the cell cycle, and inhibition of critical signaling pathways.

  • Induction of Apoptosis: Many active benzofuran compounds trigger programmed cell death. This is frequently confirmed by observing a significant increase in the activity of executioner caspases, such as caspase-3 and caspase-7, within treated cancer cells.[6] Some derivatives have also been shown to increase the production of reactive oxygen species (ROS), which can create oxidative stress and push the cell towards apoptosis.[7]

  • Cell Cycle Arrest: The ability to halt the cell cycle is a key feature of many anticancer agents. Certain benzofuran derivatives have been shown to cause cell cycle arrest in the G2/M or G1/S phase.[3][8] This prevents the cancer cells from progressing through mitosis and proliferating.

  • Enzyme and Receptor Inhibition: More targeted mechanisms have been identified for specific derivatives. These include the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation necessary for cell division, and the inhibition of key kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor growth and angiogenesis.[3]

benzofuran_moa cluster_drug Benzofuran Derivative cluster_cell Cancer Cell drug 6-Bromo-3-methyl benzofuran derivative ros ↑ ROS Production drug->ros tubulin Tubulin Polymerization drug->tubulin kinases VEGFR-2 / EGFR Kinases drug->kinases cycle Cell Cycle Progression (G2/M, G1/S) drug->cycle caspases ↑ Caspase 3/7 Activation ros->caspases tubulin->cycle apoptosis Apoptosis cycle->apoptosis caspases->apoptosis

Caption: Proposed mechanisms of action for anticancer benzofuran derivatives.

Mechanism of Action of Standard Drugs

Standard chemotherapeutic agents like Cisplatin and Doxorubicin have well-elucidated, albeit more broadly cytotoxic, mechanisms.

  • Cisplatin: The primary mode of action for Cisplatin is its ability to form covalent crosslinks with purine bases in DNA.[9] This adduct formation interferes with DNA replication and repair mechanisms, ultimately triggering DNA damage signals that lead to apoptosis.[9]

  • Doxorubicin: Doxorubicin has a multifaceted mechanism. It intercalates into DNA, directly obstructing the process of DNA replication and transcription. Furthermore, it is a potent inhibitor of topoisomerase II, an enzyme that relaxes DNA supercoils. By trapping the enzyme-DNA complex, Doxorubicin leads to double-strand breaks, which are highly lethal to proliferating cells.

standard_drug_moa cluster_drugs Standard Drugs cluster_cell Cancer Cell cisplatin Cisplatin dna Nuclear DNA cisplatin->dna Crosslinks doxorubicin Doxorubicin doxorubicin->dna Intercalates topoisomerase Topoisomerase II doxorubicin->topoisomerase damage DNA Damage (Crosslinks, Breaks) dna->damage topoisomerase->damage apoptosis Apoptosis damage->apoptosis

Caption: Established mechanisms of action for Cisplatin and Doxorubicin.

Core Experimental Protocols

The validation of the data presented relies on standardized, reproducible in vitro assays. Below are the methodologies for the key experiments used to assess anticancer efficacy.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[10][11]

Principle: Viable cells contain mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 2 x 10³ to 5 x 10³ cells/well) and incubate for 24-48 hours to allow for attachment.[10][11]

  • Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the this compound derivative or standard drug. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO₂).[12]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the purple formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC₅₀ value.

mtt_workflow start Start seed 1. Seed cells in 96-well plate start->seed treat 2. Add drug dilutions (Benzofurans, Controls) seed->treat incubate 3. Incubate for 48-72 hours treat->incubate add_mtt 4. Add MTT reagent (2-4 hour incubation) incubate->add_mtt solubilize 5. Solubilize formazan crystals with DMSO add_mtt->solubilize read 6. Read absorbance (~570 nm) solubilize->read analyze 7. Calculate % viability and determine IC50 read->analyze end End analyze->end

Caption: Standard experimental workflow for the MTT cell viability assay.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells. It is indispensable for determining how a compound affects the cell cycle and induces apoptosis.

Principle (Cell Cycle): Cells are stained with a fluorescent dye (e.g., Propidium Iodide, PI) that intercalates with DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

Principle (Apoptosis): In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. A vital dye like PI is used concurrently to identify late apoptotic and necrotic cells, which have lost membrane integrity.

Step-by-Step Protocol (Apoptosis):

  • Treatment: Treat cells with the benzofuran derivative at its IC₅₀ concentration for a defined period (e.g., 24 or 48 hours).

  • Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer. The results will quadrant the cell population into:

    • Viable (Annexin V- / PI-)

    • Early Apoptotic (Annexin V+ / PI-)

    • Late Apoptotic/Necrotic (Annexin V+ / PI+)

    • Necrotic (Annexin V- / PI+)

Conclusion and Future Perspectives

The compiled evidence strongly suggests that this compound derivatives and related halogenated benzofurans represent a highly promising class of anticancer agents.[7] Several derivatives exhibit potent cytotoxic activity against a range of human cancer cell lines, with efficacy that can match or exceed that of standard drugs like Doxorubicin and Cisplatin.[3][5]

Their mechanisms of action appear to be more nuanced than the direct DNA damage caused by many classical chemotherapeutics, often involving the targeted disruption of cell cycle progression, tubulin dynamics, and key signaling kinases, in addition to the induction of apoptosis.[3][6] This potential for more targeted action could translate to a more favorable therapeutic window and reduced side effects, a critical goal in modern drug development.

Further research is warranted to fully elucidate the structure-activity relationships, optimize the lead compounds for in vivo efficacy and safety, and identify predictive biomarkers for patient stratification. The continued exploration of the benzofuran scaffold is a scientifically sound and promising avenue in the development of the next generation of cancer therapies.

References

A Comparative Guide to the Cytotoxicity of Brominated vs. Non-Brominated Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold and the Significance of Halogenation

Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, represents a core structural motif in a vast array of natural products and synthetic molecules of therapeutic interest.[1][2][3] The versatility of the benzofuran scaffold has made it a focal point in medicinal chemistry, particularly in the development of novel anticancer agents.[4][5] A key strategy in modulating the biological activity of benzofuran derivatives is the introduction of halogen substituents. Among these, bromination has been shown to significantly influence the cytotoxic potential of these compounds.[1][2][3][6] This guide provides a comparative analysis of the cytotoxicity of brominated benzofurans versus their non-brominated counterparts, supported by experimental data and mechanistic insights, to aid researchers in the strategic design of novel therapeutic agents.

The rationale for investigating halogenated, and specifically brominated, benzofurans stems from the ability of halogens to modulate a compound's physicochemical properties, such as lipophilicity, electronic effects, and metabolic stability. These modifications can, in turn, enhance the compound's interaction with biological targets and ultimately amplify its cytotoxic effects.[1][2][3]

Comparative Cytotoxicity: The Impact of Bromination

Experimental evidence consistently demonstrates that the addition of bromine to the benzofuran scaffold enhances its cytotoxic activity against various cancer cell lines. This effect is often more pronounced than that of other halogens, such as chlorine, and is highly dependent on the position of the bromine atom on the benzofuran ring system.[1][2][6]

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological process, such as cell growth, by 50%. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes representative IC50 values from various studies, comparing brominated benzofuran derivatives with their non-brominated or other halogenated analogs.

Compound/DerivativeSubstitution PatternCancer Cell Line(s)IC50 (µM)Reference(s)
Brominated Benzofuran Derivative 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneK562 (chronic myeloid leukemia)5[1][2][7]
HL60 (acute promyelocytic leukemia)0.1[1][2][7]
Brominated Benzofuran Derivative Bromo derivative 14cHCT116 (colon cancer)3.27[5]
Chlorinated Benzofuran Derivative Methyl 6-acetyl-7-chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7)A549 (lung adenocarcinoma)6.3 ± 2.5[6]
HepG2 (liver carcinoma)11 ± 3.2[6]
Brominated Benzofuran Derivative Methyl 6-acetyl-7-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8)A549 (lung adenocarcinoma)3.5 ± 0.6[6]
HepG2 (liver carcinoma)3.8 ± 0.5[6]
Non-halogenated Benzofuran Derivatives Amide derivatives lacking halogen substituentsVarious cancer cell linesGenerally low to no cytotoxic properties[1]

Key Insights from the Data:

  • The bromomethyl-substituted benzofuran derivative exhibits potent and selective cytotoxicity against leukemia cell lines, with an IC50 value as low as 0.1 µM for HL60 cells.[1][2][7]

  • Direct comparison between a chlorinated and a brominated derivative (Compounds 7 and 8) reveals that the brominated analog consistently displays a lower IC50 value, indicating higher cytotoxicity in both A549 and HepG2 cancer cell lines.[6]

  • The absence of a halogen substituent often results in a significant decrease or complete loss of cytotoxic activity.[1]

Mechanism of Action: How Bromination Enhances Cytotoxicity

The increased cytotoxicity of brominated benzofurans can be attributed to their influence on several cellular pathways, primarily leading to apoptosis (programmed cell death). The key mechanisms include:

  • Induction of Oxidative Stress: Many benzofuran derivatives, particularly halogenated ones, can induce the production of reactive oxygen species (ROS) within cancer cells.[8][9][10] This surge in ROS disrupts the cellular redox balance, leading to oxidative damage to vital macromolecules like DNA, proteins, and lipids, ultimately triggering apoptotic pathways.

  • Mitochondrial Dysfunction: The mitochondrion is a central player in the intrinsic apoptotic pathway. Brominated benzofurans have been shown to target mitochondria, causing a decrease in the mitochondrial membrane potential (MMP) and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[8][10][11]

  • Caspase Activation: The release of cytochrome c initiates a cascade of enzymatic activations, most notably of caspases, which are the executioners of apoptosis. Activated caspases, such as caspase-3 and caspase-9, cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[8][11]

  • Cell Cycle Arrest: Some benzofuran derivatives can interfere with the normal progression of the cell cycle, often causing an arrest at the G2/M phase.[12][13] This prevents cancer cells from dividing and can be a prelude to apoptosis.

Signaling Pathways Involved in Benzofuran-Induced Apoptosis

The following diagram illustrates the key signaling pathways involved in the cytotoxic effects of brominated benzofurans.

Benzofuran_Cytotoxicity_Pathway cluster_cell Cancer Cell Brominated Benzofuran Brominated Benzofuran ROS Production ROS Production Brominated Benzofuran->ROS Production Induces PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Brominated Benzofuran->PI3K/Akt/mTOR Pathway Inhibits Cell Cycle Arrest Cell Cycle Arrest Brominated Benzofuran->Cell Cycle Arrest Induces Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Leads to Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Results in Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Activates Apoptosis Apoptosis Caspase Activation->Apoptosis Executes PI3K/Akt/mTOR Pathway->Apoptosis Promotes Survival (Inhibited) Cell Cycle Arrest->Apoptosis Can lead to

Caption: Signaling pathways of benzofuran-induced cytotoxicity.

Experimental Protocols for Assessing Cytotoxicity

To rigorously compare the cytotoxic effects of brominated and non-brominated benzofurans, a panel of well-established in vitro assays should be employed. The following are detailed, step-by-step methodologies for key experiments.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Workflow:

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cells in their exponential growth phase.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the brominated and non-brominated benzofuran compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value for each compound.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • Collection of Supernatant:

    • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

    • Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each treatment condition relative to a maximum LDH release control (cells lysed with a lysis buffer).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with the benzofuran compounds as described previously.

  • Cell Harvesting and Staining:

    • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Viable cells are Annexin V-negative and PI-negative.

    • Early apoptotic cells are Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

    • Necrotic cells are Annexin V-negative and PI-positive.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by the compounds.

Conclusion and Future Directions

Future research should focus on elucidating the precise structure-activity relationships, particularly the influence of the position and number of bromine substituents on cytotoxicity and selectivity. Furthermore, in vivo studies are warranted to validate the promising in vitro findings and to assess the therapeutic potential of these compounds in preclinical cancer models. A deeper understanding of the molecular targets and signaling pathways modulated by brominated benzofurans will be crucial for the rational design of the next generation of benzofuran-based anticancer drugs.

References

Validating the Mechanism of Action for Novel Benzofuran Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] This guide focuses on a novel class of benzofuran inhibitors, designated BFI-X, hypothesized to target the PI3K/Akt/mTOR signaling pathway, a cascade frequently deregulated in various human cancers.[3][4][5][6] Validating the precise mechanism of action (MoA) is a cornerstone of drug development, providing the rationale for clinical efficacy and potential patient stratification.[7]

This document provides a comprehensive, multi-pronged experimental framework for researchers, scientists, and drug development professionals to rigorously validate the MoA of novel inhibitors like BFI-X. We will delve into the causality behind experimental choices, present detailed protocols, and objectively compare the performance of BFI-X with established alternatives, supported by illustrative experimental data.

Hypothesized Mechanism of Action of BFI-X

BFI-X compounds are designed as potent and selective inhibitors of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K).[8] The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that governs cell proliferation, growth, survival, and metabolism.[3][5][9] In many cancers, this pathway is overactive due to mutations in key components like PIK3CA (encoding p110α) or loss of the tumor suppressor PTEN.[3][5] By inhibiting PI3Kα, BFI-X is expected to block the downstream phosphorylation and activation of Akt and mTOR, ultimately leading to cell cycle arrest and apoptosis in cancer cells with a hyperactivated pathway.[4][8]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target of BFI-X) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Proliferation, Survival, Growth mTORC1->Downstream BFIX BFI-X BFIX->PI3K Inhibits Alternative Alternative Inhibitor (e.g., Alpelisib) Alternative->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: Hypothesized BFI-X mechanism targeting the PI3K/Akt/mTOR pathway.

Experimental Validation Strategy: A Multi-pronged Approach

To build a robust and compelling case for the MoA of BFI-X, a multi-layered experimental approach is essential. This strategy progresses from direct target engagement to cellular and phenotypic consequences, with each phase providing a piece of corroborating evidence.

Experimental_Workflow Phase1 Phase 1: Direct Target Engagement Phase2 Phase 2: Target Activity & Selectivity Phase1->Phase2 Phase3 Phase 3: Cellular & Phenotypic Consequences Phase2->Phase3 Validation Validated Mechanism of Action Phase3->Validation

Caption: Overall experimental workflow for MoA validation.

Phase 1: Direct Target Engagement

The initial and most critical step is to confirm that BFI-X physically interacts with its intended target, PI3Kα, within a cellular context.

Method 1: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful technique to assess target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes the protein, making it more resistant to thermal denaturation.[10][11][12][13]

Experimental Protocol: CETSA

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., MCF-7, which often has PIK3CA mutations) to 80-90% confluency. Treat cells with BFI-X, a known PI3K inhibitor (e.g., Alpelisib), and a vehicle control (DMSO) for 1-2 hours.

  • Heat Challenge: Harvest and resuspend cells in a suitable buffer. Aliquot the cell suspension and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.[11]

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Quantification and Analysis: Collect the supernatant and quantify the amount of soluble PI3Kα protein at each temperature using Western blotting or an ELISA-based method.

  • Data Analysis: Plot the percentage of soluble PI3Kα as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of BFI-X indicates target engagement.

Comparative Data: CETSA

TreatmentTm (°C) of PI3KαΔTm (°C) vs. Vehicle
Vehicle (DMSO)52.5-
BFI-X (1 µM) 58.2 +5.7
Alpelisib (1 µM)57.8+5.3
Method 2: Isothermal Titration Calorimetry (ITC)

Rationale: ITC is a gold-standard biophysical method that directly measures the heat changes associated with molecular interactions.[14][15] It provides a complete thermodynamic profile of the binding event, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[14][16][17]

Experimental Protocol: ITC

  • Protein and Compound Preparation: Purify recombinant PI3Kα protein. Prepare a concentrated solution of BFI-X and the comparator inhibitor in the same buffer as the protein.

  • Titration: Fill the ITC syringe with the inhibitor solution and the sample cell with the PI3Kα solution. Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein. Fit the data to a suitable binding model to determine the thermodynamic parameters.[15]

Comparative Data: ITC

InhibitorKD (nM)ΔH (kcal/mol)-TΔS (kcal/mol)
BFI-X 8.5 -12.2 -3.5
Alpelisib15.2-10.8-4.1

Phase 2: Target Activity and Selectivity

After confirming direct binding, the next step is to demonstrate that this binding event translates into functional inhibition of the target's activity and to assess the inhibitor's selectivity across the kinome.

Method 1: In Vitro Kinase Assay

Rationale: This assay directly measures the enzymatic activity of PI3Kα and the inhibitory potency of BFI-X. A common format is a fluorescence-based assay that detects the product of the kinase reaction.[18]

Experimental Protocol: In Vitro Kinase Assay

  • Reaction Setup: In a microplate, combine recombinant PI3Kα, the lipid substrate PIP2, and a concentration range of BFI-X or a comparator inhibitor.

  • Initiate Reaction: Start the kinase reaction by adding ATP.[19] Incubate for a specific time at a controlled temperature.

  • Detection: Stop the reaction and add a detection reagent that specifically binds to the product, PIP3, generating a fluorescent signal.

  • Data Analysis: Measure the fluorescence intensity and plot it against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme's activity).

Comparative Data: In Vitro Kinase Assay

InhibitorPI3Kα IC50 (nM)
BFI-X 5.2
Alpelisib9.8
Method 2: Kinome-wide Selectivity Profiling

Rationale: To ensure that BFI-X is not acting through off-target effects, it is crucial to assess its selectivity against a broad panel of other kinases.[20][21] Several commercial services offer kinome-wide profiling using various technologies.[20][22]

Caption: Kinome tree illustrating the concept of inhibitor selectivity.

Comparative Data: Kinome-wide Selectivity

InhibitorNumber of Kinases with >50% Inhibition at 1 µM (out of 400)Selectivity Score (S-score)
BFI-X 3 0.0075
Comparator Z250.0625

Phase 3: Cellular and Phenotypic Consequences

The final phase of MoA validation is to connect the direct target inhibition to a measurable biological response in a cellular context.

Method 1: Western Blotting for Phospho-protein Levels

Rationale: If BFI-X inhibits PI3Kα, the phosphorylation of its direct downstream substrate, Akt, should decrease. Western blotting with phospho-specific antibodies is a standard method to quantify these changes.[23][24][25][26]

Experimental Protocol: Western Blotting

  • Cell Lysis: Treat cancer cells with a dose range of BFI-X for a specified time. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[24]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[25]

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).[24]

  • Antibody Incubation: Block the membrane and incubate with primary antibodies specific for phospho-Akt (Ser473) and total Akt.[23] Then, incubate with appropriate secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent or fluorescent detection system.[25] Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.[25][26]

Comparative Data: Phospho-Akt Inhibition

TreatmentNormalized Phospho-Akt Level (% of Control)
Vehicle100%
BFI-X (100 nM) 15%
Alpelisib (100 nM)22%
Method 2: Cell Viability/Proliferation Assay

Rationale: The ultimate desired effect of BFI-X is to inhibit the proliferation of cancer cells. Cell viability assays, such as the MTT or CellTiter-Glo assay, measure the metabolic activity of cells, which correlates with the number of viable cells.[27][28][29][30]

Experimental Protocol: Cell Viability Assay (MTT)

  • Cell Seeding and Treatment: Seed cancer cells in a 96-well plate and allow them to adhere. Treat the cells with a serial dilution of BFI-X and a comparator inhibitor for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[28][30]

  • Solubilization and Measurement: Add a solubilizing agent to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.[28][29]

  • Data Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration that causes a 50% reduction in cell viability).

Comparative Data: Cell Viability

InhibitorMCF-7 Cell Viability EC50 (µM)
BFI-X 0.8
Alpelisib1.5

Conclusion

This guide has outlined a rigorous, multi-faceted approach to validate the mechanism of action of novel benzofuran inhibitors, using the hypothetical BFI-X as an example. By systematically progressing from direct target engagement to cellular and phenotypic outcomes, researchers can build a comprehensive and compelling data package. The comparative nature of this framework, pitting the novel compound against established alternatives, is crucial for understanding its potential advantages in potency, selectivity, and cellular efficacy. The presented protocols and data tables serve as a robust template for the critical evaluation of any novel inhibitor, ensuring scientific integrity and providing a solid foundation for further preclinical and clinical development.

References

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of 6-Bromo-3-methylbenzofuran-based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the cross-reactivity of 6-bromo-3-methylbenzofuran-based compounds. We will delve into the critical importance of understanding off-target effects and offer a comparative analysis with alternative molecular scaffolds, supported by detailed experimental protocols. Our goal is to equip you with the knowledge to anticipate and mitigate potential liabilities in your drug discovery programs.

The Benzofuran Scaffold: A Privileged Structure with Inherent Challenges

The benzofuran core, a fusion of a benzene and a furan ring, is recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The this compound substitution pattern, in particular, offers a synthetically tractable starting point for the development of potent and selective therapeutic agents. However, the very features that make this scaffold attractive – its rigid structure and lipophilicity – can also contribute to off-target interactions, leading to unforeseen toxicities.

A prime example of a clinically used benzofuran derivative is amiodarone, an effective antiarrhythmic agent.[4][5] Despite its efficacy, amiodarone's clinical utility is hampered by a significant number of adverse effects, including thyroid and pulmonary toxicity, which are attributed to its complex pharmacology and off-target activities.[4][6] This underscores the imperative for a thorough cross-reactivity analysis early in the development of any new benzofuran-based compound.

The Criticality of Early-Stage Cross-Reactivity Profiling

Identifying potential off-target interactions during the lead optimization phase is paramount for the success of any drug development program. Early detection of cross-reactivity allows for:

  • Informed decision-making: Prioritizing compounds with the most favorable safety profiles.

  • Reduced attrition rates: Minimizing the risk of costly late-stage failures due to unforeseen toxicities.[7]

  • Guidance for medicinal chemistry efforts: Directing synthetic modifications to mitigate off-target binding while preserving on-target potency.

This guide will use a hypothetical this compound-based compound, "BMBF-K," a potent inhibitor of a hypothetical kinase "Kinase-X," to illustrate a comprehensive cross-reactivity analysis.

Comparative Cross-Reactivity Analysis: BMBF-K vs. Alternative Scaffolds

To provide a practical comparison, we will analyze the cross-reactivity profile of BMBF-K against two alternative kinase inhibitor scaffolds: a quinazoline-based inhibitor ("Quin-K") and a pyrimidine-based inhibitor ("Pyr-K").[8][9] This comparative approach is crucial for understanding the relative selectivity of different chemical series targeting the same primary molecular target.

Table 1: Comparative Kinase Selectivity Profile

A broad kinase panel screen is a foundational step in assessing the selectivity of a kinase inhibitor.[10] The following table presents hypothetical data for our compounds of interest against a panel of representative kinases.

Kinase TargetBMBF-K (IC50, nM)Quin-K (IC50, nM)Pyr-K (IC50, nM)
Kinase-X (On-Target) 5 8 12
Kinase-Y (Off-Target)85>10,0001,500
Kinase-Z (Off-Target)2505,000>10,000
VEGFR2 (Off-Target)5001,200800
EGFR (Off-Target)>10,00050>10,000

This data is hypothetical and for illustrative purposes only.

Interpretation: This hypothetical data suggests that while BMBF-K is a potent inhibitor of Kinase-X, it also exhibits some off-target activity against Kinase-Y and VEGFR2. Quin-K, while slightly less potent on-target, shows better overall selectivity but has a significant liability against EGFR. Pyr-K is the least potent on-target but has a cleaner off-target profile in this limited panel. This highlights the trade-offs often encountered in drug discovery.

Table 2: Broader Pharmacological Profiling

Beyond the kinome, it is essential to assess interactions with other major target classes to identify potential liabilities.

Off-Target ClassBMBF-K (% Inhibition @ 1 µM)Quin-K (% Inhibition @ 1 µM)Pyr-K (% Inhibition @ 1 µM)
GPCRs
5-HT2B Receptor65%15%5%
Adrenergic α1A45%10%8%
Ion Channels
hERG30%5%2%
Enzymes
CYP3A455%25%10%
Aromatase (CYP19A1)40%8%3%

This data is hypothetical and for illustrative purposes only.

Interpretation: The hypothetical data for BMBF-K reveals potential liabilities at the 5-HT2B receptor, which has been associated with cardiac valvulopathy, and significant inhibition of CYP3A4, indicating a high potential for drug-drug interactions.[11][12] The quinazoline and pyrimidine scaffolds appear to have a more favorable profile in this broader screen. This underscores the importance of not limiting cross-reactivity screening to the immediate target family.

In-Depth Experimental Protocols

To ensure the trustworthiness and reproducibility of cross-reactivity data, robust and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays.

Experimental Workflow: A Tiered Approach

A tiered approach to cross-reactivity screening is often the most efficient.

cluster_0 Tier 1: Early-Stage Screening cluster_1 Tier 2: Lead Optimization cluster_2 Tier 3: Pre-clinical Candidate Broad Kinase Panel (e.g., 96 kinases @ 1 µM) Broad Kinase Panel (e.g., 96 kinases @ 1 µM) Safety47™ Panel (Eurofins) Safety47™ Panel (Eurofins) Broad Kinase Panel (e.g., 96 kinases @ 1 µM)->Safety47™ Panel (Eurofins) IC50 Determination for Hits from Tier 1 IC50 Determination for Hits from Tier 1 hERG Patch Clamp Assay hERG Patch Clamp Assay IC50 Determination for Hits from Tier 1->hERG Patch Clamp Assay CYP450 Inhibition Panel CYP450 Inhibition Panel hERG Patch Clamp Assay->CYP450 Inhibition Panel Comprehensive Kinome Profiling (>400 kinases) Comprehensive Kinome Profiling (>400 kinases) In vivo Toxicology In vivo Toxicology Comprehensive Kinome Profiling (>400 kinases)->In vivo Toxicology Tier 1: Early-Stage Screening Tier 1: Early-Stage Screening Tier 2: Lead Optimization Tier 2: Lead Optimization Tier 1: Early-Stage Screening->Tier 2: Lead Optimization Promising Hits Tier 3: Pre-clinical Candidate Tier 3: Pre-clinical Candidate Tier 2: Lead Optimization->Tier 3: Pre-clinical Candidate Optimized Lead

Caption: A tiered workflow for cross-reactivity analysis.

Protocol 1: In Vitro Kinase Selectivity Profiling (Radiometric Assay)

This protocol is a standard method for determining the inhibitory activity of a compound against a panel of protein kinases.

Objective: To determine the IC50 values of a test compound against a panel of kinases.

Materials:

  • Test compound (e.g., BMBF-K) dissolved in DMSO.

  • Recombinant human kinases.

  • Kinase-specific substrates.

  • [γ-33P]ATP.

  • Kinase reaction buffer.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific kinase, and its corresponding substrate.

  • Initiation of Reaction: Add the test compound at various concentrations to the reaction wells. Initiate the kinase reaction by adding [γ-33P]ATP.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Washing: Transfer the reaction mixture to a filter plate and wash multiple times to remove unincorporated [γ-33P]ATP.

  • Detection: Dry the filter plate and measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: hERG Channel Patch-Clamp Assay

This "gold standard" assay is crucial for assessing the risk of drug-induced QT prolongation.[13][14][15]

Objective: To determine the inhibitory effect of a test compound on the hERG potassium channel current.

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries for micropipette fabrication.

  • Internal and external solutions for patch-clamp recording.

  • Test compound dissolved in the external solution.

Procedure:

  • Cell Preparation: Culture the hERG-expressing HEK293 cells to an appropriate confluency.

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries and fire-polish the tips. Fill the pipettes with the internal solution.

  • Seal Formation: Approach a single cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell patch-clamp configuration.

  • Baseline Recording: Record baseline hERG currents using a specific voltage protocol designed to elicit the characteristic tail current.

  • Compound Application: Perfuse the cell with the external solution containing the test compound at various concentrations.

  • Data Acquisition: Record the hERG currents in the presence of the test compound.

  • Data Analysis: Measure the amplitude of the hERG tail current before and after compound application. Calculate the percent inhibition and determine the IC50 value.

cluster_0 hERG Assay Workflow Cell Culture Cell Culture Patch-Clamp Setup Patch-Clamp Setup Cell Culture->Patch-Clamp Setup Baseline Recording Baseline Recording Patch-Clamp Setup->Baseline Recording Compound Application Compound Application Baseline Recording->Compound Application Data Analysis Data Analysis Compound Application->Data Analysis

Caption: A simplified workflow for the hERG patch-clamp assay.

Protocol 3: Cytochrome P450 Inhibition Assay (Luminescent Method)

This assay is essential for predicting potential drug-drug interactions.[12][16][17][18]

Objective: To determine the IC50 values of a test compound against major human CYP450 isoforms.

Materials:

  • Human liver microsomes or recombinant CYP450 enzymes.

  • Luminogenic CYP450 substrate (e.g., P450-Glo™).

  • NADPH regeneration system.

  • Test compound dissolved in DMSO.

  • 96-well white opaque plates.

  • Luminometer.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the CYP450 enzyme source, the luminogenic substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the reaction by adding the NADPH regeneration system.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Detection: Add the luciferin detection reagent to stop the reaction and generate a luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition of CYP450 activity for each concentration of the test compound. Determine the IC50 value from the dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold holds significant promise for the development of novel therapeutics. However, a thorough and early assessment of cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of responsible drug discovery. By employing a tiered screening approach and robust, validated assays, researchers can identify and mitigate potential off-target liabilities, ultimately increasing the probability of developing safe and effective medicines.

The future of cross-reactivity analysis will likely involve a greater integration of in silico predictive models with high-throughput in vitro screening to more accurately forecast potential off-target effects before a compound is even synthesized. As our understanding of the complex interplay of biological pathways grows, so too will our ability to design more selective and safer drugs based on privileged scaffolds like benzofuran.

References

A Comparative Guide to the In Vivo vs. In Vitro Efficacy of 6-Bromo-3-methylbenzofuran Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzofuran scaffold, a heterocyclic compound comprising fused benzene and furan rings, is a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of pharmacological activities.[1][2][3] Within this promising class, halogenated derivatives, particularly those containing bromine, have demonstrated a significant enhancement in anticancer activities.[1][4] This guide provides an in-depth comparison of the in vitro and in vivo efficacy of 6-Bromo-3-methylbenzofuran and its related analogues, offering a critical analysis of their journey from laboratory assays to preclinical models. Our focus is to dissect the experimental data, understand the mechanistic underpinnings of their action, and bridge the crucial gap between cellular-level cytotoxicity and whole-organism therapeutic potential.

Part 1: In Vitro Efficacy – Unveiling Cellular Mechanisms

In vitro studies represent the foundational phase of anticancer drug discovery, providing a controlled environment to assess a compound's direct effect on cancer cells. These assays are crucial for determining cytotoxicity, identifying the mechanism of action, and selecting promising candidates for further development. The primary mechanism identified for many anticancer benzofuran derivatives is the inhibition of tubulin polymerization, a critical process for cell division.[5][6][7]

Key In Vitro Assays and Findings

The anticancer potential of benzofuran derivatives is typically evaluated using a panel of human cancer cell lines.[8][9] The choice of cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) is dictated by the desired therapeutic target. The following assays are standard practice:

  • Cytotoxicity Assessment (MTT Assay): This colorimetric assay is the workhorse for measuring cell viability. It quantifies the metabolic activity of cells, which correlates with the number of living cells, thereby allowing for the calculation of the half-maximal inhibitory concentration (IC50) – a key measure of a drug's potency.[10]

  • Cell Cycle Analysis: Flow cytometry is employed to determine how these compounds interfere with the cell division cycle. A common finding for benzofuran derivatives is an arrest of cells in the G2/M phase, which is consistent with the disruption of microtubule dynamics necessary for mitosis.[5][10][11][12][13]

  • Apoptosis Induction: Assays like Annexin V/PI staining are used to confirm that the cancer cells are undergoing programmed cell death (apoptosis).[10] Many active compounds induce apoptosis following cell cycle arrest.[1][7][12][14][15][16][17]

In Vitro Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 Mechanistic Studies Cancer Cell Lines Cancer Cell Lines Treatment with Benzofuran Derivatives Treatment with Benzofuran Derivatives Cancer Cell Lines->Treatment with Benzofuran Derivatives Varying Concentrations MTT Assay (72h) MTT Assay (72h) Treatment with Benzofuran Derivatives->MTT Assay (72h) Assess Viability Calculate IC50 Values Calculate IC50 Values MTT Assay (72h)->Calculate IC50 Values Determine Potency Select Potent Compounds Select Potent Compounds Calculate IC50 Values->Select Potent Compounds Cell Cycle Analysis Cell Cycle Analysis Select Potent Compounds->Cell Cycle Analysis Flow Cytometry Apoptosis Assay Apoptosis Assay Select Potent Compounds->Apoptosis Assay Annexin V/PI Staining Tubulin Polymerization Assay Tubulin Polymerization Assay Select Potent Compounds->Tubulin Polymerization Assay Identify G2/M Arrest Identify G2/M Arrest Cell Cycle Analysis->Identify G2/M Arrest Confirm Apoptotic Induction Confirm Apoptotic Induction Apoptosis Assay->Confirm Apoptotic Induction Confirm Target Engagement Confirm Target Engagement Tubulin Polymerization Assay->Confirm Target Engagement

Caption: Workflow for in vitro evaluation of anticancer agents.

Summary of In Vitro Cytotoxicity Data

The following table summarizes the IC50 values for various 6-bromo-substituted and other relevant benzofuran derivatives against a panel of human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Key FindingsReference(s)
Bromo derivative 14c (oxadiazolylbenzofuran)HCT116 (Colon)3.27Most efficient in its series; induces apoptosis via GSK3β suppression.[8][9]
Bromomethyl-substituted benzofuran MCC1019 A549 (Lung)16.4Selective PLK1 PBD inhibitor; causes mitotic catastrophe.[4]
Bromo derivative VIII HL-60 (Leukemia)0.1Highly cytotoxic and selective for leukemia cells; induces apoptosis.[1]
Bromo derivative VIII K562 (Leukemia)5.0Selectively toxic to leukemia cells.[1][4]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8 )A549 (Lung)Significant ActivityStronger pro-oxidative and pro-apoptotic effects; causes S and G2/M phase arrest.[14][18]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8 )HepG2 (Liver)Significant ActivityDecreased IL-6 secretion significantly.[14][18]
6-Bromo-3-(...)-1H-indole (8p )--A synthesized intermediate in the development of EGFR inhibitors.[19]

Note: "Significant Activity" indicates the compound was highly effective, but a specific IC50 value was not provided in the cited abstract.

Part 2: Proposed Mechanism of Action - Tubulin Polymerization Inhibition

The consistent observation of G2/M phase arrest points towards a common mechanism of action for many potent benzofuran derivatives: the disruption of microtubule dynamics.[5][7] These compounds often bind to the colchicine binding site on tubulin, inhibiting its polymerization into microtubules. This prevents the formation of a functional mitotic spindle, a structure essential for chromosome segregation during mitosis. The cell's checkpoint mechanisms detect this failure, leading to a halt in the cell cycle (G2/M arrest) and, ultimately, the initiation of apoptosis.[5][10]

Visualizing the Pathway to Apoptosis

G A This compound Derivative B Binds to Colchicine Site on Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Microtubule Destabilization C->D E Mitotic Spindle Disruption D->E F Cell Cycle Arrest at G2/M Phase E->F G Activation of Apoptotic Pathway (e.g., Caspase-3/7 Activation) F->G H Programmed Cell Death (Apoptosis) G->H

Caption: Proposed mechanism of action for benzofuran anticancer agents.

Part 3: In Vivo Efficacy – From the Petri Dish to Preclinical Models

While in vitro assays are invaluable for initial screening, they cannot predict a compound's behavior in a complex biological system. In vivo studies, typically using animal models, are essential to assess pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), overall efficacy, and safety.[20]

The Gold Standard: Xenograft Tumor Models

The most common preclinical model for cancer research is the xenograft model, where human cancer cells are implanted into immunocompromised mice (e.g., nude mice).[11][20] This allows researchers to observe the effect of a therapeutic agent on a human tumor growing in a living organism.

Step-by-Step Xenograft Protocol
  • Cell Culture: Human cancer cells (e.g., QGY-7401 liver cancer, A549 lung cancer) are cultured to reach the logarithmic growth phase.[11][20]

  • Animal Model: Female athymic nude mice, typically 4-6 weeks old, are used for the study.

  • Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are suspended in a solution like Matrigel and injected subcutaneously into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[21] The tumor volume is calculated using the formula: (Length × Width²) / 2.

  • Randomization and Treatment: Mice are randomly assigned to control (vehicle) and treatment groups. The benzofuran compound is administered, typically via oral gavage or intraperitoneal injection, at specified doses (e.g., 50 mg/kg, 100 mg/kg) daily or on an alternating day schedule.[9][20]

  • Monitoring: Tumor size and the body weight of the mice are measured every 2-3 days to assess efficacy and toxicity.[21]

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., checking for biomarkers like phospho-histone H3 to confirm the mechanism of action).[11]

Summary of In Vivo Efficacy Data

Data on the in vivo efficacy of specifically this compound are limited in the reviewed literature, but studies on closely related and other brominated benzofuran derivatives provide crucial insights.

Compound/DerivativeAnimal ModelCancer TypeDosage/RouteTumor Growth Inhibition (TGI)Key FindingsReference(s)
Benzofuran derivative S6 Nude mice xenograftLiver (QGY-7401)Not specified64% at 100 mg/kgGrowth suppression was observed alongside inhibition of phospho-histone H3.[11][20]
6-ethoxybenzofuran derivative 43f Syngeneic mouse modelNot specified15 mg/kg (IP)45.7%Effectively inhibited tumor growth with no signs of toxicity.[9]
Bromomethyl-substituted benzofuran MCC1019 Murine lung cancer modelLungNot specifiedSignificantReduced growth of metastatic lesions without affecting body weight.[4]
Ethyl ester of 3-bromomethyl-benzofuran-2-carboxylic acidIn vivo modelSelected tumor cellsNot specifiedActiveIdentified as a selective PLK1-PBD inhibitor with in vivo activity.[14][18]

Part 4: Synthesis and Conclusion - Bridging the Efficacy Gap

The transition from a potent in vitro compound to an effective in vivo drug is a significant challenge in drug development. A compound may exhibit nanomolar IC50 values in a petri dish but fail in an animal model due to poor bioavailability, rapid metabolism, or unforeseen toxicity.

The data on brominated benzofurans is encouraging. Compounds like MCC1019 and 43f demonstrate that the potent cytotoxic and antimitotic activity observed in vitro can translate into significant tumor growth inhibition in vivo without causing severe side effects like weight loss.[4][9] The in vivo inhibition of biomarkers like phospho-histone H3 by compound S6 further validates the proposed mechanism of action in a whole-organism context.[11][20]

References

A Senior Application Scientist's Guide to Benzofuran Synthesis: A Comparative Analysis of Classical and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials. The enduring relevance of this heterocyclic motif has spurred continuous innovation in its synthesis. This guide provides an in-depth, objective comparison of classical and contemporary methods for constructing the benzofuran ring system. We will delve into the mechanistic underpinnings of each approach, providing field-proven insights into the rationale behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the diverse landscape of benzofuran synthesis and select the optimal strategy for their specific research and development needs.

Introduction: The Enduring Importance of the Benzofuran Moiety

Benzofuran derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This has cemented their status as a "privileged scaffold" in drug discovery. Consequently, the development of efficient, versatile, and sustainable methods for their synthesis remains a critical area of research. This guide will explore the evolution of these synthetic strategies, from the time-honored Perkin rearrangement and Wittig reaction to the cutting-edge advancements in transition-metal catalysis and photocatalysis.

Classical Routes: The Foundation of Benzofuran Synthesis

The classical methods for benzofuran synthesis, while sometimes perceived as dated, offer robust and often cost-effective pathways to this important heterocycle. Their mechanisms are well-understood, and they remain valuable tools in the synthetic chemist's arsenal.

The Perkin Rearrangement: A Classic Ring Contraction

First reported by William Henry Perkin in 1870, the Perkin rearrangement is a venerable method for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins.[1] The reaction proceeds via a base-catalyzed ring fission of the coumarin, followed by an intramolecular nucleophilic attack of the resulting phenoxide on the vinyl halide to form the benzofuran ring.[2]

Mechanistic Rationale: The choice of a strong base, such as sodium hydroxide, is crucial for the initial lactone ring opening. The subsequent intramolecular cyclization is an irreversible step that drives the reaction to completion. The traditional method often requires prolonged heating[2]; however, the advent of microwave-assisted synthesis has dramatically reduced reaction times from hours to minutes, offering a significant improvement in efficiency.[2][3]

Experimental Protocol: Microwave-Assisted Perkin Rearrangement

This protocol is adapted from the work of Marriott et al. and demonstrates the expedited synthesis of 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid.[2]

Materials:

  • 3-Bromo-4-methyl-6,7-dimethoxycoumarin

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid (for workup)

  • Microwave reactor

Procedure:

  • To a microwave vessel, add 3-bromo-4-methyl-6,7-dimethoxycoumarin (0.05 g, 0.167 mmol).

  • Add ethanol (5 mL) and sodium hydroxide (0.0201 g, 0.503 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate at 300W for 5 minutes at a temperature of 79 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, concentrate the reaction mixture on a rotary evaporator.

  • Dissolve the crude product in a minimum volume of water and acidify with hydrochloric acid to precipitate the product.

  • Collect the solid by filtration and dry to yield the desired benzofuran-2-carboxylic acid.

The Wittig Reaction: A Versatile Alkene-Forming Tool

The Wittig reaction, a cornerstone of alkene synthesis, can be ingeniously adapted for the construction of the benzofuran ring.[4][5][6] Intramolecular Wittig reactions of appropriately substituted phosphorus ylides provide a direct route to benzofurans. The chemoselectivity of the reaction can often be controlled by the choice of reagents and reaction conditions.[4]

Mechanistic Rationale: The formation of the phosphorus ylide is the critical first step, typically achieved by treating a phosphonium salt with a base. The subsequent intramolecular reaction with an ester or other carbonyl precursor leads to the formation of the furan ring. The choice of base and solvent can significantly influence the reaction's outcome and chemoselectivity.

Modern Methods: Revolutionizing Benzofuran Synthesis

The latter half of the 20th century and the dawn of the 21st have witnessed a paradigm shift in benzofuran synthesis, largely driven by the advent of transition-metal catalysis. These modern methods offer unparalleled efficiency, functional group tolerance, and the ability to construct highly substituted and complex benzofuran architectures.

Palladium-Catalyzed Cross-Coupling Reactions: The Sonogashira Coupling

The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, has emerged as a powerful and versatile tool for benzofuran synthesis.[2][7][8] The typical strategy involves the coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to furnish the benzofuran ring.[9]

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the copper acetylide and subsequent reductive elimination. The choice of palladium catalyst, copper co-catalyst, base, and solvent are all critical parameters that can be tuned to optimize the reaction yield and substrate scope. Microwave irradiation has been shown to significantly accelerate these reactions.[7]

Experimental Protocol: One-Pot Sonogashira Coupling/Cyclization

This general procedure is adapted from a method for the synthesis of 2,3-disubstituted benzofurans.[1]

Materials:

  • o-Iodophenol

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Solvent (e.g., DMF or DMSO)

Procedure:

  • In a reaction vial, add the o-iodophenol (1.0 equiv), terminal alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (5-10 mol%).

  • Add triethylamine (2-3 equiv) and the solvent.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-120 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Palladium-Catalyzed C-H Activation: A Greener Approach

Direct C-H activation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it obviates the need for pre-functionalized starting materials.[3][10][11][12] Palladium-catalyzed C-H activation/C-O bond formation has been successfully applied to the synthesis of benzofurans and their derivatives.[13]

Mechanistic Rationale: These reactions typically proceed through a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst selectively activates a C-H bond on the aromatic ring, followed by intramolecular C-O bond formation. The choice of directing group and oxidant are crucial for the success and selectivity of these transformations.

Rhodium-Catalyzed Reactions: Expanding the Synthetic Toolbox

Rhodium catalysis has also proven to be a valuable tool for benzofuran synthesis. Relay rhodium-mediated catalysis, for instance, allows for the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids to generate the benzofuran skeleton.[2][14]

Mechanistic Rationale: The reaction mechanism often involves a sequence of catalytic cycles, where the rhodium catalyst facilitates both the C-C bond-forming arylation and the subsequent C-O bond-forming cyclization. The choice of ligands and additives can influence the chemodivergence of the reaction, leading to different product outcomes.

Visible-Light Photocatalysis: The Future of Green Synthesis

Visible-light photocatalysis represents a paradigm shift towards more sustainable and environmentally benign synthetic methodologies.[15][16] This approach utilizes light energy to drive chemical transformations, often under mild reaction conditions and without the need for stoichiometric amounts of harsh reagents. Photocatalytic methods for benzofuran synthesis are a rapidly developing area of research.[2][8]

Mechanistic Rationale: These reactions typically involve a photocatalyst that, upon absorption of visible light, initiates a single-electron transfer (SET) process, generating radical intermediates. These reactive species can then undergo a cascade of reactions, including cyclization and aromatization, to form the benzofuran ring. The choice of photocatalyst, light source, and solvent are critical parameters for optimizing these transformations.

Comparative Analysis: Choosing the Right Method

The selection of a synthetic method for a particular benzofuran target depends on a multitude of factors, including the desired substitution pattern, functional group tolerance, scalability, cost, and environmental impact. The following table provides a comparative overview of the methods discussed in this guide.

FeaturePerkin RearrangementWittig ReactionSonogashira CouplingPd-Catalyzed C-H ActivationRh-Catalyzed ReactionsVisible-Light Photocatalysis
Starting Materials 3-HalocoumarinsPhosphonium salts, Carbonyl compoundso-Halophenols, Terminal alkynesPhenols, Alkenes/AlkynesPropargyl alcohols, Aryl boronic acidsVarious unsaturated precursors
Key Reagents Strong baseBase, Phosphorus ylidePd catalyst, Cu co-catalyst, BasePd catalyst, Oxidant, Directing groupRh catalyst, LigandsPhotocatalyst, Light source
Reaction Conditions High temperature (conventional), MicrowaveMild to moderateModerate to high temperatureModerate to high temperatureModerate to high temperatureAmbient temperature
Typical Yields Good to excellentModerate to goodGood to excellentModerate to excellentGood to excellentModerate to good
Substrate Scope Limited to 2-carboxybenzofuransModerate to broadBroadBroadBroadDeveloping
Advantages Well-established, Inexpensive reagentsVersatile, Well-understoodHigh efficiency, Broad scopeAtom-economical, "Green"High efficiency, Novel transformationsSustainable, Mild conditions
Disadvantages Limited scope, Harsh conditions (conv.)Stoichiometric phosphine oxide wasteRequires pre-functionalization, Metal contaminationCan require directing groups, High catalyst loadingExpensive catalystSubstrate scope still developing

Visualizing the Synthetic Pathways

To further elucidate the relationships between these synthetic strategies, the following diagrams illustrate the general workflows.

classical_routes cluster_perkin Perkin Rearrangement cluster_wittig Wittig Reaction p1 3-Halocoumarin p2 Benzofuran-2-carboxylic acid p1->p2 Base, Heat/Microwave w1 Phosphonium Salt + Carbonyl w2 Benzofuran w1->w2 Base

Caption: Classical routes to benzofurans.

modern_routes cluster_sonogashira Sonogashira Coupling cluster_ch_activation C-H Activation cluster_photocatalysis Photocatalysis s1 o-Iodophenol + Alkyne s2 Benzofuran s1->s2 Pd/Cu Catalyst, Base c1 Phenol + Alkene/Alkyne c2 Benzofuran c1->c2 Pd Catalyst, Oxidant pc1 Unsaturated Precursors pc2 Benzofuran pc1->pc2 Photocatalyst, Light

Caption: Modern catalytic routes to benzofurans.

Conclusion and Future Outlook

The synthesis of benzofurans has evolved from classical, named reactions to a diverse array of highly efficient and selective modern catalytic methods. While classical routes like the Perkin rearrangement and Wittig reaction remain valuable for specific applications, the landscape is now dominated by transition-metal catalysis. Palladium-catalyzed reactions, particularly the Sonogashira coupling and C-H activation strategies, offer unparalleled versatility and efficiency.

Looking ahead, the field is poised for further advancements driven by the principles of green chemistry. The continued development of photocatalytic methods and the use of more earth-abundant metal catalysts will undoubtedly play a pivotal role in shaping the future of benzofuran synthesis. As our understanding of reaction mechanisms deepens, we can expect the emergence of even more sophisticated and sustainable strategies for constructing this vital heterocyclic scaffold, further empowering researchers in the fields of drug discovery and materials science.

References

A Senior Application Scientist’s Guide to Comparative Molecular Docking of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth guide on the comparative molecular docking of benzofuran derivatives. As a privileged scaffold in medicinal chemistry, benzofuran is at the core of numerous drug discovery campaigns, targeting a wide array of diseases from cancer to neurodegenerative disorders.[1][2][3] This guide is designed for researchers, computational chemists, and drug development professionals. We will move beyond rote protocol-listing to explore the causality behind experimental choices, ensuring a robust and self-validating computational workflow. Our focus is on leveraging comparative docking not just to predict binding affinities, but to derive meaningful structure-activity relationships (SAR) that can steer a project toward success.

The Benzofuran Scaffold: A Privileged Core in Drug Discovery

The benzofuran nucleus, an aromatic heterocyclic compound, is a cornerstone of many biologically active molecules.[4] Its rigid, planar structure and potential for diverse functionalization make it an ideal starting point for interacting with biological macromolecules. Derivatives have shown promise as kinase inhibitors, cyclooxygenase (COX) inhibitors, and acetylcholinesterase (AChE) inhibitors, among others.[5][6][7][8][9] The fundamental goal of a comparative docking study is to understand how subtle changes to the substituents on this core scaffold influence its binding to a specific protein target. This allows us to rationally design next-generation compounds with improved potency and selectivity.

The Principle of Molecular Docking: Beyond a Simple Score

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a benzofuran derivative) when bound to a second (a receptor, typically a protein).[10][11][12] The process involves two key components: a search algorithm, which generates a multitude of possible binding poses, and a scoring function, which estimates the binding affinity for each pose.

It is a common pitfall to treat the docking score as an absolute measure of affinity. In reality, its greatest power lies in comparative analysis. By docking a series of related compounds (e.g., different benzofuran derivatives) into the same active site under identical conditions, we can rank-order their potential efficacy and build predictive SAR models. The most widely used docking programs include both open-source tools like AutoDock and commercial packages like GOLD, Glide, and MOE.[13][14][15]

A Validated Workflow for Comparative Docking Studies

A trustworthy computational result stems from a meticulously validated workflow. Each step is a critical control point that ensures the final data is both reproducible and mechanistically plausible.

Below is a diagram illustrating a robust workflow, followed by a detailed, step-by-step protocol.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_val Phase 3: Validation & Analysis cluster_out Phase 4: Outcome p1 Target Selection & Receptor Preparation bs Binding Site Definition (Grid Box Generation) p1->bs l1 Ligand Library (Benzofuran Derivatives) Preparation l1->bs de Docking Engine Execution (e.g., AutoDock Vina) bs->de rd Protocol Validation (Redocking Native Ligand) de->rd Validate rd->de Refine Parameters pa Pose Analysis & Interaction Mapping rd->pa Proceed if RMSD < 2Å cd Comparative Data Analysis (Scores vs. SAR) pa->cd lh Lead Hypotheses & SAR Derivation cd->lh

Caption: A validated workflow for comparative molecular docking studies.

Experimental Protocol: Step-by-Step Methodology

1. Receptor Preparation:

  • Objective: To prepare the protein structure for docking, ensuring it is chemically correct.

  • Procedure:

    • Download the protein crystal structure from the Protein Data Bank (PDB). For example, when studying COX-2 inhibitors, one might use PDB ID: 5IKR.

    • Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands. The original ligand is often kept temporarily to define the binding site.

    • Add polar hydrogen atoms. This is a critical step as hydrogen atoms are often not resolved in crystal structures but are essential for calculating interactions.

    • Assign partial charges (e.g., Gasteiger charges). This is necessary for the scoring function to calculate electrostatic interactions.

    • Save the prepared protein in a suitable format (e.g., PDBQT for AutoDock).

  • Causality: Failure to properly prepare the receptor can lead to inaccurate scoring and unrealistic binding poses. For instance, neglecting to add hydrogens prevents the software from identifying potential hydrogen bonds, a key driver of ligand binding.

2. Ligand Library Preparation:

  • Objective: To generate high-quality, low-energy 3D conformations of the benzofuran derivatives.

  • Procedure:

    • Sketch the 2D structures of your benzofuran derivatives using software like ChemDraw.

    • Convert these 2D structures to 3D.

    • Perform an energy minimization using a suitable force field (e.g., MMFF94). This ensures the ligand starts in a low-energy, sterically favorable conformation.

    • Define rotatable bonds. The flexibility of the ligand is a key parameter in the docking simulation.

    • Save the prepared ligands in the appropriate format (e.g., PDBQT).

  • Causality: Starting with a high-energy conformation can trap the search algorithm in a local minimum, preventing it from finding the true optimal binding pose.

3. Docking Validation (Redocking):

  • Objective: To validate that the chosen docking software and parameters can accurately reproduce a known binding pose. This is the cornerstone of a self-validating system.

  • Procedure:

    • Extract the native (co-crystallized) ligand from the original PDB file.

    • Dock this native ligand back into the active site of its own receptor using the exact same parameters you will use for your benzofuran library.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.[16]

  • Trustworthiness: A successful redocking, generally defined by an RMSD value of ≤ 2.0 Å, provides confidence in the docking protocol.[17] If the RMSD is high, the parameters (e.g., grid box size, search algorithm intensity) must be revisited before proceeding.[18][19][20]

4. Execution and Analysis:

  • Objective: To dock the benzofuran library and analyze the results comparatively.

  • Procedure:

    • Define the binding site by creating a "grid box" that encompasses the active site region identified from the redocking step.

    • Execute the docking for each benzofuran derivative. Popular software like AutoDock Vina is often used for this purpose.[12]

    • Analyze the output: Examine the predicted binding energy (e.g., kcal/mol) and the specific interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) for the top-scoring pose of each compound.

    • Tabulate the results for clear comparison.

Case Studies: Benzofuran Derivatives in Action

The true utility of this method is revealed through its application to real-world drug targets. Let's explore some examples based on published research.

Case Study 1: Targeting Cyclooxygenase-2 (COX-2) for Anti-Inflammatory Activity

Several studies have investigated benzofuran derivatives as selective COX-2 inhibitors.[5][21] A comparative docking study in this area would aim to understand how different substitutions on the benzofuran scaffold affect binding within the COX-2 active site, ideally conferring selectivity over the COX-1 isoform.

DerivativeDocking Score (kcal/mol)Key Interacting ResiduesExperimental Activity (IC50)
Reference (Celecoxib) -10.5His90, Arg513, Phe518~0.04 µM
Benzofuran Analog 8 [5]-9.8Arg513, Tyr355, Ser530Potent in vivo activity
Benzofuran Analog 11b [5]-9.5Arg513, Val523, Ser530Potent in vivo activity
Benzofuran-Rhodanine 5h [9]-10.2Arg513, Tyr385Higher than Celecoxib

Analysis: The docking results consistently show interactions with key residues like Arg513, which is crucial for binding sulfonamide-containing inhibitors like Celecoxib. By comparing the interactions of novel benzofuran derivatives, researchers can rationalize why compound 5h , for example, shows activity superior to the reference drug, perhaps by forming additional favorable contacts within the active site.[9][22]

Case Study 2: Dual Kinase Inhibition (PI3K/VEGFR-2) in Cancer Therapy

Benzofuran derivatives have been designed as dual inhibitors of Phosphatidylinositol-3-kinases (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both critical targets in oncology.[6][23]

G cluster_pathway Cancer Signaling Pathways PI3K PI3K Proliferation Cell Proliferation & Survival PI3K->Proliferation VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Benzofuran Benzofuran Derivative Benzofuran->PI3K Inhibits Benzofuran->VEGFR2 Inhibits

Caption: Benzofuran derivatives as dual inhibitors in cancer pathways.

Comparative Data:

DerivativeTargetDocking Score (kcal/mol)Key Interacting ResiduesExperimental Activity (IC50)
Compound 8 [6]PI3K-8.5Val851, Lys8022.21 nM
Compound 8 [6]VEGFR-2-9.1Cys919, Asp104668 nM
Reference (LY294002) PI3K-7.9Val8516.18 nM
Reference (Sorafenib) VEGFR-2-9.5Cys91931.2 nM

Analysis: This comparative study reveals that Compound 8 has a strong predicted binding affinity for both targets.[6] The docking poses would show that the benzofuran core likely occupies the ATP-binding pocket, with specific functional groups making crucial hydrogen bonds with hinge region residues (e.g., Val851 in PI3K, Cys919 in VEGFR-2). This dual-target profile, predicted computationally and confirmed experimentally, makes it a promising lead compound.

Case Study 3: Targeting Acetylcholinesterase (AChE) in Alzheimer's Disease

Benzofuran is considered a bioisosteric alternative to the indanone ring in the approved Alzheimer's drug Donepezil.[3][24] Comparative docking is used to design novel derivatives that can effectively span the active site of AChE.

DerivativeDocking Score (kcal/mol)Key Interacting ResiduesExperimental Activity (IC50)
Reference (Donepezil) -11.2Trp86, Trp286, Phe3380.049 µM[7]
Benzofuran Analog 7c [7]-10.8Trp86, Tyr337, Asp740.058 µM
Benzofuran Analog 4m [24]-10.5Trp286, Tyr124, Ser293Potent dual inhibitor

Analysis: The docking poses show that these benzofuran derivatives mimic the binding mode of Donepezil, forming key π-π stacking interactions with Tryptophan residues (Trp86, Trp286) in the active site gorge.[7][25] By comparing a series of analogs, chemists can determine which substituents best optimize these interactions to achieve potency comparable to the standard of care.

Conclusion: From Data to Drug Design

Comparative molecular docking is an indispensable tool in modern drug discovery. When applied with scientific rigor and a focus on validation, it transcends simple compound ranking to provide deep mechanistic insights. For the versatile benzofuran scaffold, this approach allows for the systematic exploration of chemical space, guiding the synthesis of derivatives with enhanced potency and selectivity. By explaining the causality behind each step and grounding our analysis in experimental data, we can transform computational predictions into tangible lead compounds for the next generation of therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Bromo-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary focus extends beyond the application of our products to ensuring the safety and success of the entire research lifecycle. Proper chemical waste management is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Bromo-3-methylbenzofuran, grounded in established safety principles and regulatory standards. Our objective is to empower you, our scientific partners, with the knowledge to handle this compound responsibly from acquisition to disposal.

Hazard Identification and Inherent Risk Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a halogenated organic compound with a distinct set of risks that dictate its handling and disposal requirements. The causality is simple: knowledge of the hazard informs the necessary precautions.

PropertyDetails
Chemical Name This compound
CAS Number 33118-8-4[1][2]
Molecular Formula C₉H₇BrO[2]
Physical Form Liquid[2]
GHS Hazard Classifications H302: Harmful if swallowed[1]H315: Causes skin irritation[1]H319: Causes serious eye irritation[1]H335: May cause respiratory irritation[1]
GHS Pictogram
alt text
(GHS07)[1]
Signal Word Warning [1]

These classifications necessitate that all operations, including disposal, be conducted within a chemical fume hood to mitigate respiratory exposure.[1] The skin and eye irritation warnings mandate the use of specific Personal Protective Equipment (PPE), as detailed below.

Mandatory Personal Protective Equipment (PPE)

Direct exposure to this compound must be prevented. The selection of PPE is a direct countermeasure to the hazards identified above.

  • Eye and Face Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be considered if there is a splash risk.

  • Skin Protection: Standard laboratory coats are insufficient. Wear impervious, flame-resistant clothing and gloves.[3] Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Contaminated clothing must be removed immediately and washed before reuse.[1]

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably a certified chemical fume hood.[1][3] If ventilation is inadequate or if exposure limits are exceeded, a full-face respirator with appropriate cartridges must be used.[3]

The Core Principle: Halogenated Waste Segregation

The single most critical step in the proper disposal of this compound is its correct classification and segregation as a halogenated organic waste .[4]

Causality: Halogenated organic compounds, which contain bromine, chlorine, fluorine, or iodine, cannot be disposed of with non-halogenated organic solvents.[4][5] This is for two primary reasons:

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA).[6] Improper mixing can lead to regulatory violations.

  • Disposal Method: Halogenated wastes typically require high-temperature incineration to ensure complete destruction and to prevent the formation of highly toxic and persistent environmental pollutants, such as dioxins and furans.[7] Mixing them with non-halogenated solvents, which may be recycled or used for fuel blending, contaminates the entire waste stream, significantly increasing disposal costs and environmental risk.[8]

Step-by-Step Disposal Protocol

This protocol ensures a self-validating system where each step logically follows from the previous, minimizing the chance of error.

  • Container Selection:

    • Obtain a designated hazardous waste container specifically for "Halogenated Organic Liquids." [4][5] These containers are often color-coded (e.g., green-labeled carboys) or clearly marked by your institution's Environmental Health and Safety (EHS) department.[4]

    • Ensure the container is made of a compatible material (e.g., glass or high-density polyethylene) and is in good condition with a secure, threaded cap.[5]

  • Waste Collection:

    • Perform all transfers of waste into the container inside a chemical fume hood.

    • Use a funnel to prevent spills.

    • Crucially, do not mix this compound with any other waste categories. Specifically, do not add strong acids, bases, oxidizers, or non-halogenated solvents to the halogenated waste container.[8]

    • Keep the waste container closed at all times except when actively adding waste.[5][8] This prevents the release of vapors.

  • Labeling:

    • Proper labeling is a legal requirement and essential for safety. The label must be affixed to the container before the first drop of waste is added.[5]

    • The label must include:

      • The words "Hazardous Waste" .[5][8]

      • The full, unabbreviated chemical name: "this compound" .[5]

      • If other halogenated wastes are present, list all constituents and their approximate percentages or volumes.[4]

      • The date accumulation started.

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the container is stored in a well-ventilated, locked location away from incompatible materials.[1][3]

  • Final Disposal:

    • Once the container is full or you are finished with the process, arrange for pickup by your institution's licensed hazardous waste disposal service.[1]

    • Follow all institutional procedures for scheduling a waste pickup. Never attempt to dispose of the chemical yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Waste Generation Identify Identify Waste: This compound Start->Identify Classify Classify as Halogenated Organic Waste Identify->Classify Select_Container Select Designated 'Halogenated Waste' Container Classify->Select_Container Label_Container Label Container: 'Hazardous Waste' + Full Chemical Name Select_Container->Label_Container Add_Waste Add Waste in Fume Hood (Keep Container Closed) Label_Container->Add_Waste Store Store in Satellite Accumulation Area (SAA) Add_Waste->Store Arrange_Pickup Arrange Pickup by Licensed Waste Carrier Store->Arrange_Pickup End End: Proper Disposal Arrange_Pickup->End

Caption: Logical flow from waste generation to final disposal.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[1]

  • Ventilate: Ensure the area is well-ventilated, using the fume hood to control vapor spread.[1]

  • Don PPE: Wear the full PPE detailed in Section 2.

  • Containment: Prevent the spill from entering drains or waterways.[1][3]

  • Absorption: Cover and absorb the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or silica gel.[1]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a separate, sealable, and properly labeled container for disposal as hazardous waste.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • First Aid:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1]

    • On Skin: Immediately take off all contaminated clothing. Rinse skin with plenty of water.[1]

    • In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1]

By adhering to this comprehensive guide, you ensure that your innovative research is conducted not only effectively but also with the utmost commitment to safety and environmental stewardship.

References

A Senior Application Scientist's Guide to Handling 6-Bromo-3-methylbenzofuran: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the integrity of an experiment is intrinsically linked to the safety and precision with which it is conducted. Handling specialized reagents like 6-Bromo-3-methylbenzofuran (CAS No. 33118-86-4), a halogenated aromatic heterocyclic compound, demands more than just procedural adherence; it requires a deep-seated understanding of the material's characteristics and the causality behind each safety measure. This guide provides an in-depth operational plan, grounded in field-proven insights, to ensure both your safety and the validity of your research.

Understanding the Hazard Profile: Why This Protocol is Critical

This compound is not an exceptionally volatile or reactive compound under standard laboratory conditions, but its hazard profile necessitates stringent handling protocols.[1] As a substituted benzofuran, its primary risks are toxicological rather than physical. The Globally Harmonized System (GHS) classifies this chemical with the GHS07 pictogram, indicating specific, non-lethal but significant health hazards.[1]

The core hazards associated with this liquid compound are:

  • Acute Toxicity (Oral): It is harmful if swallowed.[1][2][3]

  • Skin Irritation: Direct contact can cause skin irritation.[1][2][3]

  • Serious Eye Irritation: The compound is a serious irritant to the eyes.[1][2][3]

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[1][2][3]

Understanding these risks is the foundational step in building a self-validating safety system. Every subsequent step in this guide is designed to mitigate these specific hazards, ensuring that containment is maintained from the moment the reagent is received to the point of its final disposal.

The Core of Safety: Engineering Controls

Before any Personal Protective Equipment (PPE) is even selected, the primary line of defense is always engineering controls. This is a non-negotiable aspect of safe laboratory practice.[4]

  • Chemical Fume Hood: All handling of this compound, from aliquoting to reaction setup, must be performed inside a certified chemical fume hood.[1][5] This is the most critical control measure. The rationale is to contain and exhaust any potential vapors or aerosols at the source, directly preventing respiratory exposure. The constant airflow provides a physical barrier and ensures that any fugitive emissions are safely removed from the operator's breathing zone.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for safeguarding against accidental contact or unforeseen breaches in containment. The selection of PPE must be deliberate and based on the specific hazards of this compound.

PPE CategorySpecificationRationale for Use
Hand Protection Nitrile or Neoprene GlovesPrevents direct skin contact, mitigating the risk of skin irritation.[1][2] Nitrile gloves offer good resistance to a range of chemicals and are a standard in most organic chemistry labs. Always inspect gloves for tears before use and practice proper removal techniques to avoid self-contamination.[6]
Eye & Face Protection Tightly-fitting Safety Goggles with Side Shields (conforming to EN166 or NIOSH standards)Protects against splashes and aerosols, preventing serious eye irritation.[2][7] Standard safety glasses are insufficient; full-seal goggles are required to protect from indirect splashes.[8] A face shield should be worn over goggles when there is a significant risk of splashing.
Body Protection Buttoned, Long-sleeved Laboratory CoatProvides a removable barrier to protect skin and personal clothing from minor spills and splashes.[9][10] In the event of a significant spill, the contaminated coat can be removed quickly to minimize exposure.
Respiratory Protection Not required under normal use within a fume hood.A properly functioning fume hood provides adequate respiratory protection.[4] A respirator (e.g., a full-face respirator with appropriate cartridges) would only be necessary in the event of a large spill or a failure of the primary engineering controls.[2]

Procedural Workflow: A Step-by-Step Operational Plan

This workflow is designed to be a self-validating system, where each step logically follows the last to ensure continuous safety.

Workflow Diagram: Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_cleanup Cleanup & Disposal Phase cluster_final Final Steps prep_sds 1. Review SDS prep_ppe 2. Don PPE prep_sds->prep_ppe prep_hood 3. Verify Fume Hood prep_ppe->prep_hood handle_transport 4. Transport to Hood prep_hood->handle_transport handle_aliquot 5. Aliquot Reagent handle_transport->handle_aliquot handle_reaction 6. Perform Experiment handle_aliquot->handle_reaction cleanup_decontaminate 7. Decontaminate Surfaces handle_reaction->cleanup_decontaminate cleanup_waste 8. Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose 9. Dispose of Waste cleanup_waste->cleanup_dispose final_doff 10. Doff PPE cleanup_dispose->final_doff final_wash 11. Wash Hands final_doff->final_wash

Caption: A procedural workflow for the safe handling of this compound.

Detailed Protocol Steps:
  • Review Safety Data Sheet (SDS): Before any work begins, thoroughly review the supplier's SDS for this compound.[6] This ensures you are refreshed on all hazards, handling precautions, and emergency procedures.

  • Don Appropriate PPE: Put on all required PPE as specified in the table above: a lab coat, nitrile gloves, and safety goggles. Ensure your lab coat is fully buttoned.[9][10]

  • Verify Fume Hood Operation: Confirm that the chemical fume hood is operational. Check the airflow monitor to ensure it is functioning within its certified range. The sash should be kept at the lowest possible height that still allows for comfortable work.

  • Transport to Hood: When moving the primary container, carry it in a secondary, chemically resistant container to prevent spills in transit.

  • Aliquot Reagent: Inside the fume hood, carefully measure and transfer the required amount of the liquid. Take measures to prevent the build-up of electrostatic charge.[1] Keep the primary container tightly closed when not in use.[1][2]

  • Perform Experiment: Conduct your experimental work within the fume hood, keeping all apparatus well within the hood's containment area. Avoid placing your head inside the plane of the sash.

  • Decontaminate Surfaces: After use, decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. Dispose of the cleaning materials as hazardous waste.

  • Segregate Waste: All materials contaminated with this compound, including pipette tips, wipes, and empty vials, must be disposed of as hazardous chemical waste. Do not mix with general laboratory trash.

  • Dispose of Waste: Place all contaminated solid and liquid waste into clearly labeled, sealed containers. Liquid waste should be stored in a compatible container, clearly labeled "Halogenated Organic Waste." Follow your institution's specific guidelines for hazardous waste disposal.[11][12]

  • Doff PPE: Before leaving the laboratory, remove your PPE in the correct order to prevent cross-contamination: first gloves, then lab coat, and finally goggles.

  • Wash Hands: Immediately after removing PPE, wash your hands thoroughly with soap and water.[9] This is a critical final step to remove any potential residual contamination.

Emergency Procedures: Plan for the Unexpected

Even with meticulous planning, accidents can occur. Being prepared is a key component of a robust safety culture.[6]

  • Skin Contact: Immediately remove any contaminated clothing.[1] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][7] Seek medical attention if irritation develops or persists.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1][2] If symptoms like respiratory irritation occur, seek medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1][3]

  • Spill: For a small spill inside a fume hood, absorb the material with an inert absorbent like vermiculite or sand.[1] Place the absorbed material into a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

By internalizing the rationale behind these protocols, you transform a checklist into a dynamic safety mindset. This approach not only protects you and your colleagues but also upholds the integrity and reproducibility of your scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-3-methylbenzofuran
Reactant of Route 2
6-Bromo-3-methylbenzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.